Isononyl alcohol

Catalog No.
S602932
CAS No.
2430-22-0
M.F
C9H20O
M. Wt
144.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isononyl alcohol

CAS Number

2430-22-0

Product Name

Isononyl alcohol

IUPAC Name

7-methyloctan-1-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

InChI

InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3

InChI Key

QDTDKYHPHANITQ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCO

solubility

Solubility in water at 20 °C: none

Synonyms

7-METHYL-1-OCTANOL;7-methyl-1-octano;1-Octanol, 7-methyl-;7-Methyloctanol

Canonical SMILES

CC(C)CCCCCCO

The exact mass of the compound Isononyl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water at 20 °c: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Profile and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Isononyl Alcohol (INA) is a nine-carbon, branched-chain primary alcohol. Its molecular structure is best represented as 7-methyloctan-1-ol [1].

Molecular Characteristics
  • Molecular Formula: C₉H₂₀O [2] [1] [3]
  • Molecular Weight: 144.25 g/mol [2]
  • CAS Registry Numbers: The most widely referenced CAS number is 27458-94-2 [2] [4] [3]. Another number, 2430-22-0, is also associated with the substance or very similar mixtures [1] [5].
Quantitative Physical-Chemical Properties

Data from search results shows some variation in reported properties, which is common for technical mixtures of isomers. The table below summarizes key data for easy comparison.

Property Value Conditions / Notes Source
Density 0.83 - 0.8347 g/cm³ at 20 °C [2] [1] [4]
Boiling Point ~215 °C at 760 mmHg [1]
194 °C at 760 mmHg [3]
100 °C at 13 Torr [2] [4]
Melting Point 64-65 °C - [2] [4]
Flash Point 98 °C - [1]
80 °C - [3]
Vapor Pressure 0.119 mmHg at 25°C [3]
2.6 Pa at 19.85°C [2] [4]
Water Solubility 245 mg/L at 20°C [2] [4]
Viscosity 15.8 mm²/s - [2]
LogP (est.) 2.585 - 3.230 - [2] [3]

Synthesis and Industrial Production

This compound is produced industrially via the hydroformylation (oxo process) of dimerized butenes [1]. This process involves two main steps which can be visualized in the following workflow:

G Butenes Butenes Octenes Octenes Butenes->Octenes Dimerization INA INA Octenes->INA Hydroformylation (Oxo Process)

Diagram of the two-step industrial synthesis process for this compound.

This hydroformylation process results in a mixture of isomeric nine-carbon alcohols, which may include compounds like 3,5,5-Trimethyl-1-hexanol [1].

Primary Applications and Uses

This compound's applications are driven by its properties as a solvent and its function as a chemical intermediate.

Primary Application: Plasticizer Production

The predominant use of INA is in the manufacture of diisononyl phthalate (DINP), a high molecular weight phthalate plasticizer [4]. DINP is a leading general-purpose plasticizer for polyvinyl chloride (PVC), valued for its aging resistance, low migration tendency, and high-temperature resistance compared to lower molecular weight alternatives like DOP [4]. DINP is widely used in automotive, cable, flooring, and construction materials [4].

Other Industrial Applications
  • Coatings and Paints: Acts as a solvent or coalescing agent in coating and paint formulations [5].
  • Surfactants and Lubricants: Serves as a precursor in the manufacture of surfactants and lubricant additives [5].
  • Personal Care and Fragrances: Used in small amounts as a fragrance ingredient and emollient in products like soap, shampoo, hair spray, and face creams [1] [5].

Safety and Handling Protocols

Handling this compound in a research or industrial setting requires adherence to standard safety protocols to mitigate risks.

Hazard Identification

According to GHS labeling, this compound carries the following hazard statements [2] [1]:

  • H315: Causes skin irritation.
  • H318: Causes serious eye damage.
  • H319: Causes serious eye irritation.
  • H412: Harmful to aquatic life with long-lasting effects.

The signal word is "Warning" [1].

Recommended Safety Measures

The corresponding precautionary statements guide the necessary safety measures [2]:

  • Personal Protective Equipment (PPE): Wear gloves and safety goggles to prevent skin and eye contact [5].
  • Ventilation: Ensure adequate ventilation in the working area to avoid inhalation of vapors [5].
  • Storage: Store in a cool, well-ventilated area away from sources of ignition [5].

Experimental and Research Considerations

For researchers, particularly in drug development, understanding the material's purity and analytical data is crucial.

  • Material Purity: Commercial INA is often a mixture of isomers. For reproducible experimental results, the specific isomeric composition and purity (e.g., 99%) from the supplier should be confirmed [2] [4].
  • Analytical Standards: Key identifiers for verification include the InChIKey (QDTDKYHPHANITQ-UHFFFAOYSA-N) and SMILES (C(O)CCCCCC(C)C) structure [2].

References

isononyl alcohol properties and characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of Isononyl Alcohol

The table below consolidates key technical data for this compound (C₉H₂₀O), which is a nine-carbon primary alcohol [1].

Property Value
Molecular Formula C₉H₂₀O [1] [2] [3]
Molecular Weight 144.25 - 144.258 g·mol⁻¹ [1] [2] [3]
Appearance Clear, colorless liquid [1] [3]
Density (at 20°C) 0.83 - 0.837 g/cm³ [1] [3]
Boiling Point 198 - 215 °C (at 760 mmHg) [1] [3]
Melting Point -30 °C (max) [3]
Water Solubility (at 20°C) 0.02 g/100g / 245 mg/L [2] [3]
Vapor Pressure 0.0198 mm Hg / 2.6 Pa (at ~20°C) [1] [2]
Flash Point 94 - 98 °C [1] [3]
Log P (est.) 3.230 [2] [4]

Primary Research Application & Signaling Pathway

A significant research finding is that this compound acts as a ligand for the olfactory receptor OR51B5, which is ectopically expressed in certain leukemia cells. Activation of this receptor triggers a signaling cascade that inhibits cell proliferation, suggesting a potential pharmacological target [5].

The following diagram illustrates this OR51B5-mediated signaling pathway in myelogenous leukemia cells, as characterized in the study.

G INA This compound OR OR51B5 Receptor INA->OR Gs Gₛ Protein OR->Gs Activates AC Adenylate Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates LTCC L-type Ca²⁺ Channel PKA->LTCC Opens TTCC T-type Ca²⁺ Channel PKA->TTCC Opens Ca2Influx Ca²⁺ Influx LTCC->Ca2Influx TTCC->Ca2Influx p38MAPK Reduced p38 MAPK Phosphorylation Ca2Influx->p38MAPK Outcome Inhibition of Cell Proliferation p38MAPK->Outcome

OR51B5 activation by this compound inhibits leukemia cell proliferation via a cAMP-mediated pathway.

Detailed Experimental Methodology

The characterization of the OR51B5 pathway involved the following key experimental protocols [5]:

  • Cell Models: The chronic myelogenous leukemia (CML) cell line K562 and native white blood cells isolated from patients with acute myelogenous leukemia (AML) were used.
  • Calcium Imaging: Intracellular Ca²⁺ levels were measured using fluorescent calcium indicators. Cells were stimulated with varying concentrations of this compound (0.3-7 mM), and the resulting changes in fluorescence were recorded to quantify Ca²⁺ influx. The half-maximal effective concentration (EC₅₀) was calculated to be 3.4 ± 0.2 mM.
  • Inhibitor Studies: To delineate the pathway, specific inhibitors were applied:
    • Adenylate Cyclase (AC) inhibitors (MDL-12,330A and SQ-22536) and a PKA inhibitor (H-89) significantly reduced the Ca²⁺ response.
    • A PLC inhibitor (U73122) had no significant effect, ruling out that pathway.
    • Blockers of L-type (Verapamil) and T-type (NNC-55-0396) calcium channels also significantly decreased the Ca²⁺ influx.
  • Proliferation Assay: K562 cells were treated with this compound, and cell proliferation was assessed, showing an inhibitory effect.
  • Western Blot Analysis: Treated cells were analyzed, revealing that this compound led to a reduction in p38-MAPK phosphorylation, which is a potential mechanism for the decreased proliferation.

Key Characteristics and Applications

Beyond the specific biological research, the search results highlight several other properties and uses for this compound that are relevant for scientists and developers.

  • Industrial Production: this compound is typically produced via the hydroformylation (oxo process) of octenes, which are themselves produced by the dimerization of butenes [1] [3].
  • Major Applications:
    • Precursor to Plasticizers: It is a key raw material for producing high-performance plasticizers like DINP and DINCH, widely used in PVC for wires, cables, flooring, and the automotive industry [2] [3].
    • Surfactant: Used in the synthesis of biodegradable surfactants for cleaning products [3].
    • Solvent: Acts as a solvent for coatings, inks, and extraction processes due to its ability to dissolve a range of nonpolar and polar compounds [3].
  • Handling and Safety: It is classified as flammable and carries GHS warning labels for causing skin and serious eye irritation. Its flash point is between 94-98°C [1] [3] [4].

References

Primary Industrial Applications and Production

Author: Smolecule Technical Support Team. Date: February 2026

Isononanol's main industrial value lies as a building block for other chemicals. The following diagram illustrates its primary production pathway and key applications, based on the hydroformylation (oxo) process described by manufacturers [1].

G C4 C4 Hydrocarbon Feedstocks Process Hydroformylation (Oxo Process) C4->Process INA Isononanol (INA) Process->INA DINP DINP Plasticizer INA->DINP DINA DINA Plasticizer INA->DINA DINCH DINCH Plasticizer INA->DINCH Surfactants Surfactants INA->Surfactants PVC Flexible PVC Products DINP->PVC DINA->PVC DINCH->PVC

Detailed Application Breakdown
  • Plasticizers (Primary Use): Over 85% of isononanol is used to produce plasticizers like Diisononyl Phthalate (DINP), which make plastics (especially PVC) flexible [2] [3]. These are found in:
    • Construction: Wiring and cables, flooring, roofing membranes, and window profiles [3] [1].
    • Automotive: Interior components, dashboards, and under-the-hood applications [4] [3].
  • Surfactants and Detergents: Isononanol is used to produce surfactants for household and industrial cleaning products, as well as in the textile industry for scouring and dyeing processes [4] [3] [1].
  • Other Applications:
    • Coatings and Paints: Enhances adhesion and durability [4] [5].
    • Lubricants: Serves as an intermediate to improve stability and reduce wear [4] [5].
    • Personal Care: Used in small amounts as a fragrance ingredient and in surfactants for shampoos and cleansers [6] [4].

Market and Technical Data

For researchers requiring quantitative data, the following table consolidates key market and technical information.

Aspect Quantitative Data
Global Market Size (2024) USD 4.90 Billion [5]
Projected Market Size (2032) USD 7.85 Billion [5]
CAGR (2025-2032) 6.0% [5] [3]
Density 0.83 g/cm³ [6]
Boiling Point 215 °C [6]
Flash Point 98 °C [6]
Purity Grades 98% and 99% (99% is industry standard) [2]
Biodegradability Readily biodegradable [1]

Experimental and Handling Considerations

While the provided search results do not contain specific laboratory-scale experimental protocols, they offer crucial context for handling and research directions.

  • Production Protocol: Industrially, Isononanol is produced via the hydroformylation (oxo process) of a C8-rich olefin (dimer of butene) followed by hydrogenation [6] [1]. This is a large-scale catalytic process.
  • Research & Development Focus: Current R&D is focused on bio-based alternatives and developing more sustainable production methods to reduce reliance on petrochemical feedstocks [5] [2].
  • Safety and Handling: Isononanol has a GHS warning label. It can cause serious eye irritation and skin irritation [6]. Proper personal protective equipment (PPE) including eye protection is essential. It is recommended to consult the official Safety Data Sheet (SDS) for detailed handling and first-aid measures.

References

Primary Industrial Production Processes

Author: Smolecule Technical Support Team. Date: February 2026

Isononyl alcohol (INA) is predominantly produced on an industrial scale through petrochemical processes. The core reaction involves the hydroformylation (oxo synthesis) of octene feedstocks, followed by hydrogenation [1] [2] [3].

The table below summarizes the two main industrial pathways for producing the necessary octene feedstocks.

Process Name Key Feedstock Core Reaction Key Characteristic Notable Producers/Technologies
C4 Chemicals Process [4] Butenes Dimerization of butenes to form octenes [1] [2] Uses C4 hydrocarbon stream from naphtha cracking
ExxonMobil Process [1] Propylene, Butenes, or Pentenes Dimerization and co-dimerization Flexible feedstock; proprietary technology ExxonMobil [1]

The global production landscape reflects the use of these different processes, with key regional players and recent technological developments focusing on sustainability and efficiency [1] [3].

Aspect Details
Global Leaders ExxonMobil, BASF, Dow, Evonik Oxeno, Eastman [4] [1] [3]
Regional Production Hubs China, Germany, Japan [3]
Recent Innovations Bio-based INA variants, advanced catalyst systems for higher efficiency (e.g., 14% reaction efficiency improvement) [3]

Detailed Experimental Protocol: Prins Reaction Method

For a more detailed, laboratory-style protocol, a Chinese patent (CN111995496A) outlines an alternative synthesis route using the Prins reaction [5]. This method involves reacting isooctene with formaldehyde.

Primary Reaction: Prins Reaction of Isooctene and Formaldehyde
  • Objective: To synthesize isononyl enol from diisobutylene (isooctene) and formaldehyde.
  • Raw Materials:
    • Diisobutylene (isooctene)
    • Formaldehyde (can be from paraformaldehyde or formalin solution)
    • Catalyst: Heterogeneous acid catalyst (e.g., molecular sieve, aluminum phosphate, phosphoric acid on a carrier, or Lewis acids like zinc chloride) [5].
  • Apparatus:
    • Stirred pressure reactor equipped with temperature control and a reflux condenser.
  • Procedure:
    • Charge the reactor with isooctene, formaldehyde, and the solid acid catalyst. The patent example uses a molar ratio of isooctene to formaldehyde of 1:1.5 to 1:4 [5].
    • Purge the reactor with an inert gas (e.g., Nitrogen or Argon) to create an oxygen-free atmosphere.
    • Heat the reaction mixture to a temperature between 80°C and 150°C with continuous stirring.
    • Maintain the reaction for a period of 2 to 8 hours under autogenous pressure.
    • After the reaction time, cool the mixture to room temperature.
    • Separate the catalyst from the reaction product mixture via filtration.
    • The resulting organic phase is a mixture containing the target product, isononyl enol, along with water and unreacted materials [5].

The following diagram illustrates the core chemical pathway and setup for this Prins reaction step:

G A Isooctene (C8H16) D Stirred Pressure Reactor A->D B Formaldehyde (CH2O) B->D C Heterogeneous Acid Catalyst C->D E Isononyl Enol (C9H18O) D->E 80-150°C 2-8 hours

Schematic of the Prins Reaction for Isononyl Enol Synthesis

Downstream Processing: Hydrogenation to this compound
  • Objective: To hydrogenate the intermediate isononyl enol into saturated this compound.
  • Materials:
    • Reaction product from the previous step (containing isononyl enol).
    • Hydrogen gas (H₂).
    • Hydrogenation catalyst (e.g., Nickel, Platinum, Palladium, or Copper-based catalysts) [5].
  • Apparatus:
    • A separate hydrogenation reactor.
  • Procedure:
    • Transfer the reaction product mixture (containing isononyl enol) to the hydrogenation reactor.
    • Add the hydrogenation catalyst.
    • Introduce Hydrogen gas into the reactor and maintain a pressure between 2.0 MPa and 4.0 MPa.
    • Heat the system to a temperature between 120°C and 180°C for 1 to 4 hours to complete the hydrogenation.
    • After cooling, the crude this compound is separated and purified through distillation to achieve the desired purity [5].

The complete workflow from the initial reaction to the final product is shown below:

G A Isooctene + Formaldehyde + Acid Catalyst B Prins Reaction (Stirred Reactor) 80-150°C, 2-8h A->B C Reaction Mixture: Isononyl Enol + Water B->C D Filtration C->D E Catalyst Recycle D->E Solid Catalyst F Organic Phase D->F G Hydrogenation (2.0-4.0 MPa, 120-180°C, 1-4h) F->G I Distillation & Purification G->I H H2 + Catalyst (Ni, Pt, Pd, Cu) H->G J Pure this compound (C9H20O) I->J

Workflow for the Synthesis and Purification of this compound

Key Process Parameters and Considerations

For researchers aiming to replicate or adapt this protocol, the patent emphasizes several critical parameters:

  • Catalyst Selection: The choice of acid catalyst for the Prins reaction is crucial for yield and efficiency. Heterogeneous catalysts (like molecular sieves) are preferred as they can be easily separated and potentially recycled [5].
  • Process Optimization:
    • Reaction Atmosphere: Conducting the Prins reaction under an inert atmosphere (Nitrogen/Argon) is essential to prevent unwanted side reactions like oxidation [5].
    • Recycling: The process design includes steps for recycling unreacted raw materials (isooctene and formaldehyde) from the reaction mixture back to the initial stage, improving atom economy and reducing waste [5].

References

C4-based oxo alcohol isononanol

Author: Smolecule Technical Support Team. Date: February 2026

Applications & Market Overview

Isononanol (INA) is a versatile C9 alcohol primarily used in the chemical industry. The following table summarizes its core applications and the factors influencing its market growth.

Aspect Description
Primary Use Production of plasticizers, especially DINP (Diisononyl Phphthalate) and DINA (Diisononyl Adipate), which impart flexibility to PVC products [1] [2].
Other Applications Used in lubricants, coatings, surfactants & detergents, and personal care products [3].
Key End-Use Industries Construction (largest end-user), Automotive, Textiles, and Personal Care & Cosmetics [3].
Major Growth Driver Expansion of the global PVC industry, particularly in the Asia-Pacific region [1] [3].
Key Market Trend Shift towards non-phthalate plasticizers (e.g., DINCH, DINA) due to regulatory and consumer preferences [2] [3].

Production & Experimental Protocol

The primary industrial route for INA production is the hydroformylation of diisobutylene (DIB). Recent research focuses on developing more efficient and sustainable heterogeneous catalysts.

The diagram below illustrates the workflow for creating and testing a novel cobalt-based catalyst for INA production, as described in a recent study [4].

G Start Start: Catalyst Synthesis A Ligand Preparation: Synthesize 3v-PPh3 ligand from 4-bromostyrene and PCl₃ Start->A B Polymerization: Mix Co(acac)₂ precursor with ligands and DVB Add initiator (AIBN) A->B C Solvothermal Reaction: Heat at 110°C for 24h in THF solvent B->C D Product Formation: Dry to obtain solid Co@POPs catalyst C->D E Catalyst Evaluation D->E F Reaction Setup: Load catalyst, DIB, and toluene solvent into autoclave E->F G Hydroformylation: Pressurize with CO/H₂ (syngas) Heat to reaction temperature Stir for set duration F->G H Analysis: Measure conversion of DIB and yield of isononanal/isononanol G->H I Recycling Test: Filter and reuse catalyst for multiple cycles H->I I->G Repeat cycle

Experimental workflow for Co@POPs catalyst synthesis and testing in diisobutylene hydroformylation [4]

Catalyst Synthesis Procedure [4]:

  • Ligand Preparation: A phosphine-containing ligand (3v-PPh3) is first synthesized by reacting 4-bromostyrene with magnesium to form a Grignard reagent, followed by reaction with PCl₃.
  • Co-polymerization: The catalyst is prepared via a solvothermal method. Cobalt acetylacetonate (Co(acac)₂ is dissolved in tetrahydrofuran (THF). The 3v-PPh3 ligand and divinylbenzene (DVB) are added as co-monomers, with azodiisobutyronitrile (AIBN) as a polymerization initiator.
  • Reaction and Drying: The mixture is heated at 110°C for 24 hours to form a porous organic polymer (POP) embedded with cobalt sites. The solid catalyst (e.g., Co@POPs-PPh3&DVB) is obtained after vacuum drying.

Catalytic Performance Evaluation [4]:

  • Reaction Setup: The hydroformylation reaction is performed in a high-pressure autoclave reactor. A typical test uses the Co@POPs catalyst, diisobutylene (DIB), and toluene as a solvent.
  • Reaction Conditions: The reactor is pressurized with syngas (CO and H₂) and heated to the target temperature with continuous stirring.
  • Analysis and Recycling: After the reaction, the products (isononanal and isononanol) are analyzed to determine yield and selectivity. The solid catalyst can be filtered, recovered, and tested over multiple cycles to assess its stability.

Market Data & Forecasts

Quantitative market data provides insight into the commercial significance of isononanol. Note that different reports may use varying base years and methodologies, leading to differing estimates.

Market Aspect Data / Forecast Source & Context
Market Size (2024) ~USD 2.1 Billion [2] Base year for projection to 2032.
Market Size (2024) USD 1.81 Billion [3] Base year for projection to 2032.
Projected CAGR ~5.8% (2025-2032) [2] Leading to a market volume of USD 2.89 Billion by 2032 [3].
Regional Market Share Asia-Pacific: Largest share (42.63% in 2024) [3] Driven by construction and plasticizer demand.
Regional Growth Europe: Fastest projected CAGR of 6.8% (2025-2032) [3]

Research Limitations & Alternatives

The search results could not provide information on the role of isononanol or its derivatives in biological signaling pathways or direct drug development. The term "signaling pathway" in one result [5] was unrelated to INA's chemical applications.

  • Refine Your Search: For pharmacological context, search specifically for "isononanoate" (the ester form) in cosmetic and dermatological applications, as Isononyl Isononanoate is a common emollient [6].
  • Consult Specialized Databases: Technical information on synthesis is best found in patent databases (e.g., Google Patents) [7] and peer-reviewed chemistry journals [4].

References

isononyl alcohol safety data sheet

Author: Smolecule Technical Support Team. Date: February 2026

Safety Data Sheet Summary

The table below summarizes the key information from the Safety Data Sheet (SDS) of isononyl alcohol [1].

Property / Aspect Details
Identifiers CAS No.: 27458-94-2; Synonyms: 7-methyloctan-1-ol; Molecular Formula: C₉H₂₀O [1]
Classification & Hazards Hazardous to the aquatic environment with long-lasting effects (Chronic Aquatic Hazard Category 3) [1].
Precautionary Statements Prevention: H412 - Harmful to aquatic life with long lasting effects. Response: P273 - Avoid release to the environment. Disposal: P501 - Dispose of contents/container to an approved treatment facility [1].
First Aid Measures General advice: Move to fresh air if inhaled, rinse skin with water, flush eyes with water, and rinse mouth if swallowed. Seek medical attention [1].
Physical & Chemical Properties Physical State: Liquid; Boiling Point: ~194°C; Flash Point: 80°C; Density: 0.824 g/cm³; Solubility in water: None [1].
Stability & Reactivity Incompatible with: Strong oxidants, inorganic acids, aldehydes, alkene oxides, acid anhydrides, rubber, and PVC [1].

Toxicological Review and Usage

A review by the Research Institute for Fragrance Materials (RIFM) provides additional context on the use and toxicology of this compound [2].

  • Usage: this compound is used as a fragrance ingredient in cosmetics, fine fragrances, shampoos, toilet soaps, and household cleaners. Its global use is estimated at 1–10 metric tons per annum [2].
  • Toxicological Data: The review notes that a complete literature search was conducted. However, for many standard health endpoints like acute toxicity, skin irritation, and skin sensitization, the available information is listed as "No available information" [2].
  • Developmental Toxicity Study: A key study investigated the developmental toxicity of different isomeric mixes of this compound in Wistar rats. The study reported a No Observed Adverse Effect Level (NOAEL) of 720 mg/kg/day for both maternal and developmental toxicity in this specific experiment [2].

Experimental Protocol: Developmental Toxicity Study

The search results include a summary of a developmental toxicity study, which provides insight into the experimental methodology [2].

G Start Study Initiation AnimalModel Animal Model Selection (Wistar Rats) Start->AnimalModel Grouping Random Grouping (10 animals/group) AnimalModel->Grouping Dosing Dosing Regimen (Gavage administration 144, 720, 1080, 1440 mg/kg/day) Grouping->Dosing ExposurePeriod Exposure Period (Gestation Days 6-15) Dosing->ExposurePeriod Evaluation Terminal Evaluation (Maternal & Fetal Observations) ExposurePeriod->Evaluation NOAEL NOAEL Determination (720 mg/kg/day) Evaluation->NOAEL

This diagram outlines the workflow of the developmental toxicity study on this compound [2].

  • Guideline: The study was conducted in accordance with OECD Test Guideline 414 (Prenatal Developmental Toxicity Study) [2].
  • Animal Model: The test system used was Wistar rats [2].
  • Dosing: The substance was administered via gavage (oral) to pregnant rats. The doses tested were 144, 720, 1080, and 1440 mg/kg/day. A control group received the vehicle alone [2].
  • Exposure Period: Dosing occurred during the major period of organogenesis, from gestation days 6 to 15 [2].
  • Endpoint Evaluation: On gestation day 21, the dams were evaluated for maternal toxicity. The fetuses were examined for viability, body weight, and external, visceral, and skeletal abnormalities [2].

Key Safety Considerations and Data Gaps

  • Primary Hazard: The main identified hazard is environmental toxicity. It is harmful to aquatic life and measures must be taken to prevent its release into the environment [1].
  • Data Gaps: The toxicological review explicitly states that data is unavailable for several standard health endpoints, including acute toxicity, skin and eye irritation, and skin sensitization [2]. This lack of data means a full safety profile for human health is not available from these sources.
  • Handling and Storage: The SDS advises handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes. It should be stored separately from incompatible materials [1].

References

isononyl alcohol toxicologic review

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Usage

The table below outlines the basic identification and usage information for isononyl alcohol.

Property Detail
Synonyms Isononanol, 7-methyloctan-1-ol [1]
CAS Registry Number 27458-94-2 [1]
Molecular Formula C₉H₂₀O [1]
Molecular Weight 144.58 g/mol [1]
Volume of Use 1-10 metric tons per annum (globally) [1]

Usage: this compound is used as a fragrance ingredient in cosmetic products (e.g., fine fragrances, shampoos, soaps) and non-cosmetic products (e.g., household cleaners, detergents) [1].

Toxicological Data Summary

A comprehensive review of the scientific literature and toxicological databases revealed significant data gaps. The table below summarizes the available information across standard health endpoints [1].

Health Endpoint Available Data
Acute Toxicity No information available [1]
Skin Irritation No information available [1]
Eye Irritation No information available [1]
Skin Sensitization No information available [1]
Phototoxicity & Photoallergy No information available [1]
Absorption, Distribution, Metabolism No information available [1]
Repeated Dose Toxicity No information available [1]
Reproductive & Developmental Toxicity Data available from a guideline study (see below) [1]

Detailed Protocol: Developmental Toxicity Study

The primary source of toxicological data is a developmental toxicity study conducted in accordance with OECD Test Guideline 414 [1].

G Start Study Initiation A1 Animal Model Start->A1 A2 Test Material Start->A2 A3 Dose Groups Start->A3 A4 Administration Start->A4 B1 Wistar Rats A1->B1 B2 Two Isomeric Mixes of This compound A2->B2 B3 0, 144, 720, 1080, 1440 mg/kg/day A3->B3 B4 Oral Gavage (Gestation Days 6-15) A4->B4

Experimental design of the developmental toxicity study [1]

Key Findings and Outcomes:

  • Maternal Toxicity: No maternal toxicity was observed at any dose level tested [1].
  • Developmental Toxicity: Similarly, no developmental toxicity was reported at any of the administered doses [1].
  • Conclusion: Under the conditions of this study, this compound did not demonstrate maternal or developmental toxicity in rats at doses up to 1440 mg/kg/day [1].

Interpretation and Data Gaps

The available evidence, though limited, indicates that This compound did not show developmental toxicity in animal studies at the tested doses. However, it is crucial to note the significant lack of data for all other standard toxicological endpoints.

For a complete safety assessment, further testing would be required to evaluate potential effects from:

  • Repeated exposure
  • Skin and eye irritation
  • Sensitization potential
  • Systemic toxicity (beyond developmental effects)

References

Feedstock Sources and Production Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Isononyl alcohol (INA) is predominantly derived from petrochemical feedstocks, specifically C4 hydrocarbons [1] [2]. The production process involves several catalytic steps, beginning with the dimerization of C4 olefins. The following diagram illustrates the primary production pathway:

G C4_Feedstock C4 Feedstock (Butenes) Dimerization Dimerization C4_Feedstock->Dimerization Octenes Octene Isomers Dimerization->Octenes Hydroformylation Hydroformylation (Oxo Synthesis) Octenes->Hydroformylation Aldehydes C9 Aldehydes Hydroformylation->Aldehydes Hydrogenation Hydrogenation Aldehydes->Hydrogenation Isononyl_Alcohol This compound (INA) Hydrogenation->Isononyl_Alcohol

Diagram of this compound Production from C4 Feedstock

The two main industrial processes are:

  • C4 Chemicals Process: This route involves the hydroformylation of octenes, which are produced from the dimerization of butenes [3] [4] [2].
  • ExxonMobil Process: This is a proprietary method based on the oligomerization of butenes [4].

Market Data and Process Segmentation

Market analysis further segments the industry based on these production processes and the resulting purity of the final product.

Table 1: Market Segmentation of this compound by Process and Purity

Segmentation Type Category Description & Significance
By Process Type [4] C4 Chemicals Process A primary production method involving hydrogenation of butadiene from C4 fractionation; cost-effective and scalable [4].
ExxonMobil Process An innovative process based on butenes oligomerization; known for high efficiency and quality [4].
By Purity Grade [3] Up to 98% A technical grade suitable for various industrial applications.
Above 98% The dominant grade (84.9% market share); essential for sensitive applications like plasticizers, lubricants, and cosmetics where impurities can compromise quality and safety [3].

Key Industrial Application: DINP Synthesis

The primary use of this compound (accounting for over 68% of its market [3]) is in the synthesis of the plasticizer Di-isononyl Phthalate (DINP) [5] [3] [4]. The following diagram and protocol detail this key industrial reaction.

G PA Phthalic Anhydride Step1 Step 1: Monoesterification (Spontaneous, ~120°C) PA->Step1 INA This compound (INA) INA->Step1 Step2 Step 2: Diesterification (Catalytic, 225-235°C) INA->Step2 Monoester Mono-isononyl Phthalate Monoester->Step2 DINP Di-isononyl Phthalate (DINP) Step1->Monoester Step2->DINP

Diagram of DINP Synthesis from this compound

Industrial Synthesis Protocol for DINP [5]:

  • Monoesterification: Charge a reaction vessel with 1 part phthalic anhydride and 3-4 parts this compound (molar excess). Heat with stirring; the monoester forms spontaneously around 120°C.
  • Catalyst Addition: At 150–180°C, add a solid titanium-based catalyst (e.g., tetra-isopropyl titanate) at 0.001–0.002 parts by weight relative to reactants.
  • Diesterification: Raise the temperature to 225–235°C and maintain for 2–3 hours to ensure complete conversion to DINP.
  • Purification: Cool to 190–195°C and remove excess alcohol via vacuum distillation. The crude DINP is then decolorized (e.g., with activated carbon) and filtered.

This method, using a titanium-based catalyst, is noted for its high conversion rate (>99%), excellent color stability, and reduced environmental impact [5].

Emerging Trends and Alternative Feedstocks

The industry is evolving in response to environmental concerns and regulatory pressures.

  • Shift to Non-Phthalate Plasticizers: this compound is increasingly used to produce non-phthalate plasticizers like DINCH (Diisononyl Cyclohexane-1,2-dicarboxylate), which is preferred for sensitive applications such as medical devices, toys, and food packaging [3] [4].
  • Development of Bio-based Alternatives: A key emerging trend is the exploration of bio-based feedstocks [6] [4]. This involves using renewable olefins derived from sources like plant-based oils or biomass, aiming to reduce the carbon footprint of INA production [7] [4]. Some companies have announced pilot plants for bio-derived olefin precursors [4].

References

Market Segmentation and Key Drivers

Author: Smolecule Technical Support Team. Date: February 2026

To help you understand the market structure, here is a breakdown of the key segments and growth drivers identified in the reports.

Segment / Driver Dominant Leader / Key Detail Market Share / Rationale
Application [1] Plasticizers ~68.6%
Purity [1] Above 98% ~84.9%
Region [1] Asia-Pacific ~44.8%
Key Driver [1] [2] Demand from the Plasticizer Industry Primary use is for DINP production for flexible PVC (e.g., cables, construction) [1].
Key Trend [1] [3] Shift to Non-Phthalate Plasticizers Growing demand for safer alternatives like DINCH, especially in sensitive applications [1].
Key Opportunity [1] [2] Growth in Lubricants & Fragrances Used for its thermal stability in lubricants and as a mild-scented intermediate in fragrances [1].

Production Process

The following diagram illustrates the industrial production workflow of isononyl alcohol, based on a technical patent in the search results [4].

IsononylAlcoholProduction Dimerization of Butenes Dimerization of Butenes Isooctene (C8) Isooctene (C8) Dimerization of Butenes->Isooctene (C8)  Produces Prins Reaction Prins Reaction Isooctene (C8)->Prins Reaction  Raw Material Reaction Mixture Reaction Mixture Prins Reaction->Reaction Mixture  Forms Formaldehyde Formaldehyde Formaldehyde->Prins Reaction  Reactant Acid Catalyst Acid Catalyst Acid Catalyst->Prins Reaction  e.g., Lewis Acid Hydrogenation Hydrogenation Reaction Mixture->Hydrogenation  Catalytic Crude this compound Crude this compound Hydrogenation->Crude this compound  Produces Purification Purification Crude this compound->Purification  Distillation Final this compound Final this compound Purification->Final this compound  Yields

Key details of the process include:

  • Catalysts: The Prins reaction can be catalyzed by Lewis acids like zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) [4].
  • Reaction Conditions: The process is conducted under an inert gas atmosphere like nitrogen or argon, with a reaction temperature between 50-150°C and a reaction time of 2-8 hours [4].
  • Hydrogenation: The final step uses a hydrogenation catalyst, such as nickel (Ni) or palladium (Pd), to yield the final alcohol product [4].

Important Limitations and Next Steps

The search results could not provide specific information on several of your requests:

  • Experimental Protocols: No detailed methodologies for toxicology or efficacy experiments were found.
  • Drug Development Context: this compound is mentioned as a pharmaceutical intermediate [5], but its primary use is in industrial applications like plasticizers and lubricants. No information on its role in drug formulation or associated signaling pathways was available.

To obtain the missing technical details, I suggest you:

  • Search specialized databases like PubMed, SciFinder, or company-specific regulatory filings for toxicology study reports.
  • Consult technical data sheets directly from major manufacturers for precise material handling and testing methods.

References

isononyl alcohol supply chain analysis

Author: Smolecule Technical Support Team. Date: February 2026

Market Data and Forecasts

The table below summarizes the key market figures and growth projections for isononyl alcohol from various sources. The variances highlight differences in research methodologies and market segment definitions.

Source/Report Publisher Market Size (Base Year) Projected Market Size Forecast Period CAGR Key Focus/Notes
360iResearch [1] $1.13 billion (2025) $1.63 billion (2032) 2025-2032 5.29% Focus on applications (lubricants, plasticizers), impact of US 2025 tariffs
Precision Business Insights [2] $2,554.9 million (2024) $4,266.3 million (2031) 2025-2031 7.6% Segmentation by product type, material type (DINP, DINCH), and application
Market.US [3] $1.8 billion (2024) $2.7 billion (2034) 2025-2034 4.4% Segmentation by purity (e.g., >98%) and application; notes Asia Pacific dominance (44.8%)
Persistence Market Research [4] $2.2 billion (2023) $3.7 billion (2030) 2023-2030 7.6% Analysis of production processes (C4 Chemicals vs. ExxonMobil Process)

Supply Chain Structure and Dynamics

The this compound supply chain can be visualized as a flow from raw materials to final end-use industries. The following diagram maps out the key stages and participants.

RawMaterials Raw Material Feedstocks Production Production & Processing Intermediates Chemical Intermediates EndUse End-Use Industries Butenes Butenes/Propylene Octenes Dimerized Octenes Butenes->Octenes INA This compound (INA) Octenes->INA Hydroformylation DINP DINP Plasticizer INA->DINP DINCH DINCH Plasticizer INA->DINCH Growing Trend Surfactants Surfactants INA->Surfactants Construction Construction DINP->Construction Automotive Automotive DINP->Automotive DINCH->Automotive e.g., Medical, Toys PersonalCare Personal Care Surfactants->PersonalCare

The this compound supply chain, from raw materials to end-use industries.

Upstream: Raw Materials and Production

The supply chain begins with petrochemical feedstocks like butenes or propylene [3] [4]. These are processed into octenes, which then undergo hydroformylation (the oxo process) to produce this compound [1] [3]. This stage is highly concentrated, with key global players like BASF, ExxonMobil, and Evonik Oxeno controlling technology and production capacities [4] [5].

  • Key Vulnerability: This upstream segment is exposed to price volatility of crude oil and propylene [4] [5] and is susceptible to geopolitical tensions that can disrupt feedstock supply [3].
Midstream: Intermediates and Distribution

This compound itself is primarily a chemical intermediate. The majority of production is consumed in manufacturing derivatives, most notably plasticizers like Diisononyl Phthalate (DINP) and its non-phthalate alternative Diisononyl Cyclohexane Dicarboxylate (DINCH) [6] [3]. The distribution of this material is a global operation, with trade flows connecting production hubs to industrial regions worldwide [1].

  • Key Trend: A significant shift is underway from traditional phthalate plasticizers (DINP) towards non-phthalate options like DINCH, driven by regulatory and consumer demand for safer materials [3] [4].
  • Key Disruption: Upcoming U.S. tariff measures in 2025 are anticipated to alter import dynamics and may lead companies to re-evaluate their global sourcing strategies, potentially favoring nearshoring in North America [1].
Downstream: End-Use Industries and Consumers

The final stage of the chain involves the incorporation of INA-derived products into goods for various industries [1] [6] [3]:

  • Construction: Uses flexible PVC in cables, pipes, and flooring.
  • Automotive: Uses INA in interior components, wire insulation, and lubricants.
  • Personal Care & Cosmetics: Employs INA as a surfactant or emollient in products like skin and hair care items.

Demand from these downstream sectors is the main pull-factor driving the entire supply chain.

Technical and Experimental Focus

While the search results are rich in market data, they lack the detailed experimental protocols you requested. Here is a synthesis of the technically relevant information available.

Production Process Overview

The predominant production method is the oxo process, specifically the hydroformylation of dioctylene (a C8 olefin mixture), followed by hydrogenation [1] [3]. Recent innovations focus on catalyst and process efficiency:

  • LP OxoSM Technology: Developed by Johnson Matthey and Dow, this process was recognized for its innovation and licensed for a new facility in China, highlighting industry efforts towards more efficient production [2] [4].
  • Bio-based Alternatives: There is growing R&D into bio-based this compound, using renewable feedstocks to reduce reliance on petrochemicals and improve sustainability profiles [1] [5].
Material and Safety Data

For research and handling purposes, key physicochemical and safety properties of this compound are listed below [7]:

  • CAS Number: 27458-94-2
  • Molecular Formula: C₉H₂₀O
  • Appearance: Colorless to white liquid or solid.
  • Flash Point: 80°C
  • Major Hazards: Harmful to aquatic life with long-lasting effects. It is classified as an Environmentally Hazardous Substance (UN3082).

References

DINP Production from Isononyl Alcohol: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Di-isononyl phthalate (DINP) is a high-molecular-weight phthalate plasticizer prized for its low volatility, excellent migration resistance, and overall durability in PVC products like wires, cables, automotive parts, and flooring [1] [2] [3]. Its production is a two-step esterification process, where isononyl alcohol (INA) reacts with phthalic anhydride [1].

The following diagram outlines the core production workflow:

DINP_Production DINP Production Workflow PA Phthalic Anhydride (PA) Step1 1. Monoesterification (Spontaneous, ~120°C) PA->Step1 INA This compound (INA) INA->Step1 Monoester Mono-isononyl Phthalate Step1->Monoester Step2 2. Diesterification (225-235°C, 2-3 hrs) Monoester->Step2 Catalyst Titanium-based Catalyst Catalyst->Step2 CrudeDINP Crude DINP Step2->CrudeDINP Step3 3. Purification (Vacuum Distillation, Decolorization) CrudeDINP->Step3 PureDINP Pure DINP Product Step3->PureDINP

Detailed Synthesis Protocol

This protocol is based on a modern industrial method that uses a titanium-based catalyst system for improved efficiency and reduced environmental impact [1].

Principle: The synthesis proceeds via a two-stage esterification. The first step forms a monoester and is exothermic, while the second step is a reversible reaction that requires a catalyst and elevated temperature to drive it to completion [1].

Materials

  • Reactants: Phthalic anhydride (PA), this compound (INA)
  • Catalyst: Solid titanium-based compound, such as Tetra-isopropyl titanate [1]

Procedure

  • Monoester Formation

    • Charge a reaction vessel with a molar excess of this compound (3-4 parts) to 1 part phthalic anhydride [1].
    • Heat the mixture with stirring. The reaction is exothermic and the monoester forms spontaneously as the temperature rises to approximately 120°C [1].
  • Catalyst Addition & Diesterification

    • Increase the temperature to the range of 150–180°C.
    • Add the titanium-based catalyst at a concentration of 0.001–0.002 parts by weight relative to the reactants [1].
    • Raise the temperature further to 225–235°C and maintain it for 2–3 hours to ensure complete conversion to the diester (DINP) [1].
  • Purification

    • Cool the reaction mixture to 190–195°C and apply vacuum distillation to remove and recover the unreacted excess alcohol [1].
    • The resulting crude DINP is then decolorized (e.g., with activated carbon) and filtered to obtain the final pure product [1].

Key Properties and Regulatory Notes

Properties of this compound (INA) [2] [3]

Property Value / Description
IUPAC Name 7-methyloctan-1-ol
Molecular Formula C₉H₂₀O
CAS Number 27458-94-2, 2430-22-0
Appearance Clear liquid
Boiling Point ~198 °C (at 760 mmHg)
Melting Point ≤ -30 °C
Water Solubility Very low (approx. 0.02 g/100g at 20°C)

Regulatory and Safety Considerations for DINP

  • EPA Risk Evaluation: In January 2025, the U.S. EPA finalized a risk evaluation for DINP under TSCA, determining that it presents an unreasonable risk to human health for workers under specific conditions of use [4].
  • Primary Risk: The identified risk is primarily for workers who could be exposed to high concentrations of DINP in mist when spraying adhesives, sealants, paints, and coatings without adequate protection [4].
  • Health Effects: The evaluation notes that DINP can cause developmental toxicity, harm the liver, and at higher exposures, cause cancer. It is also associated with "phthalate syndrome," which can harm the developing male reproductive system [4].
  • Consumer and Environmental Exposure: The EPA did not identify unreasonable risk to the general population, consumers, or the environment from other uses. Many common uses, such as those in building materials, automotive articles, and toys, were found not to significantly contribute to the unreasonable risk [4].

Application in PVC Formulation

For researchers developing flexible PVC materials, DINP is incorporated as a primary plasticizer. The typical workflow involves:

  • Mixing: Blending DINP with PVC resin and other additives (e.g., heat stabilizers, fillers).
  • Processing: Using methods like calendering, extrusion, or injection molding to form the final product.
  • Outcome: The addition of DINP disrupts the polymer chains, imparting flexibility, durability, and workability to the final PVC product for use in various industries [5] [6] [7].

Knowledge Gaps and Further Research

The information available from the search is valuable for a general overview but lacks the depth for a laboratory protocol. To develop a complete application note, you would need to consult more specialized sources for the following:

  • Detailed Analytical Methods: Specific parameters for Quality Control (QC) during and after production, such as Acid Value, Saponification Value, and Hydroxyl Value.
  • Precise Instrumentation Settings: Optimal settings for Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify reactants, products, and impurities.
  • Kinetic Data: Detailed information on reaction rates, activation energies, and the impact of different catalysts on yield and selectivity.
  • Material Safety Data: Comprehensive handling and personal protective equipment (PPE) requirements for all chemicals involved.

References

DINP production from isononyl alcohol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DINP Production

Diisononyl Phthalate (DINP) is a high-molecular-weight phthalate ester primarily used as a plasticizer to impart flexibility to Polyvinyl Chloride (PVC) and other polymers. Its production is a classic example of an esterification reaction, driven by the chemical industry's demand for durable and versatile plasticizers used in applications ranging from construction and automotive to consumer goods [1] [2].

The core reaction involves the double esterification of phthalic anhydride with isononyl alcohol (INA). The process is characterized by two main steps: a fast, exothermic monoesterification, followed by a slower, reversible diesterification that requires a catalyst and elevated temperatures to proceed to completion [3]. The general market for the key raw material, this compound, is growing, driven by plasticizer demand, which underscores the industrial relevance of this synthesis [4] [5].

DINP Synthesis Process Overview

The following diagram maps the logical flow and major unit operations involved in a typical batch production process for DINP.

DINP_Process cluster_1 Esterification Reaction cluster_2 Product Isolation & Purification start Reaction Feedstocks step1 Monoester Formation (120°C, No Catalyst) start->step1 step2 Catalyst Addition (Titanium-based, 150-180°C) step1->step2 step3 Diesterification (225-235°C, 2-3 hrs) step2->step3 step4 Remove Excess Alcohol (Vacuum Distillation, 190-195°C) step3->step4 step5 Crude DINP Collection step4->step5 step6 Purification (Neutralization, Washing, Filtration) step5->step6 end Pure DINP Product step6->end

Key Process Parameters and Specifications

For a researcher, the control of process parameters is critical for achieving high yield and product quality. The tables below summarize the key quantitative data gathered from the search results.

Table 1: Key Reaction Parameters for DINP Synthesis [3]

Parameter Typical Value / Range Notes
Phthalic Anhydride (PA) to this compound (INA) Ratio 1 part PA to 3-4 parts INA (by weight) Molar excess of INA promotes complete reaction.
Monoester Formation Temperature ~120°C Reaction is exothermic and occurs spontaneously.
Catalyst Addition Temperature 150 - 180°C Temperature range for introducing the titanium catalyst.
Catalyst Type & Loading 0.001 - 0.002 parts (by weight) Composite solid titanium-based catalyst (e.g., Tetra-isopropyl titanate).
Diesterification Temperature 225 - 235°C Elevated temperature drives the reversible reaction to completion.
Diesterification Time 2 - 3 hours Hold time at elevated temperature to ensure >99% conversion [3].
Alcohol Removal Temperature 190 - 195°C Temperature under vacuum to distill off unreacted INA.

Table 2: DINP Chemical and Physical Properties [1]

Property Value / Description
Chemical Name 1,2-Benzenedicarboxylic acid, di-C8-10 branched alkyl esters, C9 rich
CAS No. 28553-12-0 and 68515-48-0
Molecular Formula C₂₆H₄₂O₄
Molecular Weight 418.62 g·mol⁻¹
Appearance Oily, viscous liquid
Density 0.98 g·cm⁻³
Melting Point -43°C
Boiling Point 244 - 252°C (at 0.7 kPa)
Flash Point 221°C (closed cup)

Detailed Experimental Protocol

This section outlines a generalized protocol based on industrial processes. Please note: This is a high-temperature chemical synthesis involving flammable materials and should only be attempted by trained personnel in a properly equipped chemical laboratory with appropriate engineering controls (e.g., fume hoods, personal protective equipment, and emergency procedures).

Materials
  • Reactants: Phthalic Anhydride (PA), this compound (INA).
  • Catalyst: Titanium-based esterification catalyst (e.g., Tetra-isopropyl titanate).
  • Equipment: A multi-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, heating mantle with temperature control, reflux condenser, and a vacuum distillation setup.
Procedure
  • Monoester Formation: Charge the reaction vessel with the specified weight ratio of Phthalic Anhydride and this compound. Begin heating with continuous stirring. The mixture will become homogeneous as it melts, and the exothermic monoesterification reaction will proceed spontaneously as the temperature approaches 120°C.
  • Catalyst Addition: Once the reaction mixture is clear and has reached a temperature between 150-180°C, add the titanium-based catalyst (0.1-0.2% by weight of the total reactants).
  • Diesterification: Raise the temperature to the range of 225-235°C. Maintain this temperature with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by measuring the acid value of samples; a sharp decrease indicates conversion to the ester.
  • Removal of Excess Alcohol: After the reaction hold time, cool the mixture to 190-195°C. Apply a vacuum to the system to initiate distillation. The excess, unreacted this compound will be removed and can be condensed for recovery and reuse.
  • Purification: The remaining crude DINP may contain residual catalyst and minor impurities.
    • Transfer the crude product to a separatory funnel and wash with a warm, dilute aqueous sodium carbonate solution to neutralize any acidic components, followed by washes with warm water.
    • The organic layer (DINP) can be further treated with a adsorbent like activated carbon and then filtered to improve color and clarity.
    • The final product is a clear, viscous liquid.

Safety and Regulatory Considerations

When working with DINP or its precursors, the following points must be considered:

  • Process Safety: The reaction operates at high temperatures, presenting burn and fire hazards. This compound is a flammable liquid. All equipment should be properly grounded.
  • Chemical Handling: Standard personal protective equipment (PPE) including a lab coat, chemical-resistant gloves, and safety goggles is mandatory.
  • Regulatory Status: DINP is subject to various regulatory assessments. For instance, the European Chemicals Agency (ECHA) has concluded that DINP does not warrant classification for reproductive toxicity effects, though it is listed as a substance known to cause cancer in California, USA under Proposition 65 [1]. Its use in toys and childcare articles that can be placed in the mouth is restricted in the European Union [6]. Always consult the latest local regulations before producing or using this substance.

Conclusion

The synthesis of DINP from this compound and Phthalic Anhydride is a well-established, two-step esterification process. The use of efficient catalysts like tetra-isopropyl titanate enables high conversion rates (>99%) and yields a product with desirable properties such as low volatility and excellent migration resistance [3]. This protocol provides a foundational overview for researchers; however, developing a robust lab-scale process would require further optimization and rigorous analytical validation.

References

Comprehensive Application Notes and Protocols for DINCH Plasticizer: Synthesis, Analysis, and Toxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DINCH Plasticizer

1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) is an emerging non-phthalate plasticizer developed as a safer alternative to traditional phthalate plasticizers such as di-(2-ethylhexyl) phthalate (DEHP). DINCH has gained significant regulatory approval for sensitive applications including food contact materials, children's toys, and medical devices due to its perceived lower toxicity profile [1]. The global production and consumption of DINCH have steadily increased since its introduction in 2002, with current production volumes exceeding 200,000 metric tons annually according to recent market analyses [2]. This growth is largely driven by increasing regulatory restrictions on phthalate plasticizers in consumer products across European and North American markets.

DINCH belongs to the cyclohexane dicarboxylic acid ester family and is characterized by its colorless liquid state with minimal odor and excellent plasticizing properties for various polymers, particularly polyvinyl chloride (PVC) [1]. Unlike phthalate plasticizers that contain aromatic rings, DINCH features a saturated cyclohexane ring which reduces its potential for endocrine disruption and other toxicological concerns associated with phthalates. The chemical structure contributes to its reduced migration tendency from plastic products while maintaining flexibility and durability of the final polymer matrix.

Synthesis and Chemical Properties

Synthetic Pathways

DINCH production primarily occurs through two main industrial synthetic routes, each with distinct catalytic mechanisms and reaction conditions. Understanding these pathways is essential for researchers optimizing production parameters and assessing potential impurities.

Table 1: Comparison of DINCH Synthesis Methods

Synthetic Method Starting Materials Catalyst System Reaction Conditions Key Advantages
Catalytic Hydrogenation Diisononyl phthalate (DINP) Supported metal catalysts (Ni, Pd, or Pt) High-pressure H₂ (10-50 bar), 150-200°C Simplified process, high yields
Diels-Alder Route Diisononyl maleate + 1,3-butadiene Lewis acid catalysts Moderate temperature (80-120°C) Avoids phthalate intermediates

The catalytic hydrogenation method involves the direct saturation of the aromatic ring in diisononyl phthalate (DINP) under high-pressure hydrogen gas. This process typically employs supported metal catalysts such as nickel, palladium, or platinum on various substrates, with reaction conditions ranging from 10-50 bar hydrogen pressure and temperatures between 150-200°C [1]. The resulting commercial DINCH consists of approximately 90% cis-isomer and 10% trans-isomer, with the isononyl side chains comprising complex mixtures of branched C9 alcohols.

The alternative Diels-Alder approach utilizes diisononyl maleate reacted with 1,3-butadiene followed by hydrogenation. This route avoids phthalate intermediates entirely, potentially reducing trace contamination concerns in the final product. Both methods require subsequent purification steps including distillation and treatment to remove catalyst residues and byproducts before the plasticizer meets technical specifications for sensitive applications [1].

Physicochemical Properties

DINCH exhibits several favorable physicochemical characteristics that contribute to its performance as a plasticizer:

  • Molecular weight: 424.666 g·mol⁻¹
  • Physical state: Colorless liquid with minimal odor
  • Density: 0.944–0.954 g·cm⁻³ at 20°C
  • Melting point: Pour point at -54°C
  • Boiling point: Approximately 394°C
  • Solubility: <0.02 mg/L in water (high hydrophobicity)
  • Log Pₒw: Approximately 10 (high octanol-water partition coefficient) [1] [3]

These properties contribute to DINCH's low volatility and high polymer compatibility, making it suitable for applications requiring low migration tendencies such as food packaging and medical devices. The high log Pₒw value indicates strong lipophilic character, which has implications for environmental persistence and bioaccumulation potential.

G DINCH_Synthesis DINCH Synthesis Pathways Method1 Catalytic Hydrogenation Method DINCH_Synthesis->Method1 Method2 Diels-Alder Route DINCH_Synthesis->Method2 Step1_1 Starting Material: Diisononyl Phthalate (DINP) Method1->Step1_1 Step1_2 Reaction Conditions: High-pressure H₂ (10-50 bar) 150-200°C Step1_1->Step1_2 Step1_3 Catalyst: Supported metals (Ni, Pd, Pt) Step1_2->Step1_3 Step1_4 Product: DINCH (90% cis, 10% trans) Step1_3->Step1_4 Step2_1 Starting Materials: Diisononyl Maleate + 1,3-Butadiene Method2->Step2_1 Step2_2 Reaction Conditions: Moderate temperature (80-120°C) Step2_1->Step2_2 Step2_3 Catalyst: Lewis acid Step2_2->Step2_3 Step2_4 Intermediate Formation Step2_3->Step2_4 Step2_5 Hydrogenation Step Step2_4->Step2_5 Step2_6 Product: DINCH Step2_5->Step2_6

Experimental Protocols

In Vitro Cytotoxicity Assessment (ISO 10993-5)

This protocol evaluates the cytotoxic potential of DINCH and its metabolites using the L929 murine fibroblast cell line, following the ISO 10993-5 standard for biological evaluation of medical devices [4].

3.1.1 Materials and Reagents
  • Cell line: L929 murine fibroblast cells (ATCC CCL-1)
  • Test substances: DINCH, MINCH (primary metabolite), and oxidized metabolites (7-oxo-MMeOCH, 5-oxo-MEHP as positive control)
  • Culture medium: DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
  • Exposure concentrations: 0.01, 0.05, and 0.1 mg/mL in 0.1% DMSO (v/v)
  • Controls: Vehicle control (0.1% DMSO), positive control (0.01% Triton X-100)
3.1.2 Experimental Procedure
  • Cell culture maintenance: Grow L929 cells in complete DMEM at 37°C in a humidified 5% CO₂ atmosphere. Passage cells at 80-90% confluence using 0.25% trypsin-EDTA.
  • Experimental seeding: Seed cells in 96-well plates at a density of 1 × 10⁴ cells/well in 100 μL complete medium. Incubate for 24 hours to allow cell attachment.
  • Treatment application: Prepare fresh treatment solutions in serum-free medium. Remove culture medium from wells and add 100 μL of treatment solutions per well (n=6 replicates per concentration).
  • Exposure period: Incubate cells with test substances for 24 hours, 72 hours, and 7 days. For longer exposures, replace treatment solutions every 48 hours.
  • Viability assessment: After exposure, remove treatment media and add 100 μL fresh medium containing 10% CellTiter 96 AQueous One Solution. Incubate for 1-4 hours at 37°C.
  • Absorbance measurement: Measure absorbance at 490 nm using a microplate reader. Calculate cell viability as percentage relative to vehicle control.
  • Statistical analysis: Perform one-way ANOVA with post-hoc Tukey test (p<0.05 considered significant).
3.1.3 Expected Results and Interpretation

According to published findings, only the oxidized metabolite 7-oxo-MMeOCH demonstrates cytotoxicity at the highest concentration (0.1 mg/mL) after 7 days of exposure, similar to the positive control 5-oxo-MEHP [4]. The parent DINCH compound and other primary metabolites typically show no significant cytotoxicity at environmentally relevant concentrations. Researchers should note that tested concentrations (0.01-0.1 mg/mL) far exceed typical human exposure levels (μg/L range in biological fluids).

Macrophage Immunotoxicity Assessment

This protocol examines the pro-inflammatory effects of DINCH and its metabolite MINCH on human macrophages, relevant for assessing potential immunotoxicity and inflammatory pathway activation [5].

3.2.1 Materials and Reagents
  • Cell line: THP-1 human monocytic cells (ATCC TIB-202)
  • Differentiation agents: Phorbol-12-myristate-13-acetate (PMA, 100 ng/mL)
  • Test substances: DINCH and MINCH (10 nM–10 μM in 0.01% methanol)
  • Stimulation: Lipopolysaccharides (LPS, 0.01 μg/mL)
  • Assay kits: NF-κB activation reporter system, ROS detection kit (DCFDA), TNF and IL-1β ELISA kits
  • Proteomics: LC-MS/MS equipment and reagents for global proteomic analysis
3.2.2 Experimental Procedure
  • THP-1 differentiation:

    • Seed THP-1 cells at 1 × 10⁵ cells/well in 96-well plates or 2 × 10⁶ cells/well in 6-well plates.
    • Differentiate into M1-like macrophages with 100 ng/mL PMA for 48 hours.
    • Confirm differentiation by adherence and morphological changes.
  • Chemical exposure:

    • Prepare DINCH and MINCH in methanol (final vehicle concentration 0.01% v/v).
    • Treat differentiated macrophages with test compounds (10 nM–10 μM) in combination with LPS (0.01 μg/mL) for 4, 16, and 24 hours.
    • Include vehicle controls (0.01% methanol) with and without LPS.
  • Cell viability assessment:

    • Perform MTS assay according to manufacturer's protocol after each exposure period.
    • Measure absorbance at 450 nm and normalize to vehicle controls.
  • Reactive oxygen species (ROS) measurement:

    • Incubate cells with 10 μM DCFDA for 30 minutes at 37°C.
    • Measure fluorescence (excitation 485 nm, emission 535 nm).
    • Express results as fold change relative to vehicle control.
  • Cytokine analysis:

    • Collect culture supernatants after 4, 16, and 24 hours exposure.
    • Measure TNF and IL-1β release using commercial ELISA kits.
  • NF-κB activation:

    • Transfert cells with NF-κB reporter construct before differentiation.
    • Measure luciferase activity after 16 hours exposure using dual-luciferase assay.
  • Proteomic analysis:

    • Extract proteins from treated cells (24-hour exposure).
    • Perform tryptic digestion, LC-MS/MS analysis, and database searching.
    • Conduct pathway enrichment analysis for immune-related pathways.
3.2.3 Expected Outcomes

Proteomic analyses typically reveal xenobiotic-induced activation of immune-related pathways including NF-κB signaling, oxidative stress response, mitochondrial dysfunction, and DNA damage repair pathways [5]. DINCH and MINCH exposure generally induces dose-dependent ROS production leading to cellular damage, NF-κB activation, and subsequent TNF and IL-1β release, even at low nM concentrations. These findings suggest potential for pro-inflammatory effects in human macrophages that warrant consideration in safety assessments.

In Vivo Metabolic Disruption Assessment

This protocol describes a comprehensive in vivo analysis using C57BL/6N mice to investigate the effects of DINCH on adipose tissue physiology and metabolic function, with particular focus on sex-specific effects [6].

3.3.1 Materials and Reagents
  • Animals: C57BL/6N mice (8-10 weeks old, equal sexes)
  • Test substance: DINCH (≥95% purity)
  • Dosing vehicle: Corn oil
  • Exposure concentrations: 1 and 10 mg/kg body weight/day
  • Equipment: Metabolic cages, CLAMS system, glucose tolerance test supplies, LC-MS/MS for metabolite quantification
3.3.2 Experimental Procedure
  • Animal acclimation:

    • House mice under standard conditions (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.
    • Acclimate for one week prior to experimentation.
  • Experimental design:

    • Randomly assign mice to three groups (n=12/sex/group): vehicle control (corn oil), low-dose DINCH (1 mg/kg/day), high-dose DINCH (10 mg/kg/day).
    • Administer treatments by oral gavage daily for 16 weeks.
    • Monitor body weight, food, and water consumption twice weekly.
  • Metabolic assessments:

    • Conduct glucose tolerance tests (week 15) after 6-hour fasting.
    • Measure insulin sensitivity by insulin tolerance test.
    • Assess energy expenditure using indirect calorimetry (CLAMS system).
    • Body composition analysis via EchoMRI.
  • Tissue collection and analysis:

    • Euthanize animals after 16 weeks exposure (subset n=6/sex/group) and after 10-week recovery (remaining animals).
    • Collect serum, liver, and adipose tissues (white and brown).
    • Flash-freeze tissues in liquid N₂ for subsequent analysis.
  • Tissue residue analysis:

    • Extract DINCH and MINCH from tissues using hexane:acetone (9:1).
    • Quantify using GC-MS/MS with stable isotope-labeled internal standards.
  • Proteomic profiling:

    • Perform protein extraction from serum, adipose and liver tissues.
    • Conduct tryptic digestion, LC-MS/MS analysis, and pathway analysis.
  • Biochemical assays:

    • Measure serum triglycerides, cholesterol, HDL, LDL levels.
    • Assess insulin sensitivity markers (HOMA-IR).
3.3.3 Anticipated Results

This protocol typically reveals tissue-specific accumulation of DINCH and MINCH in liver and adipose tissue after treatment, with elevated concentrations in adipose tissue depots after the recovery period suggesting potential bioaccumulation [6]. Study findings generally show sex-specific metabolic effects, with female mice exhibiting impaired whole-body insulin sensitivity and higher triglyceride levels, while male mice show altered insulin/C-peptide ratio and elevated cholesterol, HDL, and LDL levels. Proteomic profiling typically identifies changes in pathways related to central energy metabolism and immune response, highlighting the systemic impact of DINCH exposure.

G Assessment DINCH Toxicity Assessment Workflow InVitro In Vitro Assessment Assessment->InVitro InVivo In Vivo Assessment Assessment->InVivo Analytical Analytical Methods Assessment->Analytical IV1 Cytotoxicity Testing (L929 fibroblasts) InVitro->IV1 IV2 Immunotoxicity Assessment (THP-1 macrophages) IV1->IV2 IV3 Cell Viability Assays (MTS, LDH) IV2->IV3 IV4 Cytokine Measurement (ELISA) IV3->IV4 IV5 Proteomic Analysis (LC-MS/MS) IV4->IV5 VV1 Metabolic Disruption (C57BL/6N mice) InVivo->VV1 VV2 Tissue Distribution (GC-MS/MS) VV1->VV2 VV3 Physiological Parameters (Body weight, glucose) VV2->VV3 VV4 Proteomic Profiling (Serum, liver, adipose) VV3->VV4 A1 Biomonitoring (Urine metabolites) Analytical->A1 A2 Tissue Residue Analysis A1->A2 A3 Pathway Analysis A2->A3

Analytical Methods for DINCH and Metabolites

Human Biomonitoring Protocol

This protocol details the quantitative analysis of DINCH metabolites in human urine samples for exposure assessment studies, based on methods used in the German Environmental Specimen Bank [7].

4.1.1 Sample Collection and Storage
  • Collect 24-hour urine samples in pre-cleaned polyethylene containers.
  • Aliquot samples (2 mL) and store at -20°C or -80°C until analysis.
  • Avoid plasticizers in collection materials to prevent contamination.
4.1.2 Metabolite Analysis
  • Target metabolites: OH-MINCH, cx-MINCH, oxo-MINCH
  • Internal standards: ¹³C-labeled analogues of each metabolite
  • Sample preparation: Enzymatic deconjugation (β-glucuronidase/sulfatase), solid-phase extraction (SPE) using Oasis HLB cartridges
  • Instrumentation: LC-MS/MS with electrospray ionization in negative mode
  • Quantification: Isotope dilution method with calibration curves (0.1-20 μg/L)
4.1.3 Quality Control
  • Include method blanks, quality control samples, and reference materials in each batch.
  • Monitor for potential contamination from laboratory materials.
  • Maintain detection limits below 0.05 μg/L for all metabolites.
Tissue Residue Analysis

This method describes the extraction and quantification of DINCH and its metabolites from biological tissues (liver, adipose) [6].

4.2.1 Sample Preparation
  • Homogenize tissue samples (0.5 g) with ultrapure water (1:1 w/v).
  • Add internal standards (deuterated DINCH and MINCH).
  • Extract with hexane:acetone (9:1, v/v) using accelerated solvent extraction or ultrasonication.
  • Concentrate extracts under gentle nitrogen stream.
  • Clean up using silica solid-phase extraction cartridges.
4.2.2 Instrumental Analysis
  • Technique: GC-MS/MS with electron impact ionization
  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 μm)
  • Temperature program: 80°C (1 min), 20°C/min to 200°C, 5°C/min to 280°C (5 min)
  • Quantification: Multiple reaction monitoring (MRM) with isotope dilution method

Data Summary and Applications

Toxicity Findings Summary

Table 2: Summary of Key Toxicity Findings for DINCH and Metabolites

Endpoint Test System Exposure Conditions Key Findings Reference
Cytotoxicity L929 fibroblasts 0.01-0.1 mg/mL, 7 days Only 7-oxo-MMeOCH cytotoxic at 0.1 mg/mL [4]
Immunotoxicity THP-1 macrophages 10 nM-10 μM, 24 hours ROS production, NF-κB activation, TNF and IL-1β release [5]
Metabolic Effects C57BL/6N mice 1-10 mg/kg/day, 16 weeks Sex-specific effects on insulin sensitivity and lipid metabolism [6]
Reproductive Toxicity Rat offspring In utero exposure Altered gene expression, reduced testosterone, testicular effects [8]
Developmental Toxicity Zebrafish 0.01-10 μM Hatching delay, lipid accumulation, altered lipid metabolism genes [3]
Hepatotoxicity Network toxicology In silico and in vitro Potential PPAR-mediated mechanisms, oxidative stress [9]
Regulatory Status and Human Exposure

Table 3: Regulatory Status and Human Exposure Data for DINCH

Parameter Current Status Notes Reference
Regulatory Approval Approved in EU, US, Canada for food contact, toys, medical devices Restrictions on phthalates drive DINCH adoption [1]
Human Biomonitoring Metabolites detected in >95% of population samples Urinary OH-MINCH increased from 0.15 μg/L (2010) to 0.70 μg/L (2017) [7]
Tolerable Daily Intake 1 mg/kg bw/day (EFSA) Human exposure ~0.23 μg/kg bw/day (2017, Germany) [7]
Tissue Bioaccumulation Detected in liver and adipose tissue in mice Potential accumulation in adipose tissue [6]
Market Trends Increasing production and usage 200,000 metric tons/year global production [2]
Metabolic Pathways and Key Metabolites

DINCH undergoes rapid biotransformation in mammalian systems, primarily via hydrolysis to its monoester derivative MINCH, followed by various oxidation reactions of the alkyl side chains. The major metabolic pathway involves:

  • Primary metabolism: Hydrolysis of one ester bond to form monoisononylcyclohexane-1,2-dicarboxylic acid ester (MINCH)
  • Secondary metabolism: ω- and ω-1 oxidation of the alkyl side chain to form hydroxylated metabolites (OH-MINCH)
  • Tertiary metabolism: Further oxidation to carbonyl (oxo-MINCH) and carboxylic acid (cx-MINCH) derivatives
  • Conjugation: Phase II metabolism forming glucuronide and sulfate conjugates for urinary excretion

The urinary metabolite profile typically shows OH-MINCH as the dominant metabolite (detected in nearly 100% of population samples), followed by cx-MINCH and oxo-MINCH at lower concentrations [7]. These metabolites serve as reliable biomarkers for assessing human exposure in biomonitoring studies.

Conclusion and Research Implications

DINCH represents an important phthalate alternative with generally improved toxicological properties, yet comprehensive safety assessment reveals several areas requiring further investigation. The experimental protocols detailed in these Application Notes provide researchers with standardized methods for evaluating the potential health effects of DINCH and its metabolites. Current evidence suggests that while DINCH exhibits significantly lower toxicity compared to regulated phthalates, certain concerns regarding metabolic disruption, immunotoxicity, and bioaccumulation potential warrant continued scrutiny.

The regulatory landscape for plasticizers continues to evolve, with DINCH positioned as a viable alternative in many sensitive applications. However, researchers should note that knowledge gaps remain regarding long-term effects of chronic low-dose exposure, potential mixture effects with other environmental chemicals, and impacts on vulnerable populations such as children and pregnant women. Future research directions should include advanced mechanistic studies to clarify the molecular pathways affected by DINCH exposure, refined human biomonitoring to track temporal exposure trends, and epidemiological studies to assess potential health effects in real-world exposure scenarios.

References

Application Notes: Isononyl Alcohol in PVC

Author: Smolecule Technical Support Team. Date: February 2026

Isononyl alcohol (INA), or isononanol, is a C9 branched-chain oxo alcohol [1] [2]. It serves as a primary raw material for plasticizers, which are essential additives that increase the flexibility and workability of rigid PVC [3].

Primary Application: Plasticizer Synthesis

Over 68% of the global INA consumption is for plasticizer production, with DINP being the most significant derivative [3]. The diagram below illustrates the central role of INA in the PVC plasticizer value chain.

G This compound in PVC Value Chain This compound (INA) This compound (INA) DINP (Diisononyl Phthalate) DINP (Diisononyl Phthalate) This compound (INA)->DINP (Diisononyl Phthalate) Esterification Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->DINP (Diisononyl Phthalate) Esterification Flexible PVC Compound Flexible PVC Compound DINP (Diisononyl Phthalate)->Flexible PVC Compound Blending Base PVC Resin Base PVC Resin Base PVC Resin->Flexible PVC Compound Blending

INA is also used to produce other non-phthalate plasticizers responding to regulatory trends, including [1] [3]:

  • DINCH (Diisononyl Cyclohexanoate)
  • DINA (Diisononyl Adipate)
  • TINTM (Triisononyl Trimellitate)
Performance and Industry Outlook

The performance of INA-derived plasticizers is a key driver for their widespread adoption. The following table summarizes the core properties and market outlook for INA in the PVC sector.

Aspect Description
Primary Function Key intermediate in the synthesis of plasticizers, primarily DINP [1] [3].
Core Mechanism Plasticizer molecules interpose between PVC polymer chains, reducing intermolecular forces and increasing chain mobility, thus imparting flexibility [4].
Key Performance Attributes Excellent compatibility with PVC, low volatility, good resistance to migration and extraction, and strong plasticizing efficiency [3] [4].
Primary PVC End-uses Wire & cable insulation, automotive interiors, flooring, wall coverings, synthetic leather, and construction materials [1] [3].
Market Size (2024) Global INA market valued at approximately USD 1.8 billion [3].
Projected Growth (2025-2034) Compound Annual Growth Rate (CAGR) of 4.4%, reaching about USD 2.7 billion by 2034 [3].
Major Consumer Region Asia-Pacific is the largest market, accounting for roughly 44.8% of global consumption [3].

A significant market trend is the shift towards non-phthalate plasticizers like DINCH, driven by regulatory pressures and consumer demand for safer, more sustainable products, particularly in sensitive applications like toys, food packaging, and medical devices [3].

Detailed Experimental Protocol: Synthesis of DINP Plasticizer

This protocol outlines a modern, efficient method for synthesizing Diisononyl Phthalate (DINP) from this compound and phthalic anhydride using a titanium-based catalyst system [5].

Objective

To synthesize high-purity DINP with high conversion yield and excellent color stability for use in flexible PVC formulations.

Safety Precautions
  • Perform all steps in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE): heat-resistant gloves, chemical splash goggles, and a lab coat.
  • This compound is a flammable liquid [2]. Phthalic anhydride is a corrosive irritant. Avoid contact with skin and eyes.
  • The reaction involves high temperatures (>200°C). Exercise caution with hot surfaces.
Materials
  • Reactants: Phthalic anhydride (PA), this compound (INA)
  • Catalyst: Solid titanium-based compound (e.g., Tetra-isopropyl titanate) [5]
  • Equipment: 500 mL three-neck round-bottom flask, heating mantle with magnetic stirrer, reflux condenser, thermometer, vacuum distillation setup, separatory funnel, activated carbon for decolorization.
Procedure

The workflow for the synthesis and purification of DINP is a two-step esterification process, as shown below.

G DINP Synthesis and Purification Workflow start Charge Reactants: 1 part Phthalic Anhydride 3-4 parts INA (molar excess) step1 Monoester Formation (Heat to ~120°C) Exothermic reaction start->step1 step2 Add Titanium Catalyst (At 150-180°C) step1->step2 step3 Diesterification (225-235°C for 2-3 hrs) step2->step3 step4 Remove Excess Alcohol (Vacuum Distillation at 190-195°C) step3->step4 step5 Purification (Decolorize with Activated Carbon & Filter) step4->step5 end Pure DINP Product step5->end

  • Monoester Formation: Charge the reactor with 1 part phthalic anhydride and 3-4 parts this compound (molar excess to drive the reaction to completion). Begin heating with stirring. The reaction to form mono-isononyl phthalate is exothermic and occurs spontaneously as the temperature rises to approximately 120°C [5].
  • Catalyst Addition: Once the temperature reaches 150-180°C, add 0.1-0.2% by weight (relative to total reactants) of the titanium-based catalyst [5].
  • Diesterification: Raise the temperature to 225-235°C and maintain it for 2-3 hours. This ensures complete conversion to the diester (DINP) [5].
  • Removal of Excess Alcohol: Cool the reaction mixture to 190-195°C and switch to a vacuum distillation setup. Apply a vacuum to remove and recover the unreacted this compound [5].
  • Purification: The collected crude DINP is mixed with a small amount of activated carbon, heated, and then filtered to remove impurities and decolorize, yielding a pure, high-clarity DINP product [5].
Expected Outcomes
  • Conversion Rate: >99% [5]
  • Appearance: Clear, colorless to pale yellow liquid.
  • Key Advantages: This method uses a non-corrosive, reusable titanium catalyst and features a closed-loop alcohol recovery system, making it an efficient and environmentally friendly process [5].

Key Considerations for Researchers

  • Material Compatibility: While PVC plasticized with INA-based esters is resistant to many chemicals, it has poor compatibility with ketones (e.g., acetone), aromatic hydrocarbons (e.g., toluene), and chlorinated hydrocarbons. Always consult chemical resistance tables before application [6] [7].
  • Thermal Stability: PVC has a maximum service temperature of around 60°C (140°F). Exceeding this temperature, especially in chemical environments, can accelerate attack and degradation [6].
  • Regulatory Landscape: Stay informed on regional regulations (e.g., EU REACH). While high-molecular-weight phthalates like DINP are safer than their low-weight counterparts, they are still restricted in toys and childcare articles. This drives innovation in non-phthalate alternatives like DINCH [3] [4].

References

Isononyl Alcohol in Automotive Interiors

Author: Smolecule Technical Support Team. Date: February 2026

Isononyl alcohol (INA) is a C9 branched-chain alcohol that serves primarily as a chemical intermediate in the production of high-molecular-weight plasticizers, most notably Diisononyl Phthalate (DINP) and Diisononyl Adipate (DINA) [1] [2]. These plasticizers are essential for manufacturing flexible, durable, and safe plastic components used in automotive interiors [1].

The table below summarizes its key functions and the resulting material properties:

Function Application in Automotive Interiors Key Material Properties Achieved
Primary: Plasticizer Production [1] [2] Dashboard & Interior Trims: Used in PVC for dashboards, door panels, and other interior trims [1]. Flexibility & Durability: Imparts necessary pliability to PVC, allowing it to be molded into complex shapes [1].
Seat Coverings & Upholstery: Used in synthetic leather and fabric coatings [1]. Heat & UV Resistance: Ensures components do not become brittle or sticky under high temperatures or prolonged sun exposure [1].
Wire & Cable Insulation: Applied in insulating materials for in-vehicle electrical systems [1]. Aesthetic Quality: Helps maintain the surface finish and color of interior parts over time [1].
Secondary: Other Applications Coatings: Can be used in the production of coatings that provide adhesion and weathering resistance [1]. Lightweighting: Contributes to the production of lightweight plastic components, aiding in overall vehicle fuel efficiency [1].

General Safety and Handling Protocol

While the search results do not include protocols for application testing, they do provide essential safety information for handling INA in a laboratory or industrial setting [3]. The following workflow and protocol summarize the key personal safety and environmental measures.

start Start: Handle this compound ppe Wear Appropriate PPE start->ppe ventilate Work in Well-Ventilated Area start->ventilate spill Spill Response ppe->spill ventilate->spill step1 1. Skin Contact Remove contaminated clothing. Rinse and wash skin with water and soap. step2 2. Eye Contact Rinse with plenty of water for several minutes. Remove contact lenses if possible. Seek medical attention. step3 3. Inhalation Move to fresh air. Provide artificial respiration if needed. step4 4. Ingestion Rinse mouth. Drink water with activated charcoal slurry. Seek medical attention. collect Collect liquid in sealable containers. spill->collect absorb Absorb residue with sand or inert absorbent. collect->absorb dispose Dispose according to local regulations. absorb->dispose

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields [3].
  • Skin Protection: Wear fire-resistant, impervious clothing and chemical-impermeable gloves (inspected prior to use) [3].
  • Respiratory Protection: In conditions where adequate ventilation is not possible and exposure limits are exceeded, use a full-face respirator [3].

Spill and Disposal Procedures

  • Containment: Avoid dust formation and prevent material from entering drains or the environment [3].
  • Clean-up: Collect leaking liquid in sealable containers. Absorb the remaining liquid with sand or an inert absorbent [3].
  • Disposal: Dispose of collected material at a licensed chemical destruction plant or via controlled incineration. Do not contaminate water sources [3].

References

Application Note: Isononyl Alcohol in Flexible PVC Flooring

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical Profile and Primary Function

Isononyl alcohol (INA) is a C9 oxo alcohol that serves as a key precursor for high-molecular-weight plasticizers [1] [2]. These plasticizers, most notably Diisononyl Phthalate (DINP), are primary components in flexible Polyvinyl Chloride (PVC) formulations [1] [3]. In flooring, these plasticizers are essential for imparting flexibility, durability, and workability to the final product [3] [4].

2. Application in Flooring Materials

In the flooring industry, plasticizers derived from INA are critical for producing flexible PVC products. These plasticizers reduce the glass transition temperature of PVC, making it soft and pliable. The resulting materials are used in various flooring applications [1]:

  • Vinyl flooring and underlay
  • PVC roofing membranes

The dominance of this application is reflected in the market data, which shows that the plasticizers segment accounts for 68.6% of the global consumption of this compound [3].

3. Key Plasticizer Derivatives and Their Role

The table below summarizes the primary plasticizers synthesized from this compound and their significance in flooring applications [1] [2]:

Plasticizer Acronym Full Name Key Properties & Role in Flooring
DINP Diisononyl Phthalate A universal, high-performance plasticizer; provides flexibility, low volatility, and excellent weather resistance for durable flooring [1] [3].
DINCH Diisononyl Cyclohexanoate A non-phthalate alternative; offers low migration and toxicity, compliant with stringent safety regulations [1] [3].
DINA Diisononyl Adipate Used for its low-temperature flexibility.
TINTM Triisononyl Trimellitate Known for high-temperature resistance and durability.

4. Performance and Safety Context

Plasticizers derived from INA contribute to the longevity and safety of flooring by providing low volatility, excellent weather resistance, and improved thermal stability [3]. The industry is increasingly shifting towards non-phthalate plasticizers like DINCH due to regulatory pressures and consumer demand for safer, more sustainable products, particularly in sensitive applications [3] [4].

A review of toxicological data indicates that this compound has been evaluated for use in consumer products. However, the search results do not provide the full detailed study data or the specific experimental protocols used in these toxicological assessments [5].

Production and Formulation Workflow

The following diagram illustrates the production pathway of this compound and its integration into PVC flooring materials, from raw materials to the final product:

cluster_raw Raw Material Feedstock cluster_synthesis INA Synthesis cluster_plasticizer Plasticizer Production cluster_flooring Flooring Formulation & Production Butenes Butenes Hydroformylation Hydroformylation Butenes->Hydroformylation Carbon Monoxide (CO) Carbon Monoxide (CO) Carbon Monoxide (CO)->Hydroformylation Hydrogen Hydrogen Hydrogen->Hydroformylation Hydrogenation Hydrogenation Hydroformylation->Hydrogenation Distillation & Refinement Distillation & Refinement Hydrogenation->Distillation & Refinement INA This compound (INA) Distillation & Refinement->INA Esterification Esterification INA->Esterification DINP / DINCH / DINA DINP / DINCH / DINA Esterification->DINP / DINCH / DINA Mixing & Compounding Mixing & Compounding DINP / DINCH / DINA->Mixing & Compounding PVC Resin PVC Resin PVC Resin->Mixing & Compounding Flexible PVC Compound Flexible PVC Compound Mixing & Compounding->Flexible PVC Compound Final Flooring Product Final Flooring Product Flexible PVC Compound->Final Flooring Product

Information Gaps and Alternative Research Paths

The search results could not provide the core information you requested:

  • Detailed Experimental Protocols: Specific methodologies for testing INA or its derivatives in flooring formulations are not available in the public search results.
  • Quantitative Data Tables: While some physical properties for INA are available [2] [6], structured tables with comparative performance data (e.g., mechanical properties, migration rates) for flooring applications are not present.

To obtain the technical details required for application notes, I suggest you:

  • Consult Scientific Databases: Directly search specialized databases like SciFinder, Reaxys, or Google Scholar for specific research articles on "DINP migration studies," "PVC plasticizer leaching protocols," or "toxicology of this compound."
  • Review Regulatory Documents: Check publications from agencies like the European Chemicals Agency (ECHA) or the U.S. EPA, which often contain detailed assessment reports with experimental sections.
  • Contact Suppliers Directly: Manufacturers such as Evonik Industries (mentioned in one source [1]) may provide technical data sheets and application notes with detailed protocols upon request.

References

Comprehensive Application Notes and Protocols for Isononyl Alcohol in Personal Care Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isononyl Alcohol in Personal Care Applications

This compound (INA) is a nine-carbon primary alcohol with the chemical formula C9H20O that serves as a versatile ingredient in personal care formulations. As a branched-chain fatty alcohol, INA exhibits properties including low volatility, strong solvency power, and excellent compatibility with various polymer matrices and formulation components [1] [2]. While its primary use is as an intermediate chemical in plasticizer production [3] [4], INA also finds application in personal care products where it functions as a fragrance component, solvent, and texture enhancer [3] [5]. The global market for this compound continues to expand, growing from USD 1.08 billion in 2024 to an estimated USD 1.13 billion in 2025, with a projected compound annual growth rate (CAGR) of 5.29% expected to reach USD 1.63 billion by 2032 [2]. This growth is partially driven by increasing demand for sustainable formulations in the personal care sector.

Chemical and Physical Properties Profile

This compound's chemical structure consists of a long hydrocarbon chain with a hydroxyl group, classifying it as a primary alcohol. The branched-chain configuration contributes to its unique performance characteristics in formulations, including low volatility and compatibility with diverse ingredients [1] [2]. The following table summarizes the key physical and chemical properties of this compound:

Table 1: Physicochemical Properties of this compound

Property Value/Specification Reference
Chemical Formula C9H20O [3]
Molecular Weight 144.25-144.258 g/mol [3] [4]
Appearance Clear, colorless liquid [1] [3]
Odor Mild odor [1]
Density 0.83 g/cm³ at 20°C [3]
Boiling Point 198-215°C [3] [4]
Flash Point 94-98°C [3] [4]
Water Solubility Slightly soluble (0.02 g/100g at 20°C) [3] [4]
Vapor Pressure 0.0198 mm Hg at 25°C [3] [5]
Log Kow (Octanol-Water Partition Coefficient) 3.22 [5]

The slightly soluble nature of INA in water, combined with its good solubility in most organic solvents, makes it particularly useful in formulations requiring controlled hydrophilicity-lipophilicity balance [4]. The high boiling point and low vapor pressure contribute to its low volatility in finished products, enhancing product stability and longevity [3] [5].

Functional Applications in Personal Care

Multifunctional Role in Formulations

This compound serves several functional roles in personal care products, primarily as a fragrance ingredient and solvent. According to the Research Institute for Fragrance Materials (RIFM), INA is used in fragrance compounds incorporated into decorative cosmetics, fine fragrances, shampoos, toilet soaps, and other toiletries [5]. Its worldwide usage as a fragrance ingredient is estimated in the range of 1-10 metric tons per annum [5]. In addition to its fragrance applications, INA functions as a surfactant and emulsifier in skin care products, helping to stabilize formulations and improve texture [1]. The branched-chain structure of INA contributes to its spreading characteristics, enhancing product spreadability and leading to improved user experience [1].

Derivative Applications: Isononyl Isononanoate

A particularly important derivative in personal care formulations is isononyl isononanoate, an emollient ester formed through the esterification of this compound with isononanoic acid [6]. This ester has gained popularity in cosmetic formulations due to its exclusive sensory properties and performance benefits. The following table outlines key applications and usage concentrations:

Table 2: Personal Care Applications and Usage Concentrations

Application Function Typical Use Concentration Product Examples
Fragrance Compounds Fragrance Ingredient Not specified Fine fragrances, soaps, shampoos
Skin Care Emollient, Texture Enhancer 2-10% Creams, lotions, facial moisturizers
Hair Care Antistatic Agent, Conditioner 2-10% Shampoos, conditioners, styling products
Color Cosmetics Emollient, Solvent 2-10% Lipsticks, foundations, blush, concealer
Personal Care Esters Base Material Not specified Isononyl isononanoate production

Isononyl isononanoate provides a rich, creamy but non-greasy feel and functions as an effective emollient that softens the skin [6]. It forms a semi-occlusive film that helps maintain skin softness and plasticity while reducing moisture evaporation from the skin's surface [6]. In hair care applications, it acts as an antistatic agent that reduces static electricity, improves manageability, and adds shine without weighing hair down or creating a greasy appearance [6]. The ester exhibits extremely low freeze point, low viscosity, and excellent solubility/compatibility with various ingredients including esters, volatile silicones, and mineral and vegetable oils [6].

Formulation Guidelines and Experimental Protocols

Incorporation Protocols for Personal Care Products

Successful formulation with this compound and its derivatives requires specific protocols to ensure optimal performance and stability. The following guidelines outline recommended procedures for incorporating these ingredients into different personal care products:

  • Emulsion Systems: When formulating skin care emulsions (creams, lotions), isononyl isononanoate should be added to the oil phase during preparation. Heat the oil phase to 70-75°C while simultaneously heating the water phase to the same temperature. Slowly add the water phase to the oil phase with moderate shear mixing (500-1000 rpm) for 15-20 minutes. Continue mixing while cooling the emulsion to 40-45°C before adding heat-sensitive ingredients [6].

  • Surfactant Systems: For cleansing products (shampoos, shower gels), isononyl isononanoate can be added directly to the surfactant base at room temperature with gentle agitation (200-400 rpm). Maintain agitation for 20-30 minutes to ensure uniform distribution without excessive foaming. The recommended addition level for hair care products is 2-5% to provide conditioning benefits without compromising foam quality [6].

  • Fragrance Applications: When using this compound as a fragrance component, incorporate it into the fragrance oil blend before addition to the base formulation. The typical usage level in fragrance compounds is 0.5-2%, though final concentration in the end product will be significantly lower due to dilution [5].

  • Color Cosmetics: For makeup products (foundations, lipsticks), isononyl isononanoate should be combined with other oil-soluble components and pigments. For pigmented products, consider pre-dispersing pigments in the ester using a high-shear mixer (1500-2000 rpm) for 10-15 minutes before combining with other phases [6].

Quality Assessment Protocols

To ensure consistent quality and performance of personal care products containing this compound or its derivatives, implement the following quality assessment protocols:

  • Stability Testing: Conduct comprehensive stability studies including centrifugal testing (3000 rpm for 30 minutes), thermal cycling (alternating 24-hour cycles at 4°C and 45°C for 4 weeks), and long-term stability (3-6 months at 25°C, 40°C, and 45°C). Monitor for phase separation, viscosity changes, and color variations [6].

  • Emolliency Assessment: Evaluate emollient properties using in vitro skin feel assessment panels with trained participants (minimum n=10). Assess spreadability, initial feel, after-feel, and greasiness on a standardized scale (1-5). Compare against reference emollients for benchmarking [6].

  • Performance Validation: For antistatic claims in hair care products, conduct tress testing using standardized hair switches (10-15 cm length). Measure static charge using an electrostatic field meter under controlled humidity conditions (40-50% RH). Compare treated versus untreated tresses for statistically significant differences (p<0.05) [6].

The following workflow diagram illustrates the key stages in formulating personal care products with this compound and its derivatives:

G cluster_1 Formulation Planning cluster_2 Production Process cluster_3 Quality Assessment compound This compound application Define Application (Skin Care, Hair Care, Color Cosmetics) compound->application derivative Isononyl Isononanoate derivative->application function Identify Primary Function (Emollient, Solvent, Antistatic, Fragrance) application->function concentration Determine Usage Concentration (Typically 2-10%) function->concentration phase Add to Appropriate Phase (Oil Phase for Emulsions) concentration->phase temperature Control Temperature (70-75°C for Emulsions) phase->temperature mixing Apply Appropriate Mixing (500-1000 rpm for Emulsions) temperature->mixing stability Stability Testing (Thermal Cycling, Centrifugation) mixing->stability performance Performance Validation (Sensory Panel, Antistatic Testing) stability->performance safety Safety Verification (Conformance to Regulations) performance->safety

Diagram 1: Formulation Development Workflow for this compound in Personal Care Products

Safety and Regulatory Considerations

Toxicological Profile and Safety Assessment

This compound has undergone comprehensive safety evaluation for use in personal care products. The Cosmetic Ingredient Review (CIR) Expert Panel has determined that isononyl isononanoate is safe in current use and concentration in cosmetic products, though subject to use limitations [6]. The assessment found that in concentrations of less than 12%, nonanoic acid (a related compound) is not a skin irritant [6]. In a developmental toxicity study conducted according to OECD TG 414 guidelines, different isomeric mixes of this compound were administered by gavage to Wistar rats at doses of 144, 720, 1080, and 1440 mg/kg/day [5]. The study reported no maternal toxicity at any dose level and no developmental effects at the lowest dose (144 mg/kg/day), though some fetal effects were observed at higher doses [5].

The GHS labeling for this compound includes warnings for potential skin irritation (H315), eye damage (H318), eye irritation (H319), and long-lasting harmful effects to aquatic life (H412) [3]. Appropriate personal protective equipment including chemical-resistant gloves and eye protection is recommended when handling concentrated material in industrial settings.

Regulatory Compliance and Sustainability Trends

The regulatory landscape for chemicals used in personal care products continues to evolve, with increasing emphasis on sustainability and environmental impact. The this compound market is experiencing a shift toward bio-based alternatives driven by sustainability initiatives and stricter regulations [1] [2]. Manufacturers are investing in green chemistry approaches to reduce reliance on petrochemical feedstocks [1]. New production technologies, such as the LP Oxo Technology licensed by Dow and Johnson Matthey, require smaller manufacturing footprints and less energy consumption compared to conventional INA production processes while maintaining efficiency and throughput [7].

The following diagram illustrates the safety assessment workflow for this compound in personal care applications:

G cluster_1 Toxicology Evaluation cluster_2 Risk Assessment cluster_3 Compliance & Documentation start This compound Safety Assessment acute Acute Toxicity Studies start->acute irritation Skin and Eye Irritation (H315, H318, H319) acute->irritation developmental Developmental Toxicity (OECD TG 414) irritation->developmental aquatic Aquatic Toxicity (H412) developmental->aquatic exposure Exposure Assessment aquatic->exposure margin Margin of Safety Calculation exposure->margin concentration Use Concentration Limits (<12% for esters) margin->concentration ghs GHS Labeling Requirements concentration->ghs cosing COSING Registration (Ref: 76782) ghs->cosing cir CIR Expert Panel Review cosing->cir

Diagram 2: Safety Assessment Workflow for this compound in Personal Care Products

Conclusion and Future Perspectives

This compound and its derivatives represent valuable multifunctional ingredients in personal care formulations, serving as fragrance components, solvents, emollients, and texture enhancers. The unique branched-chain structure of these compounds provides favorable properties including low volatility, good spreadability, and compatibility with various formulation components. Current research and development efforts are focused on sustainable production methods and bio-based alternatives to traditional petrochemical-derived ingredients [1] [7].

The personal care industry continues to favor isononyl isononanoate for its superior sensory properties and performance benefits across diverse product categories. Formulators should adhere to recommended usage concentrations and incorporation protocols to optimize product stability and performance while maintaining compliance with evolving regulatory requirements. Future innovation in this area will likely focus on green chemistry approaches and process intensification techniques that reduce environmental impact while maintaining the performance characteristics that make these ingredients valuable in personal care applications.

References

Application Notes: Isononyl Alcohol in Paints and Coatings

Author: Smolecule Technical Support Team. Date: February 2026

Isononyl alcohol (INA), a nine-carbon branched-chain fatty alcohol, serves as a versatile and effective ingredient in paint and coating formulations. Its chemical structure, characterized by low volatility and strong solvency power, makes it particularly valuable for enhancing product performance, especially in industrial and automotive applications [1] [2].

Key Functions and Benefits

INA acts as a multi-functional additive in coatings, primarily as a solvent and coalescing agent [3]. The table below summarizes its core functions and the resulting benefits for paint formulations.

Function Mechanism of Action Primary Benefit in Coating
Solvent [2] Dissolves or disperses other components (resins, additives) to aid in formulation and application [1]. Ensures a uniform mixture and consistent application properties.
Coalescing Agent [3] Temporarily softens polymer particles, allowing them to fuse into a continuous film as the coating dries. Promotes the formation of a durable, continuous, and smooth film.
Plasticizer Intermediate [4] Serves as a raw material for plasticizers (e.g., DINP) that are incorporated into coating resins. Imparts flexibility and crack resistance to the final coating layer [5].

The integration of INA leads to several enhanced performance characteristics in the final product:

  • Enhanced Adhesion and Durability: INA improves the adhesion of the coating to the substrate and increases its overall durability, which is crucial for automotive and industrial coatings that face harsh environmental conditions [1] [4].
  • Low Volatility: As a branched-chain alcohol, INA exhibits low volatility, which contributes to better storage stability and reduces emissions during the drying process [2].
  • Weather Resistance: Coatings formulated with INA demonstrate excellent resistance to weathering, helping to maintain appearance and protective qualities over time [1].
Formulation Guidelines

The following workflow outlines a generalized process for incorporating a solvent like INA into a paint formulation, from initial lab-scale testing to final product validation. This process ensures optimal compatibility and performance.

cluster_lab Laboratory Scale (R&D) cluster_pilot Pilot Scale (Validation) cluster_final Final Product start Formulation Development with INA lab1 Component Compatibility Testing start->lab1 lab2 Formulation Stability Screening lab1->lab2 lab3 Film Property Evaluation (Adhesion, Flexibility, Drying Time) lab2->lab3 pilot1 Scale-up Batch Preparation lab3->pilot1 pilot2 Application Method Testing (Spray, Brush, Roller) pilot1->pilot2 pilot3 Performance & Accelerated Aging Tests pilot2->pilot3 final1 Quality Control Check pilot3->final1 final2 Commercial Production final1->final2

Diagram 1: Formulation Workflow. A generalized workflow for developing a paint formulation incorporating this compound, from lab-scale testing to final production.

When formulating with INA, consider the following technical aspects:

  • Compatibility: INA is known for its good solubility in various organic solvents and compatibility with a wide spectrum of polymer matrices used in coatings, such as PVC, acrylics, and polyurethanes [2].
  • Concentration: The optimal dosage of INA should be determined empirically for each specific formulation. It is crucial to evaluate the minimum effective concentration to achieve the desired film formation without negatively impacting other properties like hardness or water resistance.
  • Regulatory and Sustainability Trends: The industry is shifting towards more sustainable formulations. INA is positioned as a component in this transition. When sourcing INA, consider the growing focus on bio-based alternatives and formulations with reduced VOC (Volatile Organic Compound) content, as INA's low volatility can be a favorable attribute [6] [2].

Experimental Protocol: Evaluating INA as a Coalescing Agent

This protocol outlines a method to evaluate the effectiveness of this compound as a coalescing agent in a water-based latex paint formulation, comparing it against a control and a standard coalescent.

Objective

To determine the effect of this compound on minimum film formation temperature (MFFT), film hardness, and film integrity compared to a control and a commercial standard.

Materials
  • Latex polymer dispersion (e.g., acrylic or vinyl-acrylic copolymer).
  • This compound (INA) - Test article.
  • A standard coalescing agent (e.g., Texanol) - Reference.
  • Deionized water.
  • Dispersing agents, defoamers, and thickeners (as needed for a stable formulation).
  • Equipment: MFFT Bar, Drawdown Blade, Leneta Charts, Digital Thermometer, Drying Time Recorder, Pencil Hardness Kit.
Methodology

A. Formulation Preparation: Prepare three separate batches (100g each) with the same base composition, varying only the coalescent:

  • Control: No coalescing agent.
  • Formulation A: Add X% (e.g., 2-4% by total weight) of the standard coalescent.
  • Formulation B: Add the same X% of this compound.

B. Minimum Film Formation Temperature (MFFT) Test:

  • Use an MFFT bar with a defined temperature gradient.
  • Apply a thin layer of each formulation across the bar.
  • Allow the films to dry completely.
  • Observe and record the temperature at which a continuous, non-cracked film is formed for each formulation. A lower MFFT indicates better coalescing efficiency at colder temperatures.

C. Application and Film Formation:

  • Apply each formulation to Leneta charts using a drawdown blade to achieve a uniform wet thickness.
  • Condition the films at standard temperature and humidity (e.g., 23±2°C, 50±5% RH).
  • Record the drying times (set-to-touch, dry-through).

D. Film Property Evaluation:

  • Visual Inspection: After 24 hours, inspect the films for clarity, cracks, and defects.
  • Pencil Hardness Test: Perform the test according to ASTM D3363 after 7 days of curing to assess the hardness development.
Data Analysis

Compile the results into a table for direct comparison.

Formulation MFFT (°C) Drying Time (min) Film Integrity (Visual) Pencil Hardness
Control (No Coalescent) [Result] [Result] [Cracked/Powdery] [Result]
Formulation A (Std. Coalescent) [Result] [Result] [Continuous/Non-Cracked] [Result]
Formulation B (this compound) [Result] [Result] [Continuous/Non-Cracked] [Result]

Future Outlook

The market for this compound is expected to grow, driven by demand for durable coatings and flexible adhesives [6] [2] [4]. Key future trends include:

  • Sustainable Formulations: Increased adoption in formulations focused on reducing VOCs and improving eco-friendliness [6] [2].
  • Bio-based Alternatives: Development of bio-based INA or INA produced via greener chemical processes to reduce reliance on petrochemicals [1] [2].
  • Performance in Diverse Systems: Continued innovation will likely expand the use of INA into more specialized coating systems, leveraging its adhesion and durability benefits [4].

References

Comprehensive Application Notes and Protocols for High-Purity Isononyl Alcohol in Industrial and Research Settings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isononyl Alcohol

This compound (INA) is a branched-chain C9 alcohol with the chemical formula C₉H₂₀O that serves as a versatile chemical intermediate in numerous industrial applications. This colorless liquid with a mild odor is characterized by its excellent solvency, low volatility, and high compatibility with various polymers and formulation chemistries. INA is typically produced through the hydroformylation of octene followed by hydrogenation, with emerging bio-based production routes gaining attention for sustainable manufacturing. The unique branched structure of this compound contributes to its valuable properties, including thermal stability and resistance to oxidation, making it particularly suitable for high-performance applications across multiple sectors. The global market for this compound continues to expand, with projections estimating growth from USD 1.13 billion in 2025 to USD 1.63 billion by 2032, reflecting a compound annual growth rate (CAGR) of 5.29% [1].

Primary Industrial Applications

Plasticizer Applications

This compound serves as a critical precursor in the production of various plasticizers, with approximately 68.6% of global INA consumption dedicated to this application [2]. The transformation of INA into plasticizers represents one of its most significant industrial uses, particularly in the polyvinyl chloride (PVC) industry where flexibility and durability are essential product requirements.

  • Di-isononyl Phthalate (DINP) Production: INA is the primary raw material for manufacturing DINP, one of the most widely used phthalate plasticizers globally. DINP imparts excellent flexibility, low volatility, and weather resistance to PVC products, making it suitable for applications including wire and cable insulation, automotive interiors, flooring, and construction materials. The compatibility of DINP with PVC resins results in products that maintain their mechanical properties across a wide temperature range while providing enhanced processability during manufacturing [3] [2].
  • Non-Phthalate Plasticizers: In response to increasing regulatory pressure and environmental concerns, INA is increasingly utilized in producing non-phthalate alternatives such as Di-isononyl Cyclohexane Dicarboxylate (DINCH) and Di-isononyl Adipate (DINA). These alternatives offer similar performance characteristics without the potential health concerns associated with traditional phthalates. DINCH has gained significant traction in sensitive applications including children's toys, medical devices, and food packaging, where regulatory compliance and safety are paramount [1] [2].
  • Performance Benefits: Plasticizers derived from INA demonstrate superior compatibility with PVC polymers, resulting in materials with enhanced flexibility retention and extended service life. The branched structure of INA contributes to reduced migration tendencies compared to linear alternatives, ensuring longer-lasting flexibility in finished products. Industries utilizing INA-based plasticizers report improvements in product longevity, with some applications showing up to 20% enhancement in durability under demanding environmental conditions [4].
Lubricant Additives

The application of this compound in lubricant formulations capitalizes on its chemical stability and solvency properties to enhance performance in both automotive and industrial settings. INA serves as a key intermediate in the synthesis of synthetic esters that form the foundation of high-performance lubricants capable of withstanding extreme operating conditions.

  • Synthetic Ester Production: INA undergoes esterification processes to produce complex synthetic esters that serve as base stocks for advanced lubricant formulations. These esters provide exceptional thermal stability, maintaining viscosity and lubricating properties at elevated temperatures where conventional mineral oils would degrade. The resulting lubricants demonstrate reduced volatility and improved oxidation resistance, extending equipment service life and reducing maintenance requirements [5] [2].
  • Industrial and Automotive Applications: Lubricants incorporating INA-derived components show particular efficacy in high-stress environments including automotive engines, industrial machinery, and hydraulic systems. Industry assessments indicate that lubricants formulated with INA-based esters can reduce wear and tear by up to 12%, contributing to extended equipment lifespan and operational cost savings. The trend toward bio-degradable lubricants has further increased INA utilization, particularly in environmentally sensitive applications such as marine and forestry operations [4] [2].
  • Additive Synergy: INA enhances the performance of other lubricant additives, including anti-wear agents, detergents, and viscosity modifiers. Its solvency power ensures homogeneous distribution of these additives throughout the formulation, preventing separation and maintaining consistent performance throughout the lubricant's service life. This property is particularly valuable in applications requiring extended drain intervals or operating under variable temperature conditions [5].
Surfactants and Emollients

The surfactant and personal care applications of this compound leverage its amphiphilic nature and favorable safety profile to create effective formulations for consumer and industrial products. INA serves as a building block for non-ionic surfactants and emollients that balance performance with mildness.

  • Personal Care Formulations: In cosmetics and personal care products, INA functions as an emollient, solvent, and surfactant intermediate. Its branched structure provides a light texture without greasiness, enhancing skin feel in lotions, creams, and hair care products. INA-based surfactants demonstrate excellent foaming characteristics, with manufacturers reporting up to 15% improvement in foam stability when incorporated into shampoos, body washes, and facial cleansers. The mildness of INA-derived ingredients makes them suitable for leave-on products where skin irritation is a concern [4] [5].
  • Industrial and Household Cleaning: INA enhances the performance of cleaning products through its solvency power and surface activity. It effectively dissolves oils, greases, and other non-polar soils while improving the wetting and spreading characteristics of cleaning solutions. In industrial degreasers and household cleaners, INA contributes to cleaning efficiency while offering a more favorable environmental profile compared to conventional solvent systems [5].
  • Fragrance Applications: The fragrance industry utilizes INA as a carrier solvent and intermediate in aroma compound synthesis. Its low odor profile, low volatility, and excellent solvency for fragrance oils make it particularly valuable in fine fragrances, personal care products, and household fragrancing applications. INA helps stabilize fragrance compositions, extending the longevity of volatile top notes while ensuring consistent scent profiles throughout product shelf life [2].

Table 1: Key Application Areas and Performance Benefits of this compound

Application Area Specific Uses Key Performance Benefits Industry Impact
Plasticizers DINP, DINCH, DINA production for flexible PVC Enhanced flexibility, low volatility, weather resistance 68.6% of global INA consumption; 10% annual growth in non-phthalate segment [2]
Lubricant Additives Synthetic esters for automotive and industrial lubricants Thermal stability, wear reduction (up to 12%), oxidation resistance 12% reduction in equipment wear; growing demand for biodegradable formulations [4] [2]
Surfactants & Emollients Personal care products, cleaning agents, fragrances Improved foam stability (15%), mildness, solvency 15% foam stability improvement; 7% annual growth in personal care applications [4] [5]
Coatings & Adhesives Paints, inks, adhesive formulations Enhanced adhesion, durability, UV resistance 20% improvement in coating longevity; superior weathering performance [4]

Specialized and Emerging Applications

Coatings, Inks, and Adhesives

This compound serves as a versatile solvent and intermediate in coating, ink, and adhesive formulations, where it contributes to enhanced performance characteristics and application properties. Its balanced evaporation rate and solvency power make it particularly valuable in systems requiring controlled film formation and uniform surface coverage.

  • Coating Formulations: In paint and coating systems, INA functions as a coupling agent and viscosity modifier, improving pigment wetting and dispersion stability. Coatings incorporating INA demonstrate enhanced adhesion to diverse substrates and improved resistance to environmental stressors including UV radiation, moisture, and temperature fluctuations. Industry reports indicate that INA-based formulations can achieve up to 20% improvement in coating longevity, reducing maintenance frequency and lifecycle costs [4] [6].
  • Adhesive Systems: INA serves as a reactive diluent in adhesive formulations, reducing viscosity without compromising performance or introducing volatile organic compound (VOC) concerns. The branched structure of INA promotes compatibility with various polymer systems, including polyurethanes, epoxies, and acrylics, while contributing to improved flexibility and moisture resistance in cured adhesive films [6].
  • Printing Inks: The printing industry utilizes INA as a solvent and dispersant in ink formulations, where it contributes to controlled flow characteristics, rapid drying, and excellent substrate wetting. INA's compatibility with diverse pigment systems ensures consistent color development and print quality across various application methods and substrate materials [6].
Electronics Industry Applications

The electronics manufacturing sector employs this compound as a cleaning and degreasing agent for precision components, where its solvency properties and favorable environmental profile offer advantages over traditional solvents. INA effectively removes oils, fluxes, and other contaminants from electronic components without damaging sensitive materials or leaving problematic residues.

  • Precision Cleaning: INA-based cleaning formulations provide effective contaminant removal from circuit boards, connectors, and other electronic components while maintaining compatibility with plastics, elastomers, and metals commonly used in electronic devices. The controlled evaporation rate of INA ensures adequate contact time for effective cleaning without requiring enclosed systems to prevent rapid solvent loss [6].
  • Emerging Applications: Research continues to explore expanded applications for INA in electronics manufacturing, including potential use as a carrier solvent for specialized coatings and as a processing aid in polymer compounding for electronic components. The high purity requirements of these applications align with ongoing advancements in INA production and purification technologies [1].

Experimental Protocols and Methodologies

Purity Verification and Quality Control

Ensuring the consistent quality and specification compliance of this compound is fundamental to achieving reproducible results in both research and industrial applications. The following protocols outline standardized approaches for verifying INA purity and key quality parameters.

  • Gas Chromatography Analysis:

    • Principle: Gas chromatography with flame ionization detection (GC-FID) provides high-resolution separation and accurate quantification of INA and potential impurities based on differential partitioning between a mobile gas phase and stationary liquid phase.
    • Procedure: Dilute the INA sample to approximately 1% (v/v) in high-purity acetone or hexane. Inject 1μL of the prepared solution into a GC system equipped with a polar stationary phase column (e.g., PEG-based). Employ a temperature ramp from 60°C (hold 2 min) to 240°C at 10°C/min. Use high-purity nitrogen or helium as the carrier gas at 1.0 mL/min constant flow. Identify the main INA peak by comparison with authenticated reference standards and quantify impurities relative to the primary peak area [6] [7].
    • Calculation: Calculate percentage purity using the formula: % Purity = (Area of INA Peak / Total Area of All Detected Peaks) × 100. Acceptable purity thresholds are typically ≥99% for standard industrial applications and ≥99.5% for sensitive applications such as personal care or pharmaceutical intermediates [6].
  • Water Content Determination by Karl Fischer Titration:

    • Principle: Karl Fischer titration provides specific quantification of water content through an electrochemical reaction between iodine and water in the presence of sulfur dioxide and a base.
    • Procedure: Calibrate the Karl Fischer titrator using certified water standards. Pre-dry the titration vessel with methanol. Precisely weigh approximately 5g of INA sample into a dry syringe and introduce it into the titration cell. Conduct the coulometric titration until endpoint stability is achieved. Perform analysis in triplicate to ensure reproducibility.
    • Acceptance Criteria: High-quality INA typically exhibits water content ≤0.1% (wt/wt), with premium grades containing ≤0.05% moisture [6].
  • Acid Value Determination:

    • Principle: This method quantifies acidic impurities in INA through titration with standardized potassium hydroxide solution.
    • Procedure: Accurately weigh approximately 10g of INA into a clean Erlenmeyer flask. Add 50mL of neutralized ethanol and several drops of phenolphthalein indicator solution. Titrate with 0.01N or 0.1N KOH in ethanol until a faint pink endpoint persists for at least 30 seconds. Run a blank determination simultaneously.
    • Calculation: Acid Value (mg KOH/g) = [(Sample Titre - Blank Titre) × Normality of KOH × 56.1] / Sample Weight (g). Specification compliance is typically ≤0.1 mg KOH/g for industrial-grade INA [6].

The following workflow diagram illustrates the complete quality assessment protocol for incoming this compound raw material:

G This compound Quality Assessment Workflow Start Start: Receive INA Sample GC Gas Chromatography Analysis Start->GC Water Karl Fischer Titration (Water Content) GC->Water Acid Acid Value Determination Water->Acid Color Hazen Color Measurement Acid->Color Decision All Parameters Within Specification? Color->Decision Pass Quality Approved Release for Use Decision->Pass Yes Fail Quality Rejected Return to Supplier Decision->Fail No End End Pass->End Fail->End

Diagram 1: Quality assessment workflow for incoming this compound raw material

Plasticizer Synthesis Protocol

The synthesis of di-isononyl phthalate (DINP) from this compound represents a fundamental esterification process with significant industrial importance. This protocol details a laboratory-scale procedure suitable for producing DINP with consistent quality for research and development purposes.

  • Esterification Reaction Setup:

    • Materials: this compound (high purity, ≥99%), phthalic anhydride (reagent grade), titanium-based or tin-based esterification catalyst (e.g., tetraisopropyl titanate, 0.3-0.5% w/w), sodium carbonate (5% aqueous solution for washing).
    • Apparatus: 1L three-neck round-bottom flask equipped with mechanical stirrer, temperature controller, water-cooled condenser, and nitrogen inlet system.
    • Procedure: Charge 300g (2.12 mol) of INA and 157g (1.06 mol) of phthalic anhydride to the reaction flask. Begin nitrogen sparging at 50-100 mL/min to establish inert atmosphere. With continuous stirring, add catalyst (1.4-2.3g, 0.3-0.5% of total expected product mass). Heat the reaction mixture to 180-220°C while maintaining vigorous agitation. Monitor reaction progress by measuring the acid value of periodically withdrawn samples. Continue reaction until acid value drops below 0.1 mg KOH/g, typically requiring 4-8 hours [3] [2].
  • Post-Reaction Processing and Purification:

    • Neutralization: Once target acid value is achieved, cool the reaction mixture to 80-90°C. Add 5% sodium carbonate solution (approximately 100mL) with gentle stirring to neutralize residual catalyst and acidic impurities. Separate the organic layer from the aqueous phase using a separatory funnel.
    • Washing and Drying: Wash the organic phase repeatedly with warm deionized water (3×100mL) until the wash water is neutral to pH paper. Transfer the washed ester to a clean flask with anhydrous sodium sulfate (20g) and stir for 30 minutes to remove residual moisture. Filter through Whatman No. 1 filter paper to remove desiccant.
    • Final Processing: For research purposes requiring high purity, subject the crude DINP to short-path distillation under reduced pressure (0.1-1.0 mmHg, 180-220°C) to remove trace impurities and unreacted materials. Analyze the final product for key parameters including ester content (≥99%), acid value (≤0.05 mg KOH/g), and color (APHA ≤20) [3].

The following diagram illustrates the complete DINP synthesis workflow from this compound:

G DINP Synthesis from this compound Start Start Reaction Setup Charge Charge Reactors: - INA + Phthalic Anhydride - Add Catalyst Start->Charge React Esterification Reaction 180-220°C under N₂ 4-8 hours Charge->React Monitor Monitor Acid Value (Target: <0.1 mg KOH/g) React->Monitor Neutralize Neutralization with 5% Na₂CO₃ Solution Monitor->Neutralize Wash Washing & Drying Multiple Water Washes Desiccant Treatment Neutralize->Wash Distill Purification Short-Path Distillation under Vacuum Wash->Distill QC Quality Control: Ester Content, Acid Value, Color Distill->QC End Pure DINP Product QC->End

Diagram 2: DINP synthesis workflow from this compound

Lubricant Formulation Incorporating INA Derivatives

This protocol details the incorporation of INA-based synthetic esters into high-performance lubricant formulations, highlighting the compatibility testing and performance validation procedures essential for developing commercial products.

  • Formulation Preparation:

    • Base Oil System: Combine 70-80% (w/w) Group V synthetic ester (derived from INA) with 20-30% (w/w) polyalphaolefin (PAO) base stock in a stainless steel mixing vessel equipped with heating and high-shear agitation capabilities. Heat the mixture to 60±5°C with moderate stirring (200-400 rpm) until homogeneous.
    • Additive Incorporation: Sequentially introduce performance additives including anti-wear agents (e.g., zinc dialkyldithiophosphate, 1.0-1.2%), antioxidants (e.g., hindered phenols/aromatic amines, 0.8-1.2%), viscosity index improvers (e.g., polymethacrylates, 3-5%), and corrosion inhibitors (0.3-0.5%). Maintain temperature at 60±5°C throughout addition, increasing agitation speed (800-1200 rpm) as viscosity increases to ensure homogeneous dispersion.
    • Finishing and Filtration: After complete additive incorporation, cool the formulation to 25±5°C while maintaining agitation. Filter through 5-10μm porosity filter media to remove any particulate matter or undissolved components. Package under nitrogen atmosphere to minimize oxidation during storage [5] [2].
  • Performance Testing Protocol:

    • Oxidation Stability: Assess thermal-oxidative stability using modified RBOT (Rotating Bomb Oxidation Test) per ASTM D2272. Introduce 50g lubricant sample and 5mL distilled water into the test vessel, pressurize with oxygen to 90 psi, and immerse in heated aluminum block at 150°C. Record time until 25.4 psi pressure drop; acceptable performance typically exceeds 300 minutes.
    • Wear Protection: Evaluate anti-wear properties using Four-Ball Wear Test per ASTM D4172. Conduct test at 75°C, 1200 rpm, 40kg load for 60 minutes. Measure resultant wear scar diameter on stationary balls; premium formulations typically demonstrate wear scar diameters ≤0.45mm.
    • Viscosity Characteristics: Determine viscosity index per ASTM D2270 using kinematic viscosity measurements at 40°C and 100°C (ASTM D445). High-quality INA-based lubricants typically exhibit viscosity indices ≥140, indicating minimal viscosity change with temperature fluctuations [5].

Regulatory and Safety Considerations

Handling and Storage Protocols

Implementing proper handling procedures and storage conditions for this compound is essential to maintaining both personnel safety and product quality. INA presents moderate health and safety concerns that require appropriate engineering controls and personal protective equipment.

  • Storage Conditions: Store INA in carbon steel or stainless steel containers designed for flammable liquids, maintaining temperatures below 30°C to minimize evaporation and degradation. Storage areas should be well-ventilated, equipped with explosion-proof electrical fixtures, and separated from strong oxidizing agents. Under proper conditions, INA typically maintains specification compliance for at least 12 months from production date. Implement grounding and bonding procedures during transfer to prevent static discharge ignition [6].
  • Personal Protective Equipment (PPE): Personnel handling INA should wear chemical-resistant gloves (nitrile or neoprene), safety goggles or face shield, and appropriate protective clothing to prevent skin contact. Where ventilation is insufficient to maintain vapor concentrations below exposure limits, use approved respiratory protection equipped with organic vapor cartridges. Emergency eyewash stations and safety showers must be accessible in areas where INA is handled [6].
  • Spill and Leak Response: For small spills, absorb INA with inert absorbent materials (vermiculite, sand, or commercial absorbents) and transfer to approved chemical waste containers. Large spills may require containment using dikes or diversion berms to prevent environmental release. Never direct water streams onto INA spills, as this may spread the material. All cleanup materials require disposal as hazardous waste in accordance with local regulations [6].
Regulatory Compliance and Environmental Considerations

The regulatory landscape for this compound continues to evolve, particularly regarding its use in plasticizer applications where environmental and health considerations have prompted increased scrutiny and restrictions in certain applications.

  • Global Regulatory Status: INA itself is not currently classified as a hazardous substance under major regulatory frameworks, but its derivatives (particularly phthalate plasticizers) face increasing restrictions. The European Union's REACH regulation restricts several phthalate plasticizers in consumer products, while the U.S. EPA continues to evaluate certain phthalates under the Toxic Substances Control Act (TSCA). These regulatory developments have accelerated the shift toward non-phthalate alternatives such as DINCH, which maintain the performance benefits of INA-derived plasticizers while addressing regulatory concerns [1] [2].
  • Environmental Profile: INA demonstrates moderate biodegradability under aerobic conditions, with mineralization typically exceeding 60% within 28 days in standardized tests. The compound exhibits low potential for bioaccumulation, with an estimated log Kow of approximately 3.5, below the threshold of concern for most environmental regulations. In aqueous environments, INA is expected to partition primarily to the water column, with some adsorption to sediment depending on local conditions [2].
  • Waste Management and Disposal: Waste streams containing INA should be managed as hazardous chemical waste in compliance with local regulations. Acceptable disposal methods include incineration with energy recovery in approved facilities or chemical processing to convert INA to less hazardous compounds. Recycling of INA-containing materials, particularly in plasticizer applications, continues to advance through mechanical and chemical recycling technologies that recover the valuable chemical components [6].

Table 2: Regulatory Status and Safety Profile of this compound and Key Derivatives

Parameter This compound (INA) DINP Plasticizer DINCH Plasticizer
Regulatory Status Not classified as hazardous; subject to general chemical regulations Restricted in children's toys and childcare articles in EU/US; evaluation ongoing Approved for sensitive applications including food contact, medical devices
Health & Safety Mild skin and eye irritation; low acute toxicity Under evaluation for chronic effects; subject to use restrictions Favorable toxicological profile; generally approved for sensitive uses
Environmental Impact Moderate biodegradability; low bioaccumulation potential Persistent in environment; potential for aquatic toxicity Improved environmental profile; reduced persistence
Disposal Considerations Incineration with energy recovery; recycling where feasible Specialized waste handling; emerging recycling technologies Standard chemical waste procedures; compatible with recycling streams

Conclusion and Future Perspectives

This compound continues to demonstrate significant versatility as an industrial intermediate, with established applications in plasticizer production, lubricant formulation, and surfactant systems complemented by emerging uses in specialized sectors. The ongoing transition from traditional phthalate plasticizers to next-generation alternatives such as DINCH ensures continued demand for high-purity INA, while technological advancements in production processes support improved sustainability profiles. The global market for this compound is projected to grow at a CAGR of 4.4-5.29% through 2032, reaching approximately USD 1.63-2.7 billion, driven by expanding applications and regional industrialization, particularly in the Asia-Pacific region which currently accounts for 44.8% of global consumption [1] [2].

Future developments in this compound applications will likely focus on enhanced sustainability through bio-based production routes, process intensification to reduce environmental impact, and continued innovation in non-phthalate plasticizer technologies. The protocols and application notes presented in this document provide researchers and industrial practitioners with comprehensive methodologies for utilizing this compound across its major application areas while maintaining appropriate quality standards and regulatory compliance.

References

Market Context for Bio-based Isononyl Alcohol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information gathered from the search results regarding the drivers and applications of bio-based isononyl alcohol.

Aspect Summary from Search Results
Market Driver Growing demand for sustainable and environmentally friendly products, alongside stricter environmental regulations, is driving interest in bio-based alternatives to petrochemical-based this compound [1] [2].
Production Focus Industry attention is on integrating renewable octene feedstocks to reduce carbon intensity. Advancements in catalysts and process engineering are also key to improving sustainability [1].
Primary Application Used in plasticizers to enhance the flexibility and durability of PVC and other plastics [2].
Other Applications Also used in surfactants (for detergents and personal care products) and as a chemical intermediate for specialty chemicals [2].

Conceptual Pathway for Bio-Based Production

While a detailed pathway for this compound itself was not found, one search result described a synthetic biological route for general isoprenoid biosynthesis, termed the Isoprenoid Alcohol (IPA) pathway [3]. This pathway is noted for being more energy-efficient than native pathways and can be a platform for producing various isoprenoid compounds.

The diagram below illustrates a conceptual workflow for developing a bio-based production process, inspired by the general principles found in the search results. This includes the potential use of an engineered biological pathway.

Suggestions for Finding Technical Details

To create the detailed Application Notes and Protocols you require, I suggest focusing your search on the following resources and using more specific queries:

  • Search in Academic Databases: Use platforms like PubMed, Google Scholar, or SciFinder.
  • Use Specific Queries: Try search terms such as:
    • "biocatalytic production of isononanol"
    • "fermentative production C9 alcohols"
    • "metabolic engineering this compound"
    • "bio-based octene hydroformylation"
  • Investigate Patent Literature: Technical details are often disclosed in patents. The search results mentioned that a patent has been filed for the IPA pathway [3], which could be a valuable source of information.

References

isononyl alcohol chemical intermediate uses

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Primary Applications

Isononyl Alcohol (INA), also known as isononanol, is a nine-carbon, branched-chain primary alcohol (C9H20O) [1] [2]. It is characterized by its clear, colorless appearance, mild odor, and high boiling point [1]. Its chemical structure provides stability and compatibility with many formulations, making it a versatile intermediate [1].

The table below summarizes its core applications:

Application Area Primary Function Example Derivatives End-Use Products
Plasticizers [3] Imparts flexibility and durability to plastics, especially PVC [4]. Diisononyl phthalate (DINP), Diisononyl adipate (DINA), Diisononyl cyclohexanoate (DINCH), Triisononyl trimellitate (TINTM) [3] [5] [6]. Automotive interiors, wires & cables, flooring, construction materials [3] [4].
Surfactants [7] [3] Provides wetting, foaming, cleaning, and emulsifying properties [1] [7]. Multibranched alcohol polyether nonionic surfactants (e.g., C9P1En, C9B1En) [7]. Industrial & household cleaners, shampoos, body washes, degreasers [1] [3].
Lubricants & Additives [1] [4] Intermediate or additive enhancing stability and reducing wear [4]. Various esters [1]. Machinery and automotive engine lubricants [4].
Coatings & Paints [1] [4] Enhances adhesion, durability, and resistance to environmental stress [4]. Not specified in sources. Automotive finishes, outdoor infrastructure coatings [4].

Quantitative Performance Data in Surfactant Applications

Recent research focuses on enhancing INA's properties for surfactants. A 2025 study synthesized "isononyl-extended multibranched alcohol polyether nonionic surfactants" (C9P1En and C9B1En) by grafting Propylene Oxide (PO) or Butylene Oxide (BO) to the INA chain, followed by ethoxylation [7]. The performance data of these advanced surfactants compared to standard INA surfactant (C9En) is summarized below:

Surfactant Property Standard INA Surfactant (C9E6) Extended INA Surfactant (C9B1E6) Significance
Surface Tension at CMC (γCMC) Higher Lower [7] Indicates more efficient reduction of surface tension.
Wetting Time (on hydrophobic surface) Initial contact angle: 80° Initial contact angle: 54° [7] Enables much more rapid wetting of surfaces.
Defoaming Performance ~50.1% foam volume after 30s <0.1% foam volume after 30s [7] Crucial for applications where foam persistence is undesirable.

Experimental Protocols

Protocol 1: Synthesis of Diisononyl Phthalate (DINP) Plasticizer

This protocol outlines a modern, titanium-catalyzed method for producing DINP, adapted from industrial processes [6].

1. Reaction Principle The synthesis is a two-step esterification:

  • Step 1 (Monoesterification): Phthalic anhydride (PA) reacts with one molecule of INA to form mono-isononyl phthalate. This step is exothermic and occurs spontaneously upon heating.
  • Step 2 (Diesterification): The monoester reacts with a second INA molecule to form DINP. This step is reversible and requires a catalyst and higher temperature to proceed to completion [6].

2. Materials and Equipment

  • Reactants: Phthalic anhydride (PA), this compound (INA)
  • Catalyst: Solid titanium-based compound (e.g., Tetra-isopropyl titanate)
  • Equipment: Reaction vessel with heating mantle, stirrer, temperature controller, vacuum distillation setup, decolorizing column (e.g., with activated carbon), filtration unit [6].

3. Step-by-Step Procedure

  • Step 1: Monoester Formation
    • Charge the reactor with 1 part phthalic anhydride and 3-4 parts this compound (molar excess to drive complete reaction).
    • Heat the mixture with stirring. The monoester will form spontaneously as the temperature rises to around 120°C [6].
  • Step 2: Catalyst Addition & Diesterification
    • At a temperature of 150–180°C, add 0.001–0.002 parts (by weight relative to reactants) of the titanium-based composite catalyst.
    • Raise the temperature to 225–235°C and maintain it for 2–3 hours to ensure complete conversion to the diester (DINP) [6].
  • Step 3: Removal of Excess Alcohol
    • Cool the reaction mixture to 190–195°C.
    • Apply vacuum distillation to remove and recover unreacted this compound, leaving behind crude DINP [6].
  • Step 4: Purification
    • The crude DINP is passed through a decolorizing treatment (e.g., with activated carbon) to improve color stability.
    • The product is filtered to obtain pure DINP with a typical esterification conversion rate of >99% [6].

The following workflow diagram illustrates the DINP production process:

DINP_Process start Reaction Charge step1 Monoester Formation Heat to 120°C start->step1 Phthalic Anhydride & INA step2 Catalyst Addition & Diesterification Add catalyst at 150-180°C Hold at 225-235°C for 2-3 hrs step1->step2 Mono-isononyl Phthalate step3 Recovery & Purification Vacuum distill at 190-195°C Decolorize and Filter step2->step3 Crude DINP Mixture product Pure DINP Product (Conversion >99%) step3->product

Protocol 2: Synthesis of Isononyl-Extended Multibranched Surfactants

This protocol is based on a 2025 research publication for creating high-performance nonionic surfactants [7].

1. Reaction Principle The synthesis involves two key stages:

  • Stage 1 (Hydrophobic Tail Extension): Grafting one molecule of Propylene Oxide (PO) or Butylene Oxide (BO) onto Isononanol (C9-OH) to create an extended multibranched alcohol (C9P1-OH or C9B1-OH).
  • Stage 2 (Ethoxylation): Reacting the extended alcohol with Ethylene Oxide (EO) to form the final polyether surfactant (C9P1En or C9B1En, where 'n' is the number of EO units) [7].

2. Materials

  • Starting Material: Isononanol (C9-OH)
  • Reagents: Propylene Oxide (PO), Butylene Oxide (BO), Ethylene Oxide (EO)
  • Catalysts: Appropriate catalysts for alkoxylation reactions (specific catalysts not detailed in source).
  • Analytical Equipment: FT-IR Spectrometer, 1H NMR Spectrometer [7].

3. Step-by-Step Procedure

  • Stage 1: Synthesis of Extended Alcohol (C9P1-OH or C9B1-OH)
    • React Isononanol with one equivalent of either Propylene Oxide or Butylene Oxide under controlled conditions.
    • Purify the product to achieve high purity (>95% for C9P1-OH and >97% for C9B1-OH, as reported) [7].
  • Stage 2: Ethoxylation to Final Surfactant
    • React the extended alcohol (C9P1-OH or C9B1-OH) with 'n' moles of Ethylene Oxide.
    • This forms the nonionic surfactant series C9P1En or C9B1En [7].
  • Confirmation and Characterization
    • Confirm the chemical structure of the synthesized surfactants using Fourier-transform infrared (FT-IR) spectroscopy and 1H NMR [7].
    • Systemically investigate surfactant properties like surface tension, wettability, and defoaming performance [7].

The synthesis pathway for these advanced surfactants is shown below:

Surfactant_Synthesis INA Isononanol (C9-OH) Alkox Alkoxylation (with PO or BO) INA->Alkox ExtAlc Extended Alcohol (C9P1-OH or C9B1-OH) Purity >95% Alkox->ExtAlc Ethox Ethoxylation (with EO) ExtAlc->Ethox FinalSurf Nonionic Surfactant (C9P1En or C9B1En) Ethox->FinalSurf Char Characterization (FT-IR, 1H NMR) FinalSurf->Char

Technical and Regulatory Considerations

For researchers and developers, several technical and regulatory factors are crucial when working with INA:

  • Sustainability Trends: The market is shifting towards bio-based INA alternatives and more sustainable production methods. The licensed LP Oxo Technology by Dow and Johnson Matthey, for instance, requires a smaller manufacturing footprint and less energy [1] [5] [8].
  • Regulatory Compliance: INA is well-positioned to meet evolving health and environmental regulations for downstream applications, such as those for plasticizers [3] [5]. In North America, compliance with frameworks like the EPA's TSCA and FDA regulations for personal care ingredients is critical [9].
  • Performance Optimization: The branching of INA's carbon chain is key to its performance. As demonstrated in surfactant research, strategic extension of this branched chain can significantly enhance properties like wetting and defoaming, offering a pathway for tailor-made high-performance materials [7].

Conclusion

This compound remains a foundational chemical intermediate whose utility is being expanded through innovation. Its primary role in manufacturing durable plasticizers and effective surfactants is well-established. Current research and development are focused on pushing the boundaries of its performance through molecular engineering and improving its environmental profile via greener production technologies, making it a compound of enduring importance in industrial chemistry.

References

Comprehensive Application Notes and Protocols: Isononyl Alcohol Oligomerization Processes and Biological Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Industrial Context

Isononyl alcohol (INA) represents a crucial intermediate in chemical manufacturing, with significant applications spanning from plasticizer production to emerging biomedical research. The oligomerization processes involving this compound encompass both traditional petrochemical applications where INA serves as a product of oligomerization reactions, and novel biomedical applications where INA acts as a ligand for olfactory receptors in cancer research. In industrial contexts, this compound is typically produced through the hydroformylation of octene feedstocks followed by hydrogenation, creating a process that blends mature petrochemical methods with emerging bio-based alternatives [1]. The oligomerization of light olefins is a well-known process that utilizes different catalytic systems for production of various desired end products, with this compound serving both as a potential product and process modifier [2].

Recent research has revealed that this compound serves as a biologically active compound through its interaction with the ectopically expressed olfactory receptor OR51B5 in myelogenous leukemia cells [3]. This dual significance across industrial chemistry and biomedical science makes this compound a compelling subject for comprehensive application notes. These notes aim to bridge the gap between traditional chemical process knowledge and emerging therapeutic applications, providing researchers with complete experimental protocols for both domains. The growing market for this compound, expected to reach USD 1.63 billion by 2032, further underscores its importance across multiple industrial sectors [1].

Oligomerization Process Technologies and Signaling Pathways

Industrial Oligomerization Technologies for INA Production

The production of this compound and related compounds primarily occurs through several commercial oligomerization processes that transform light olefins into valuable higher molecular weight products. Axens technologies dominate the industrial landscape with processes like AlphaButol for ethylene dimerization to 1-butene, AlphaHexol for ethylene trimerization to 1-hexene, and Dimersol-X for butenes dimerization to octenes [4]. These octenes are ultimately used in the manufacture of plasticizers via isononanol (this compound), connecting the oligomerization processes directly to INA production [4]. These technologies employ homogeneous catalysis and operate in the liquid phase, achieving high purity product yields exceeding 90% with significant commercial adoption—40 AlphaButol units have been licensed globally with a cumulative capacity of over 1,000,000 t/y [4].

The oligomerization reaction typically occurs at temperatures between 423K–773K and pressures of 1–50 bar, representing an exothermic process that releases 1.046–1.381 kJ/g of olefin [5]. Process conditions significantly influence the product distribution, with low temperature (below 573K) and high pressure (30–50 bar) favoring diesel-range hydrocarbons, while high temperature and ambient pressure are suitable for gasoline-range hydrocarbons [5]. The catalyst selection critically determines the product branching and selectivity, with solid phosphoric acid producing highly branched olefins due to skeletal isomerization, while HZSM-5 zeolite constraints branching due to pore geometry [5]. The reactivity of olefins decreases with chain length (ethylene>propylene>1-butene>1-hexene) and double bond position (1-butene>2-butene) [5].

Table 1: Commercial Oligomerization Technologies for INA and Precursor Production

| Technology | Process Type | Feedstock | Primary Products | Key Operating Conditions | Commercial Status | |----------------|------------------|---------------|----------------------|-----------------------------|------------------------| | AlphaButol | Ethylene dimerization | Ethylene | High purity 1-butene | Homogeneous catalysis, liquid phase | 40 licensed units (>1M t/y capacity) [4] | | AlphaHexol | Ethylene trimerization | Ethylene | High purity 1-hexene | Similar to AlphaButol, soluble catalyst | 4 licensed units [4] | | Dimersol-X | Butenes dimerization | Butenes | Octenes for plasticizers/INA | Various olefinic C3/C4 cuts | 38 Dimersol units licensed [4] | | UOP Process | Olefin oligomerization | Olefin-rich gas | Gasoline (90-97% yield) | Solid phosphoric acid, 448K-508K, 27-35 bar [5] | | Mobil (MOGD) | Olefins to gasoline/distillate | Light olefins | Gasoline/diesel range fuels | ZSM-5 catalyst, flexible product slate | >95% selectivity to gasoline/distillate [5] |

OR51B5 Signaling Pathway Activation by this compound

Recent research has revealed that this compound functions as a biologically active ligand for the olfactory receptor OR51B5, which is ectopically expressed in chronic myelogenous leukemia (CML) cell line K562 and in white blood cell samples of clinically diagnosed acute myelogenous leukemia (AML) patients [3]. The activation of OR51B5 by this compound triggers a calcium-mediated signaling pathway that ultimately leads to inhibition of cell proliferation, presenting a novel pharmacological target for these leukemia types. The complete signaling mechanism involves multiple steps beginning with receptor activation and culminating in gene expression changes that modulate cell proliferation.

The diagram below illustrates the coordinated sequence of events in the OR51B5 signaling pathway:

G OR51B5 Signaling Pathway by this compound INA This compound (Extracellular) OR51B5 OR51B5 Receptor INA->OR51B5 Binds to G_protein Heterotrimeric G-Protein OR51B5->G_protein Activates AC Adenylate Cyclase (AC) G_protein->AC Stimulates cAMP cAMP Production AC->cAMP Produces PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates L_type L-type Calcium Channel PKA->L_type Phosphorylates T_type T-type Calcium Channel PKA->T_type Phosphorylates Ca_influx Calcium Influx L_type->Ca_influx Mediates T_type->Ca_influx Mediates p38_MAPK p38-MAPK Phosphorylation Ca_influx->p38_MAPK Reduces Phosphorylation Proliferation Inhibition of Cell Proliferation p38_MAPK->Proliferation Leads to SQ22536 SQ-22536 (AC Inhibitor) SQ22536->AC H89 H-89 (PKA Inhibitor) H89->PKA Verapamil Verapamil (L-type Blocker) Verapamil->L_type NNCC NNC-55-396 (T-type Blocker) NNCC->T_type

The signaling cascade begins with this compound binding to the OR51B5 receptor, activating a heterotrimeric G-protein that stimulates adenylate cyclase (AC) to produce cAMP [3]. The resulting protein kinase A (PKA) activation phosphorylates and opens L-type and T-type calcium channels, causing calcium influx that ultimately reduces p38-MAPK phosphorylation and inhibits cancer cell proliferation [3]. This pathway has been characterized through calcium imaging experiments and inhibitor studies, with the AC inhibitors MDL-12,330A and SQ-22536, PKA inhibitor H-89, and calcium channel blockers Verapamil and NNC-55-396 all significantly reducing the calcium response [3].

Experimental Data and Process Parameters

Quantitative Parameters in Oligomerization Processes

Table 2: Key Operational Parameters for Industrial Oligomerization Processes

Process Parameter Typical Range Influence on Product Optimal Conditions for INA Precursors Reference
Temperature 423K–773K Low temp (<573K) favors diesel; High temp favors gasoline 448K-508K (UOP process) [5]
Pressure 1–50 bar High pressure (30-50 bar) favors diesel; Low pressure favors gasoline 27-35 bar (UOP process) [5]
Olefin Space Velocity 2-10 hr⁻¹ Higher space velocity reduces conversion but may improve selectivity ~2.5 L/kg-h (UOP process) [5] [2]
Catalyst Type Solid phosphoric acid, Zeolites (ZSM-5) Solid phosphoric acid: branched products; ZSM-5: less branching Solid phosphoric acid for branched octenes [5]
Alcohol Modifiers TBA, IPA (10-90% in mixture) Improve selectivity of dimer product TBA/IPA mixture without external addition [2]
Reaction Phase Liquid phase (homogeneous) Improves catalyst contact and heat transfer Liquid phase with soluble catalyst system [4]
OR51B5 Activation Parameters and Characterization Data

Table 3: Experimental Parameters for OR51B5 Activation by this compound

Parameter Values/Results Experimental Context Significance Reference
EC50 Value 3.4±0.2 mM Calcium imaging in K562 cells Potency of INA for OR51B5 activation [3]
Effective Concentration Range 0.3–7 mM Calcium imaging in K562 cells Dose-dependent calcium response [3]
Response Kinetics Short increase during first 2 min 1 mM INA application for 6 min Rapid signaling activation [3]
Responding Cell Population ~34% of AML cells Calcium imaging in patient blood cells Receptor expression heterogeneity [3]
Receptor Desensitization Strong desensitization observed Repetitive 1 mM INA application Adaptive response mechanism [3]
Expression Downregulation Significant after 4h incubation 0.7-1 mM INA, time-dependent Feedback regulation [3]
Proliferation Inhibition Significant reduction 1 mM INA incubation in K562 cells Therapeutic potential [3]

Detailed Experimental Protocols

Protocol 1: Oligomerization Process with Alcohol Modifiers

This protocol describes the process for production of oligomer products from olefinic C4 feed stocks in presence of tertiary butyl alcohol (TBA) and isopropyl alcohol (IPA) based on the invention described in USP 10,131,589 [2].

4.1.1 Materials and Equipment

  • Feedstock: Olefinic C4 feed stocks comprising isobutene, butenes, butanes, butadienes and mixtures thereof
  • Catalysts: Acidic ion exchange resin for oligomerization; Hydration catalyst for alcohol production
  • Reactors: Two-reaction zone system (hydration and oligomerization reactors) with temperature and pressure control
  • Analytical Equipment: GC-MS for product analysis, distillation apparatus for product separation

4.1.2 Procedure

  • Hydration Reaction Zone Setup:

    • Configure the hydration reactor with appropriate catalyst (acidic ion exchange resin)
    • Maintain entire catalyst in wet form with consistent level of wetting to maximize alcohol selectivity
    • Set operating conditions: temperature 60-100°C, pressure 12-20 bar, olefin space velocity 2-10 hr⁻¹
  • Alcohol Production:

    • Feed a portion of C4 feedstock containing isobutene, propylene and water to the hydration reaction zone
    • Control water addition to equal or less than the moisture holding capacity of the catalyst
    • Produce tertiary butyl alcohol (TBA) and isopropyl alcohol (IPA) mixture free of water without separation steps
  • Oligomerization Reaction:

    • Feed a second portion of C4 feedstock containing isobutene to the oligomerization reaction zone
    • Route a portion of the alcohol mixture from the hydration zone to the oligomerization zone as selectivity modifier
    • Maintain oligomerization conditions: temperature 40-100°C, pressure 8-16 bar, olefin space velocity 2-10 hr⁻¹
    • Vary mole percentage of IPA in the mixture of IPA and TBA from 10 to 90%
  • Product Recovery:

    • Separate effluent from oligomerization zone into fractions using distillation
    • Recycle a portion of dimer fraction to hydration reaction zone to produce C8 alcohols
    • Collect final oligomer product (dimers/trimers) for downstream applications

4.1.3 Quality Control and Analysis

  • Analyze product composition using gas chromatography
  • Determine dimer selectivity (target: high isooctene content)
  • Measure research octane number (RON) for fuel applications
  • Verify alcohol content in final product (should be minimal)
Protocol 2: OR51B5 Characterization in Myelogenous Leukemia Cells

This protocol details the deorphanization and characterization of OR51B5 receptor activation by this compound in myelogenous leukemia cells, based on research published in Cell Death Discovery [3].

4.2.1 Cell Culture and Preparation

  • Cell Lines and Samples:

    • Maintain K562 chronic myelogenous leukemia cell line in appropriate culture medium
    • Collect white blood cell samples from clinically diagnosed acute myelogenous leukemia (AML) patients
    • Use standard cell culture conditions (37°C, 5% CO₂) for all experiments
  • Expression Validation:

    • Perform reverse transcription-PCR to detect OR51B5 expression in K562 cells and AML patient samples
    • Conduct immunocytochemical staining to validate receptor expression at protein level
    • Use qPCR with ΔΔCT method to quantify expression changes after INA treatment

4.2.2 Calcium Imaging Experiments

  • Cell Loading:

    • Load cells with calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) according to manufacturer protocols
    • Incubate for 30-45 minutes at room temperature in appropriate buffer
    • Wash cells to remove excess dye and resuspend in fresh imaging buffer
  • Calcium Measurement:

    • Set up fluorescence imaging system with appropriate excitation/emission filters for calcium dye
    • Apply varying concentrations of this compound (0.3-7 mM) to cells while recording fluorescence
    • Calculate calcium responses as relative fluorescence changes (ΔF/F₀)
    • Determine EC₅₀ value through dose-response curve fitting
  • Inhibition Studies:

    • Pre-incubate cells with adenylate cyclase inhibitors (MDL-12,330A or SQ-22536, 100 μM) for 30 minutes
    • Apply PKA inhibitor H-89 (10 μM) to assess protein kinase A involvement
    • Test calcium channel blockers: Verapamil (20 μM) for L-type, NNC-55-396 (10 μM) for T-type channels
    • Use PLC inhibitor U73122 (30 μM) as negative control to confirm pathway specificity

4.2.3 Cell Proliferation Assays

  • Proliferation Measurement:

    • Treat K562 cells with 1 mM this compound for various time periods (4-24 hours)
    • Assess cell proliferation using standard methods (MTT assay, cell counting, or BrdU incorporation)
    • Include appropriate controls (vehicle-treated cells) for comparison
  • Western Blot Analysis:

    • Lyse cells after INA treatment using RIPA buffer with protease and phosphatase inhibitors
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes
    • Probe for phosphorylated p38-MAPK and total p38-MAPK using specific antibodies
    • Quantify band intensities to determine phosphorylation changes

4.2.4 Data Analysis

  • Calculate statistical significance using appropriate tests (Student's t-test, ANOVA)
  • Determine percentage of responding cells in calcium imaging experiments
  • Analyze time-dependent effects on receptor expression and proliferation

Applications and Future Directions

The applications of this compound and oligomerization processes span traditional industrial uses and emerging biomedical applications. In the industrial sector, this compound serves as a critical intermediate in the production of plasticizers (especially PVC plasticizers), surfactants for personal care products, lubricant additives, and coating formulations [6] [1]. The oligomerization technologies that produce INA precursors are well-established in refinery and petrochemical operations, with continuous improvements focusing on catalyst efficiency and process sustainability [4] [5]. The growing demand for INA is reflected in market projections, with expected growth from USD 1.13 billion in 2025 to USD 1.63 billion by 2032, at a CAGR of 5.29% [1].

In the biomedical field, the discovery of OR51B5 activation by this compound in myelogenous leukemia cells opens promising therapeutic avenues [3]. The inhibition of cancer cell proliferation through the characterized signaling pathway presents a novel pharmacological target for conditions that have proven difficult to treat, particularly acute myelogenous leukemia [3]. Future research directions should focus on developing more potent analogs of this compound with improved receptor specificity and reduced EC₅₀ values, optimizing the therapeutic window for potential clinical applications, and exploring combination therapies with existing treatments. The structural-activity relationship of this compound derivatives represents another promising research direction that could lead to more effective therapeutic compounds.

Conclusion

These comprehensive application notes and protocols provide researchers with detailed methodologies for both industrial oligomerization processes involving this compound and characterization of its novel biological activity through OR51B5 receptor activation. The integration of traditional chemical process knowledge with emerging biomedical research creates unique opportunities for cross-disciplinary innovation. The quantitative data tables and visualization of signaling pathways serve as essential references for experimental design and result interpretation. As sustainability considerations continue to drive innovation in both chemical processes and therapeutic development, this compound represents a compelling compound at the intersection of these fields, with potential for significant scientific and industrial contributions in the coming years.

References

isononyl alcohol volatility issues

Author: Smolecule Technical Support Team. Date: February 2026

Physical Property Data

The quantitative data below, primarily sourced from a fragrance industry safety review, can help in experimental planning and understanding the compound's behavior [1].

Property Value Conditions / Notes
Vapor Pressure [1] 0.0198 mm Hg / 2.63 Pa 25 °C (calculated)
Boiling Point [1] 208.49 °C Calculated
Water Solubility [1] 459.7 mg/L 25 °C (calculated)
Log Kow [1] 3.22 Calculated
Henry's Law Constant [1] 0.0000412 atm m³/mol 25 °C (calculated)
CAS Registry Number [1] 27458-94-2 -
Molecular Formula [1] C₉H₂₀O -
Molecular Weight [1] 144.58 g/mol -

Experimental Protocols & Application Notes

While detailed, step-by-step protocols are limited in the search results, the following information from recent studies can inform your experimental design.

  • Signaling Pathway Analysis in Leukemia Cells: A 2016 study in Cell Death Discovery characterized the effect of isononyl alcohol on the olfactory receptor OR51B5 in leukemic cell lines (K562) and primary Acute Myelogenous Leukemia (AML) cells [2].

    • Preparation of Stock Solution: The study used this compound dissolved in the application solution, with final working concentrations ranging from 0.3 mM to 7 mM [2].
    • Calcium Imaging: Application of this compound led to a rapid increase in intracellular Ca²⁺. The EC₅₀ was calculated to be 3.4 ± 0.2 mM in K562 cells. This response showed strong receptor desensitization upon repeated application [2].
    • Pathway Characterization: The Ca²⁺ influx was determined to be dependent on extracellular calcium and mediated by an adenylate cyclase (AC) and protein kinase A (PKA) signaling pathway, rather than phospholipase C (PLC). The influx was blocked by inhibitors of L-type and T-type calcium channels [2].
    • Proliferation Assay: Treatment of K562 cells with this compound led to a reduction in p38-MAPK phosphorylation and resulted in inhibited cell proliferation [2].
  • General Handling and Industry Context: Market reports consistently describe this compound as having low volatility, which is one of its valued properties in applications like lubricants and plasticizers [3]. This characteristic suggests that it may not present significant volatility-related issues under standard laboratory handling conditions.

OR51B5 Signaling Pathway Activation

The diagram below illustrates the signaling pathway activated by this compound in leukemia cells, as described in the research [2].

G INA This compound OR OR51B5 INA->OR AC Adenylate Cyclase (AC) OR->AC G-protein PKA Protein Kinase A (PKA) AC->PKA cAMP CC L-type & T-type Ca²⁺ Channels PKA->CC CaInflux Ca²⁺ Influx CC->CaInflux p38 ↓ p38-MAPK Phosphorylation CaInflux->p38 Prolif Inhibition of Cell Proliferation p38->Prolif

Troubleshooting & FAQs for Researchers

Based on the gathered information, here are some anticipated questions and guidance.

Q: What are the primary safety considerations for handling this compound in a research setting? A dedicated toxicological review for fragrance use concluded that diagnostic patch test data with fewer than 100 patients was omitted from their assessment, but it did not summarize acute toxicity, skin irritation, or sensitization data in the available excerpt [1]. Always consult the relevant Safety Data Sheet (SDS) for specific handling, personal protective equipment, and first-aid measures.

Q: The calcium imaging response desensitizes quickly. How can I address this? The study on OR51B5 noted strong receptor desensitization upon repeated application of this compound [2]. To manage this:

  • Design experiments to capture the initial response.
  • Allow for sufficient wash-out and recovery time between applications if repeated measures are necessary.
  • Consider using a lower concentration to potentially reduce the rate of desensitization.

Q: Are there specific stability or storage conditions I should be aware of? While the search results do not specify storage conditions, as with most chemical reagents, it is advisable to:

  • Store in a cool, well-ventilated place away from direct sunlight and heat sources.
  • Keep the container tightly sealed to prevent evaporation and potential contamination, despite its low volatility.

References

Isononyl Alcohol Production Process Overview

Author: Smolecule Technical Support Team. Date: February 2026

The production of isononyl alcohol (INA) typically involves the hydroformylation (oxo synthesis) of octene feedstocks, followed by hydrogenation [1] [2] [3].

The diagram below outlines the core production workflow and key areas for yield optimization:

INA_Production_Workflow Start Start: Production Process Step1 Feedstock Preparation (Dimerization of Butenes to Octene) Start->Step1 Step2 Reaction Step: Hydroformylation of Octenes Step1->Step2 Step3 Reaction Step: Hydrogenation Step2->Step3 Step4 Downstream Processing (Distillation and Purification) Step3->Step4 End Final Product: This compound Step4->End Catalyst Catalyst System (Key Optimization Lever) Catalyst->Step2 Process Process Conditions (T, P, Ratios) Process->Step2 Process->Step3 Feedstock Feedstock Purity and Composition Feedstock->Step1

The search results indicate that yield optimization focuses on several key areas, though specific data is limited:

Optimization Focus Area General Strategy Mentioned in Reports Potential Technical Challenge (for FAQs)
Catalyst Systems Developing advanced catalytic systems for improved selectivity and yield [1] [4]. Catalyst deactivation or low selectivity.
Process Conditions Implementing process intensification techniques [1]. Managing reaction parameters (temperature, pressure).
Feedstock Quality Using renewable octene variants [1]. Impurities in feedstock affecting downstream reactions.
Process Technology Adopting more efficient routes like the C4 Chemicals Process or proprietary methods (e.g., ExxonMobil Process) [5] [2]. High capital investment and technical barriers [2].

References

Isononyl Alcohol: Purity Specifications & Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Isononyl alcohol (INA) is a branched-chain fatty alcohol (C9H20O) valued for its stability, low volatility, and solvency power [1] [2]. For research and development, maintaining its purity is critical for reproducible results, especially in sensitive applications like pharmaceuticals and personal care.

The table below summarizes the core chemical properties and common purity challenges associated with INA.

Aspect Details & Common Challenges

| Chemical Profile | Formula: C9H20O Molecular Weight: 144.58 g/mol [3] CAS Registry Number: 27458-94-2 [3] | | Key Physical Properties | Boiling Point: ~208.5 °C [3] Log Kow (calculated): 3.22 [3] Vapor Pressure (calculated): 0.0198 mm Hg @ 25°C [3] Water Solubility (calculated): 459.7 mg/L @ 25°C [3] | | Common Purity Challenges | 1. Isomeric Composition: INA is a mixture of isomers (e.g., 7-methyloctan-1-ol) [3]. The specific isomeric mix can vary by production process and supplier, potentially affecting performance and downstream reactions. 2. Impurities from Production: The common hydroformylation process of octene feedstocks can introduce byproducts or catalyst residues [1]. 3. Differentiation by Grade: The market offers both technical grade for industrial uses (e.g., plasticizers) and high-purity grade for sensitive sectors like personal care and pharmaceuticals [1]. Using the incorrect grade is a common source of experimental inconsistency. |

Troubleshooting Purity Analysis with Liquid Chromatography

Liquid Chromatography (LC) is a standard technique for assessing chemical purity. The following workflow and table address common problems that can arise during the analysis of INA.

The diagram below outlines a logical approach to troubleshooting purity issues in your chromatographic analysis.

Start Start: Poor Chromatographic Results Step1 Confirm Sample Integrity (Freshness, Solubility, Solvent Match) Start->Step1 Step2 Verify Mobile Phase & System (Fresh prepped mobile phase, check for leaks, purge air) Step1->Step2 Step3 Assess Column Health (Replace guard column, regenerate or replace analytical column) Step2->Step3 Step4 Evaluate Sample Load (Check for column overloading) Step3->Step4 Step5 Review Data & Method (Confirm detector settings, consider method re-development) Step4->Step5 Outcome Optimal Peak Shape & Baseline Step5->Outcome

The table below details specific symptoms, their likely causes, and corrective actions based on general LC troubleshooting principles [4].

Symptom Potential Cause Corrective Action

| Peak Tailing | - Column degradation/contamination

  • Silanol activity
  • Sample interacting with system | - Flush or replace analytical column; change guard column [4]
  • Add buffer (e.g., Ammonium Formate/Acetate) to mobile phase [4]
  • Ensure sample is soluble and compatible with mobile phase [4] | | Peak Fronting | - Solvent mismatch
  • Column degradation | - Dilute sample in a solvent that matches initial mobile phase composition [4]
  • Flush or replace column [4] | | Peak Splitting | - Severe solvent mismatch
  • Sample precipitation | - Dilute sample in a solvent that matches initial mobile phase composition [4]
  • Ensure full sample solubility [4] | | Broad Peaks | - Low column temperature
  • Excessive system volume
  • Low flow rate | - Increase column temperature [4]
  • Use shorter, narrower internal diameter tubing [4]
  • Check and adjust pump flow rate [4] | | Erratic/Noisy Baseline | - Air bubbles in detector
  • Leak in system
  • Failing UV lamp | - Purge the system thoroughly [4]
  • Check and tighten all fittings [4]
  • Replace UV lamp if necessary [4] | | Loss of Sensitivity | - Sample adsorption
  • Incorrect injection volume
  • Detector issues | - Condition system with sample injections to block active sites [4]
  • Verify autosampler programming and for leaks [4]
  • Check detector settings and lamp life [4] |

Sourcing & Handling for High-Purity Applications

  • Supplier Qualification: Procure INA from reputable chemical suppliers (e.g., BASF, Dow, Eastman Chemical) [1] [2]. Always specify the required grade (High Purity vs. Technical) for your application [1].
  • Documentation: Request detailed Certificate of Analysis (CoA) from the supplier, which should include specifications for purity, water content, and identity (e.g., FTIR spectrum).
  • Storage and Handling: Store in a cool, dry place in a tightly sealed original container, preferably made of high-density polyethylene (HDPE) or glass. Airtight seals prevent contamination and absorption of moisture [5].

References

handling and storage of isononyl alcohol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Safe Handling

The table below summarizes the key identification and physicochemical properties of Isononyl Alcohol essential for risk assessment and experimental planning [1] [2] [3].

Property Specification
CAS Number 2430-22-0 [4], 27458-94-2 [2] [3]
Molecular Formula C₉H₂₀O [1] [2] [3]
Molar Mass 144.25-144.26 g·mol⁻¹ [1] [2]
Physical State Clear liquid [4] [1]
Density ~0.83 g/cm³ (at 20°C) [1] [2]
Boiling Point ~194-215°C [1] [3]
Flash Point ~80-98°C [1] [3]
Water Solubility Slightly soluble (245 mg/L at 20°C) [1] [2]
Vapor Pressure ~0.119 mmHg at 25°C [3]
Handling & Storage Protocols

For safe laboratory work, adhere to these protocols:

  • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, tightly-fitting safety goggles, and fire-resistant, impervious clothing [3]. Where ventilation is inadequate, use a filter respirator for organic gases and vapors [3].
  • Safe Handling: Handle in a well-ventilated place and use non-sparking tools to prevent ignition from electrostatic discharge [3]. Avoid contact with skin, eyes, and the formation of mists or aerosols [3].
  • Storage Conditions: Store in a cool, dry, well-ventilated area away from heat and ignition sources [4] [5]. Keep containers tightly closed [5].
  • Incompatibilities: Separate from strong oxidizers, inorganic acids, aldehydes, alkene oxides, and acid anhydrides. Note that it can also react with rubber and PVC materials [3].

Troubleshooting & FAQs

This section addresses common issues and questions that may arise in the laboratory.

Q1: What should I do if this compound comes into contact with my skin or eyes?

  • Skin Contact: Immediately remove contaminated clothing and thoroughly wash the affected skin with plenty of water and soap [3].
  • Eye Contact: Rinse the eyes cautiously with water for several minutes, removing contact lenses if possible. Seek medical attention promptly [3].

Q2: What is the proper response to a spill?

  • Containment and Cleanup: Avoid creating dust or vapors. Collect spilled liquid in sealable containers using inert absorbents like sand. Prevent the chemical from entering drains or the environment [3].
  • Personal Protection: During cleanup, wear appropriate PPE, including gloves and eye protection. Ensure adequate ventilation and remove all potential ignition sources [3].

Q3: How should waste this compound be disposed of? Dispose of this compound as hazardous waste. The recommended method is removal to a licensed chemical destruction plant or by controlled incineration. Do not contaminate water, food, or feed during storage or disposal [3].

Q4: What are the key flammability considerations for storage? While its flash point is relatively high (~80°C), it is still a combustible liquid [3]. Store away from heat, sparks, and open flames [4] [5]. For bulk storage exceeding local quantity limits, a dedicated flammable safety cabinet may be required [5].

This compound Storage and Handling Workflow

The diagram below outlines the core logical workflow for safely storing and handling this compound in a laboratory setting.

Experimental Protocol Considerations

  • Ventilation: Always handle the chemical in a fume hood or a well-ventilated laboratory to prevent the accumulation of vapors [4] [3].
  • Material Compatibility: Select apparatus and containers made of compatible materials (e.g., specific plastics or glass). Avoid using seals or tubing made of rubber or PVC, as this compound can react with them [3].
  • Documentation: For regulatory compliance and safety, always maintain access to the full Material Safety Data Sheet (MSDS/SDS) for this compound in your laboratory [4].

References

What is Isononyl Alcohol and How Does it Work with Polymers?

Author: Smolecule Technical Support Team. Date: February 2026

Isononyl alcohol (INA) is a branched-chain fatty alcohol (C9H20O) that functions as a key chemical intermediate rather than a direct additive in most polymer systems [1] [2]. Its primary role is as a precursor in the synthesis of other chemicals that impart flexibility and processability to polymers.

Key Chemical Properties Influencing Compatibility: The table below summarizes the properties that make INA and its derivatives compatible with various polymers.

Property Value / Description Significance for Polymer Compatibility
Molecular Formula C₉H₂₀O [1] Determines molecular weight and bulk.
Molecular Weight 144.58 g/mol [1] Appropriate size for interacting with polymer chains without being too volatile.
Log Kow 3.22 (calculated) [1] High lipophilicity indicates good compatibility with hydrophobic polymers like PVC and polyolefins.
Branching Abundant methyl branching [3] Prevents tight polymer chain packing, enhancing flexibility and reducing crystallization in the plasticized material.
Water Solubility 459.7 mg/L (calculated) [1] Low water solubility minimizes leaching in aqueous environments, improving product longevity.

Mechanism of Plasticization: When used in esters, INA derivatives act as external plasticizers. Their compatibility arises from polar groups that interact with the polymer chains, while the bulky, branched hydrocarbon chains keep the polymers separated [4]. This process, often used with PVC, involves several key steps which can be visualized in the following workflow:

G Start Start: Polymer + Plasticizer Mixing Step1 1. Plasticizer penetrates and swells resin particles Start->Step1 Step2 2. Polar groups on PVC chain are freed from each other Step1->Step2 Step3 3. Polar groups of plasticizer interact with PVC polar groups Step2->Step3 Step4 4. Structure re-established upon cooling Step3->Step4 Result Result: Flexible Plastic with retained plasticizer Step4->Result

Primary Polymer Applications and Derivative Products

This compound's most significant applications in polymers are through its esters, particularly as high-performance plasticizers [2].

Derivative Primary Polymer Application Key Property Enhanced Common Product Examples
Diisononyl Phthalate (DINP) Flexible PVC [4] [2] Flexibility, durability, and processability [4] Wire coatings, automotive trim, flooring, cables [4] [2]
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) PVC (especially sensitive applications) [5] Flexibility (as a non-phthalate alternative) [5] Medical devices, food packaging, toys [5]
Isononyl Isononanoate Plastics & Cosmetics [6] Flexibility (as a plasticizer); Softness (as an emollient) [6] Synthetic leather, personal care product formulations [6]

Experimental Guide: Compatibility and Performance Testing

Here are fundamental experimental protocols to assess INA derivative compatibility and performance in your polymer formulations.

Protocol 1: Assessing Basic Polymer Compatibility

This test determines if a plasticizer is compatible with a polymer resin or if it will exude.

  • Objective: Visually determine the compatibility between a plasticizer and a polymer resin.
  • Materials: Polymer resin (e.g., PVC), plasticizer (e.g., DINP), glass slide, spatula.
  • Method:
    • Create a uniform mixture of 1 part polymer resin and 1 part plasticizer on a glass slide using a spatula.
    • Place the slide in a controlled-temperature oven at 23°C for 24 hours.
    • After 24 hours, examine the mixture for any signs of exudation (beading or sweating of the plasticizer) or phase separation.
  • Interpretation: A stable, homogeneous mixture without exudation indicates good initial compatibility. Any separation suggests incompatibility and risk of migration in the final product [4].
Protocol 2: Low-Temperature Flexibility Test

This test evaluates if the plasticized polymer remains flexible at low temperatures, a key performance indicator.

  • Objective: Measure the flexibility of a plasticized polymer film at low temperatures.
  • Materials: Prepared plasticized polymer film, cold chamber, mandrel.
  • Method:
    • Prepare a film of your polymer plasticized with the INA derivative (e.g., a 70 phr DINP in PVC formulation).
    • Condition the film in a cold chamber at a specified low temperature (e.g., -10°C, -20°C) for a set time.
    • Bend the conditioned film 180 degrees around a mandrel of a specified diameter.
    • Inspect the bent area for cracks or breaks.
  • Interpretation: The absence of cracks indicates that the plasticizer effectively maintains polymer flexibility at low temperatures. The branched structure of INA helps achieve this [4].

Troubleshooting Common Formulation Issues

Problem Possible Cause Solution
Plasticizer Exudation Incompatibility between polymer and plasticizer; Over-plasticization [4]. Re-formulate with a more compatible primary plasticizer; Reduce plasticizer content; Ensure complete fusion during processing.
Stiff Final Product Insufficient plasticizer content; Inadequate mixing or fusion [4]. Increase plasticizer content within compatibility limits; Optimize processing temperature and shear to ensure full integration.
Migration into Substrate High mobility of the plasticizer molecule [4]. Use higher molecular weight plasticizers (e.g., DINP instead of DEHP); Consider using polymeric plasticizers for critical applications.

Key Considerations for Researchers

  • Regulatory Trends: There is a strong market and regulatory shift towards non-phthalate plasticizers like DINCH, driven by health and environmental concerns [5]. This is a critical factor for developing new products, especially in medical and consumer goods.
  • Beyond Plasticizers: Remember that this compound is also a building block for nonionic surfactants used in industrial cleaning and for emollients in cosmetics, showcasing its versatility [3] [6].
  • Material Characterization: For your research, standard techniques like Fourier-transform infrared (FT-IR) spectroscopy and 1H NMR are well-established for confirming the successful synthesis and integration of INA-based compounds into your materials [3].

References

reducing VOC emissions in isononyl alcohol production

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Reducing VOC Emissions

Catalytic oxidation is a leading technology for controlling VOC emissions, as it effectively destroys pollutants without creating secondary waste [1]. The following table summarizes the main types of catalysts discussed in recent research.

Catalyst Type Key Characteristics Considerations for VOC Control
Supported Noble Metals High activity at low temperatures [1]. Can be expensive; may have stability issues (e.g., sintering, chlorine poisoning); strategies like alloying or embedding in support can improve durability [1].
Metal Oxides Often more cost-effective; good thermal stability [1]. Activity can be comparable to noble metals; composite and porous structures can enhance performance [1].
Single-Atom Catalysts Maximum atom efficiency; high activity for some reactions [1]. An emerging area of research with potential for broad-spectrum VOC pollution control [1].

A significant challenge for all catalysts is poisoning by impurity gases like water vapor (H₂O), sulfur dioxide (SO₂), and carbon dioxide (CO₂), which can be present in the gas stream. Understanding the specific poisoning mechanisms is key to designing anti-poisoning catalysts [1].

Future research is also exploring the coupling of external energy fields (such as light or electricity) with thermal catalysis to improve efficiency, as well as the synergistic purification of VOC and NOx mixtures [1].

Isononyl Alcohol Production and VOC Sources

This compound is a nine-carbon alcohol primarily used in the production of plasticizers [2]. Understanding its production pathway is essential for identifying where VOC emissions may occur.

The standard industrial production method involves two key steps, which are visualized in the workflow below. VOCs can be released from process units, during storage, or from handling intermediate and final products.

IsononylAlcoholProduction This compound Production Workflow Butenes Butenes Dimerization\n(Catalysis) Dimerization (Catalysis) Butenes->Dimerization\n(Catalysis) Octenes Octenes Hydroformylation\n(Reaction with Syngas) Hydroformylation (Reaction with Syngas) Octenes->Hydroformylation\n(Reaction with Syngas) IsononylAlcohol IsononylAlcohol Dimerization\n(Catalysis)->Octenes Hydroformylation\n(Reaction with Syngas)->IsononylAlcohol Process Units Process Units Process Units->Butenes  Potential VOC Source Storage Tanks Storage Tanks Storage Tanks->Octenes  Potential VOC Source Material Handling Material Handling Material Handling->IsononylAlcohol  Potential VOC Source

Building Your FAQ and Troubleshooting Guides

While direct experimental protocols for this compound are not available, you can build effective support content by focusing on general principles of VOC management and catalysis. Here are potential questions to structure your FAQs and guides:

  • On Catalyst Selection:
    • Q: What are the key factors when choosing between a noble metal and a metal oxide catalyst for our process?
    • A: Compare cost, target VOC molecules, operating temperature, and sensitivity to catalyst poisons. Metal oxides may be preferable for cost and stability, while noble metals offer higher activity [1].
  • On Catalyst Performance:
    • Q: Our catalyst is deactivating rapidly. What could be the cause?
    • A: Create a troubleshooting guide investigating common issues: Poisoning (check for S or Cl in feedstock), Sintering (verify operating temperature is within limits), Coking (consider regeneration procedures), and Mechanical Wear (inspect for physical breakdown) [1].
  • On Process Design:
    • Q: How can we modify our process to minimize VOC emissions from storage tanks?
    • A: Recommend technologies like Vapor Emission Control Systems (VECS), which capture and destroy VOCs from tank venting, a well-established practice in the petroleum industry [3] [4].

References

Frequently Asked Questions: Optimizing Hydroformylation Catalysts

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common challenges researchers face, with solutions grounded in recent studies and established industrial practices.

Question Issue Description Potential Causes & Diagnostic Steps Recommended Solutions & Optimization Strategies

| 1. How can I improve low regioselectivity (n/i ratio)? | Low yield of the desired linear aldehyde compared to branched isomers [1]. | - Catalyst System: Unmodified catalyst or poorly selective ligand [1].

  • Substrate: Internal olefins isomerize less efficiently [2].
  • Analysis: Use in-situ FTIR/HP-NMR to monitor intermediates [2]. | - Ligand Design: Use chelating diphosphites or diphosphonites for high n-regioselectivity (up to 99%) [1] [2].
  • Isomerizing Hydroformylation: Employ catalysts that isomerize internal olefins to terminal ones before reaction [2]. | | 2. How do I address low catalyst activity? | Slow reaction rates and low turnover frequencies (TOF). | - Metal Center: Less active metal (e.g., Cobalt vs. Rhodium) [1] [3].
  • Electronic Effects: Low electron density on metal center hinders key steps [4].
  • Leaching: Catalyst decomposition or leaching in heterogeneous systems. | - Promoter Addition: Modify Rh/SiO₂ with Zr. This reduces electron density on Rh, facilitating CO adsorption and increasing TOF by 2.7x [4].
  • Ligand Modification: Electron-rich ligands can enhance activity and stability [1] [3]. | | 3. What can I do about rapid catalyst deactivation? | Loss of catalytic activity over time. | - Poisoning: Impurities in syngas or substrate [1].
  • Metal Aggregation: Nanoparticles sinter, reducing active surface area.
  • Ligand Degradation: Phosphine ligands oxidize or decompose. | - Syngas Purity: Ensure high purity, though some processes (RCRPP) are more tolerant [1].
  • Ligand Stability: Use robust, stable ligands. Research focuses on improving ligand lifespan [5] [3].
  • Heterogeneous Systems: Use supported catalysts (e.g., RhZr/SiO₂) for better recovery and stability [4]. | | 4. How can I reduce reliance on expensive rhodium? | High cost and supply chain volatility of rhodium [6]. | - Metal Cost: Rhodium is rare and expensive [6].
  • Ligand Cost: Sophisticated ligands add to expense. | - Cobalt Catalysts: More abundant and economical, ideal for longer-chain olefins [1] [6].
  • Ligand Design: Develop ligands that increase catalyst efficiency and allow lower metal loadings [5].
  • Recycling: Implement efficient catalyst recovery (e.g., aqueous biphasic RCRPP process) [1]. | | 5. How can I predict reaction outcomes for new substrates? | Difficulty forecasting regioselectivity for a novel alkene. | - Complex Interactions: Outcome depends on alkene, metal precursor, ligand, and conditions [7].
  • Data Scarcity: Limited high-quality public data. | - Machine Learning (ML): Use ensemble ML models trained on physicochemical descriptors. A 2025 study achieved high accuracy (R² = 0.918) predicting L:B ratio [7].
  • DFT Calculations: Identify key descriptors like HOMO-LUMO gap of the alkene [7]. |

Experimental Protocol: High-Performance Zr-Promoted Rh/SiO₂ Catalyst

The following table summarizes a detailed methodology from a 2025 study for creating a highly active and selective heterogeneous catalyst, which addresses several issues in the FAQ [4].

Aspect Detailed Methodology
Objective Synthesize a Zr-promoted Rh/SiO₂ catalyst for high-performance propylene hydroformylation with ultralow Rh loading.

| Catalyst Preparation | 1. Support Preparation: Use SiO₂ as the catalyst support. 2. Impregnation: Co-impregnate the support with aqueous solutions of rhodium and zirconium precursors. 3. Drying & Calcination: Dry at 100°C for 12 hours and then calcine in air at 500°C for 4 hours. 4. Reduction: Reduce the catalyst under H₂ flow at 400°C for 2 hours to activate the metal sites. | | Reaction Conditions | - Reactor: High-pressure autoclave.

  • Solvent: 20 mL Toluene.
  • Catalyst Mass: 0.4 g of RhZr/SiO₂ (Rh loading: 0.02 wt%).
  • Substrate: 1.5 g Propene.
  • Temperature: 100°C.
  • Pressure: 4 MPa Syngas (CO/H₂).
  • Reaction Time: 4 hours. | | Analysis & Characterization | - Performance Metrics: Analyze propene conversion and aldehyde selectivity via Gas Chromatography (GC).
  • Surface Analysis: Use XPS to determine the electronic state of Rh and its interaction with Zr.
  • Computational Validation: Perform DFT calculations for CO adsorption energy and Bader charge analysis to understand electronic effects. | | Key Outcomes | - Conversion: 75.1% Propene.
  • Selectivity: 96.7% to Butyraldehyde.
  • n/i ratio: 0.9.
  • Activity: TOF = 8838 h⁻¹ (exceptional for ligand-free heterogeneous Rh catalysts). |

Catalyst Troubleshooting Workflow

The diagram below outlines a logical workflow for diagnosing and addressing common hydroformylation catalyst problems. This provides a visual guide for the troubleshooting process.

Start Start: Identify Problem P1 Low Regioselectivity? Start->P1 P2 Low Catalyst Activity? Start->P2 P3 Rapid Catalyst Deactivation? Start->P3 P4 High Catalyst Cost? Start->P4 S1 Switch to selective ligands (e.g., Diphosphites) P1->S1 Yes S2 Consider isomerizing hydroformylation P1->S2 Yes S3 Add a promoter (e.g., Zr) to modify electronic properties P2->S3 Yes S4 Use electron-rich ligands P2->S4 Yes S5 Check syngas/substrate purity for poisons P3->S5 Yes S6 Use more stable ligands or heterogeneous systems P3->S6 Yes S7 Use Cobalt-based catalysts as an alternative P4->S7 Yes S8 Implement efficient catalyst recovery P4->S8 Yes

References

troubleshooting plasticizer performance with INA

Author: Smolecule Technical Support Team. Date: February 2026

Understanding INA and Common Plasticizer Issues

Isononanol (INA) is a C9 oxo-alcohol that serves as a primary raw material for high-performance plasticizers like DINP (Di-isononyl Phthalate), DINCH (Di-isononyl cyclohexanoate), and TINTM (Triisononyl trimellitate) [1] [2]. These plasticizers are crucial for making PVC flexible and are used in applications ranging from wires and cables to automotive parts and flooring [1].

The table below summarizes common issues, their potential causes, and starting points for investigation.

Problem Potential Root Cause Suggested Investigation
Poor Low-Temp Flexibility [2] Inefficient polymer plasticizer interaction at low temperatures. Verify the plasticizer type (e.g., DINP is known for good performance) [2].
High Volatility / Loss [2] [3] Plasticizer evaporation during processing or product use. Check permanence properties of INA-based plasticizer (e.g., DINP has low volatility) [2] [3].
Plasticizer Migration Excessive movement of plasticizer to the material's surface or into contacting materials. Confirm the use of high-molecular-weight plasticizers like DINP for better migration resistance [1] [3].
Slow Esterification Rate [3] Inefficient conversion of INA and Phthalic Anhydride to plasticizer (e.g., DINP). Evaluate catalyst system (e.g., Titanium-based catalysts can offer high conversion >99%) [3].
Final Product Discoloration [3] Impurities in plasticizer or degradation during processing. Assess purification steps (e.g., decolorization with activated carbon) and acid value of plasticizer [3].

Experimental Protocols for Troubleshooting

When facing performance issues, a systematic approach to experimentation is key. The following workflows and checks can help isolate the root cause.

Workflow 1: Diagnosing Performance Issues in Plasticized PVC

This diagram outlines a logical pathway for diagnosing common problems, from initial observation to potential root causes in the plasticizer or resin.

Start Observed Performance Issue P1 Issue manifests at low temperatures? Start->P1 P2 High plasticizer loss (volatility/migration)? Start->P2 P3 Poor processing or discoloration? Start->P3 Root1 Investigate low-temperature performance of plasticizer P1->Root1 Yes Root2 Investigate plasticizer permanence (volatility, migration) P2->Root2 Yes Root3 Investigate plasticizer purity & acid value P3->Root3 Yes

Workflow 2: Verifying Plasticizer Synthesis (Esterification)

If the issue is traced back to the plasticizer production itself, this workflow details the key steps and checkpoints for the synthesis of DINP from INA.

Step1 1. Charge Reactor: Phthalic Anhydride & excess INA Step2 2. Heat to 120°C: Form Monoester (exothermic) Step1->Step2 Step3 3. Add Catalyst: Titanium-based (e.g., Tetra-isopropyl titanate) Step2->Step3 Step4 4. Heat to 225-235°C: Drive Diesterification to completion Step3->Step4 Step5 5. Vacuum Distillation: Remove unreacted INA Step4->Step5 Check1 Checkpoint: Conversion Rate Step4->Check1 Analyze after 2-3 hrs Step6 6. Purification: Decolorize and filter Step5->Step6 Check2 Checkpoint: Acid Value & Color Step6->Check2 Analyze final product

Detailed Protocol for DINP Synthesis & Analysis [3]:

  • Monoester Formation:
    • Charge a reaction vessel with a molar excess of isononanol (INA) to phthalic anhydride (PA). A typical ratio is 3-4 parts INA to 1 part PA.
    • Heat the mixture with stirring. The monoester forms spontaneously as the temperature rises to around 120°C. This step is exothermic and typically does not require a catalyst.
  • Catalyst Addition & Diesterification:
    • At a temperature range of 150–180°C, add a titanium-based composite catalyst (e.g., 0.001–0.002 parts by weight relative to the reactants).
    • Raise the temperature to 225–235°C and maintain it for 2-3 hours to ensure complete conversion to the diester (DINP).
  • Purification:
    • Cool the crude product to 190–195°C and apply vacuum distillation to remove and recover unreacted isononanol.
    • The crude DINP is then decolorized (e.g., with activated carbon) and filtered to obtain the pure, final product.
  • Key Metrics for Verification:
    • Conversion Rate: Aim for >99% conversion of phthalic anhydride to DINP. A lower rate suggests issues with catalyst activity or reaction conditions [3].
    • Acid Value & Color: The final product should have a low acid value and excellent color stability. High values can indicate incomplete reaction or degradation [3].

Frequently Asked Questions (FAQs)

  • What are the key advantages of using INA-based plasticizers like DINP? INA-based plasticizers, particularly DINP, are known for their good permanence properties, which include low volatility and strong resistance to migration. They also offer a favorable toxicological profile and perform well at low temperatures, making them suitable for demanding applications like automotive interiors and wiring [1] [2].

  • My plasticized PVC product is stiff at low temperatures. Could the plasticizer be the cause? Yes. While INA-based plasticizers like DINP are recognized for their good low-temperature performance [2], this can vary. You should experimentally compare the low-temperature flexibility of your PVC compound using DINP against other plasticizer options to confirm it meets your specific requirements.

  • During the synthesis of DINP, what can cause a low conversion rate? A low conversion rate is often tied to the catalyst system. Ensure you are using an efficient catalyst, such as a solid titanium-based compound, and that the reaction temperature during the diesterification step (225–235°C) is maintained for a sufficient time (2-3 hours) [3]. An insufficient molar ratio of INA to Phthalic Anhydride can also limit conversion.

  • Why is my final plasticizer (DINP) discolored? Discoloration can result from impurities or degradation during the high-temperature synthesis. This highlights the importance of the final purification step. Using treatment processes like activated carbon for decolorization is crucial to achieve a product with excellent color stability [3].

References

energy efficiency in oxo alcohol production

Author: Smolecule Technical Support Team. Date: February 2026

Core Process & Efficiency Levers

Oxo alcohols are produced through hydroformylation, where olefins react with syngas (a mixture of CO and H₂) to form aldehydes, which are then hydrogenated to alcohols [1] [2]. The energy efficiency of this process is heavily influenced by the catalyst system and the operational management of the syngas production unit.

The table below summarizes the primary areas for efficiency improvements:

Area for Improvement Technology/Method Key Efficiency Feature
Hydroformylation Process LP Oxo Technology (Johnson Matthey) [2] Rhodium-based catalyst enables low-pressure operation, high feedstock efficiency, simple catalyst management, and milder operating conditions.
Syngas Production & Plant Control Model-Based Optimization & Advanced Process Control (APC) [3] Advanced modeling (e.g., Aspen Plus) optimizes steam-to-carbon ratio; APC systems manage feed gas disturbances to maintain optimal efficiency and prevent upsets.

Case Study: Syngas Unit Optimization

A detailed analysis and optimization of a syngas area in an oxo-alcohols plant provides concrete evidence of potential gains [3]. The syngas unit, which produces the necessary CO and H₂, is often a major energy consumer.

Objective: To operate a mixed steam methane reformer (SMR) more efficiently amidst varying natural gas feed compositions [3].

Methodology:

  • Model Development: A detailed steady-state model of the reformer was built using Aspen Plus software [3].
  • Optimization Analysis: The model was used to analyze the impact of key operating parameters, primarily the steam-to-carbon ratio and CO₂-to-natural gas ratio [3].
  • Statistical Optimization: The data from the model was analyzed using six sigma tools and response surface methodology (RSM) in MINITAB to find the "best operating zone" for various scenarios [3].
  • Dynamic Modeling & Control: A dynamic model (Aspen Dynamics) was developed to understand the impact of sudden feed gas disturbances. Based on this, proactive feed-forward control loops were added to the existing plant control system to maintain stability [3].

Outcome: The implementation of this optimized and proactive control strategy resulted in [3]:

  • Energy Savings: 0.22 MMBTU per Ton of product.
  • Production Increase: 2000 TPA (Tonnes Per Annum).
  • Improved Stability: Reduced process upsets and unplanned shutdowns.

The workflow for this optimization is illustrated below:

Start Start: Feedstock Variation A Steady-State Modeling (Aspen Plus) Start->A B Parameter Optimization (Steam-to-Carbon Ratio, etc.) A->B C Statistical Analysis (Response Surface Methodology) B->C D Develop Dynamic Model (Aspen Dynamics) C->D E Design Advanced Controls (Feed-Forward Loops) D->E F Implement & Validate in Plant DCS E->F Outcome Outcome: Energy Saved & Production Increased F->Outcome

Frequently Asked Questions

What are the most common causes of energy inefficiency in an oxo-alcohol plant? A major common cause is suboptimal operation of the syngas production unit, especially the steam methane reformer. Running at incorrect steam-to-carbon ratios or failing to manage disturbances in the natural gas feed composition can significantly increase energy consumption [3]. Additionally, using older, high-pressure hydroformylation catalyst technology can be less efficient than modern low-pressure alternatives [2].

How can digital tools improve the energy efficiency of my process? As demonstrated in the case study, digital process models (Aspen Plus, Aspen Dynamics) and advanced data analysis tools (MINITAB with RSM) are crucial. They allow for deep system analysis and optimization without disrupting the live plant. Implementing Advanced Process Control (APC) based on these models helps maintain optimal efficiency in real-time, even with feed disturbances [3].

Are there more energy-efficient catalyst systems available? Yes. The LP Oxo Technology from Johnson Matthey and Dow uses a rhodium-based catalyst system. This system operates at lower pressures and offers higher feedstock efficiency compared to older cobalt-based catalysts, leading to significantly lower operating costs [2].

Key Takeaways for Researchers

  • Focus on the Syngas Loop: For holistic energy improvement, the syngas generation unit often holds greater potential than the hydroformylation reactor itself.
  • Embrace Modeling: Steady-state and dynamic process modeling are powerful, non-disruptive tools for identifying optimal setpoints and predicting system behavior.
  • Stability is Efficiency: Implementing advanced controls to maintain stable operation during feed disturbances is not just about safety; it directly translates to energy savings and higher output.

References

stabilization of isononyl alcohol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the known biological target of isononyl alcohol?

    • A1: this compound has been identified as a ligand for the olfactory receptor OR51B5, which is ectopically expressed in certain cancer cells, notably chronic and acute myelogenous leukemia (CML and AML) cells [1]. Activation of this receptor triggers a downstream signaling cascade.
  • Q2: What is the primary observed effect of this compound in leukemia studies?

    • A2: Activation of OR51B5 by this compound leads to an inhibition of cell proliferation in leukemic cell lines (K562) and in native white blood cells from AML patients [1]. This is associated with a reduction in p38-MAPK phosphorylation.
  • Q3: What are the critical control experiments when studying this compound's effects?

    • A3: Key controls include:
      • Calcium-free medium: To confirm the influx of extracellular calcium is required for the response [1].
      • Adenylate Cyclase (AC) inhibitors: Such as SQ-22536, to validate the involvement of the AC/cAMP pathway [1].
      • Receptor desensitization: Applying the ligand multiple times to observe characteristic desensitization, confirming a receptor-mediated process [1].
  • Q4: Are there any specific handling or storage considerations for this compound in bio-assays?

    • A4: While specific handling data is limited, general best practices for chemical reagents apply. It is recommended to use high-purity grades, store as per manufacturer guidelines, and ensure proper ventilation. One study used a stock solution that was serially diluted in the assay buffer or culture medium [1].

Troubleshooting Guide

Problem & Phenomenon Possible Root Cause Suggested Solution
No calcium influx in K562/AML cells upon application. OR51B5 receptor not expressed in the specific cell batch. Validate receptor expression via RT-PCR or immunocytochemistry before experiments [1].
Incorrect preparation of this compound stock solution. Ensure fresh stock solutions are prepared and serially diluted to achieve correct working concentration [1].
Weakened calcium signal over multiple applications. Normal receptor desensitization. This is an expected characteristic of OR activation. Allow for longer recovery periods between agonist applications or use a single stimulation per sample [1].
Unexpected cytotoxicity at lower concentrations. Contaminants in the commercial this compound source. Source a high-purity grade and perform a dose-response curve to establish a safe working range.
Inconsistent anti-proliferation results between assays. Downregulation of OR51B5 expression with prolonged exposure. Note that 24-hour incubation with this compound can significantly downregulate its own receptor; optimize exposure time [1].

Experimental Data & Protocols

Key Quantitative Data for Experimental Design

The table below summarizes critical quantitative data from foundational studies on this compound.

Parameter Value Experimental Context Citation
EC50 for Ca²⁺ Increase 3.4 ± 0.2 mM K562 cells (CML cell line) [1]
Effective Concentration 0.3 - 7 mM Range eliciting Ca²⁺ response in K562 cells [1]
Proliferation Inhibition Observed at 1 mM 1 mM this compound led to reduced proliferation in K562 cells. [1]
Receptor Downregulation Significant after 4h Incubation with 0.7-1 mM this compound downregulated OR51B5 expression in a time-dependent manner. [1]
Responding Cell Population ~34% Percentage of native AML patient blood cells that responded to 100 μM this compound with a Ca²⁺ increase. [1]
Detailed Protocol: Measuring Calcium Influx via OR51B5 Activation

This protocol is adapted from research investigating OR51B5 signaling in leukemia cells [1].

  • Objective: To detect and characterize the intracellular calcium increase resulting from OR51B5 activation by this compound.
  • Cell Lines / Samples: Chronic myelogenous leukemia cell line K562 and/or primary white blood cells from acute myelogenous leukemia (AML) patients.
  • Reagents:
    • This compound (≥98% purity recommended).
    • Standard cell culture reagents and buffers.
    • Calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).
    • Inhibitors: Adenylate Cyclase inhibitor (e.g., SQ-22536, 100 μM), PKA inhibitor (e.g., H-89, 10 μM), L-type calcium channel blocker (e.g., Verapamil, 20 μM).
    • Calcium-free Ringer's solution.
  • Equipment: Fluorescence microscope or plate reader equipped for live-cell calcium imaging.

Workflow: The following diagram outlines the key stages of the experimental workflow and the logical decision points for pathway inhibition studies.

f start Start Experiment prep Cell Preparation & Seeding start->prep load Load Calcium-Sensitive Dye prep->load base Measure Baseline Fluorescence load->base stim Stimulate with This compound base->stim inhibit Inhibition Study Path base->inhibit For pathway analysis record Record Calcium Signal stim->record compare Compare Signal to Control stim->compare analyze Analyze Data record->analyze ac Apply AC Inhibitor (SQ-22536) inhibit->ac ltype Apply L-type Ca²⁺ Channel Blocker (Verapamil) inhibit->ltype cafree Use Ca²⁺-Free Medium inhibit->cafree ac->stim ltype->stim cafree->stim compare->analyze

Key Steps:

  • Cell Preparation: Culture K562 cells per standard protocols. For primary cells, isolate white blood cells from AML patient samples.
  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Baseline Recording: Place the cells under the imaging system and record baseline fluorescence for 1-2 minutes.
  • Stimulation: Apply this compound (e.g., 1 mM working concentration) and continuously record the fluorescence change for several minutes to capture the rapid increase in intracellular calcium.
  • Pathway Inhibition (Optional but Recommended):
    • To confirm the specific signaling pathway, pre-treat separate cell samples for 30 minutes with inhibitors before stimulation.
    • Use SQ-22536 (100 μM) to inhibit Adenylate Cyclase.
    • Use Verapamil (20 μM) to block L-type calcium channels.
    • Use Calcium-free medium during stimulation to prove the calcium source is extracellular.
  • Data Analysis: Quantify the fluorescence intensity changes over time. Calculate the peak response and the percentage of responsive cells.

The OR51B5 Signaling Pathway Activated by this compound

The diagram below illustrates the characterized signaling pathway through which this compound exerts its effects in leukemic cells, based on the referenced research [1].

f ligand This compound receptor OR51B5 ligand->receptor gprotein G-protein (Gαs) receptor->gprotein ac Adenylate Cyclase (AC) gprotein->ac camp cAMP ↑ ac->camp pka Protein Kinase A (PKA) camp->pka lchannel L-type Ca²⁺ Channel pka->lchannel Activates ca Intracellular Ca²⁺ ↑ lchannel->ca p38 p38-MAPK Phosphorylation ↓ ca->p38 outcome Inhibition of Cell Proliferation p38->outcome

References

isononyl alcohol vs other plasticizer alcohols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and General Use

Isononyl alcohol (INA) is primarily recognized in the chemical industry as a key precursor for manufacturing high-molecular-weight plasticizers like diisononyl phthalate (DINP), rather than as a direct-use plasticizer in pharmaceuticals [1] [2] [3]. Its characteristics are summarized below.

Property Specification / Value
IUPAC Name 7-methyloctan-1-ol [2]
CAS Number 27458-94-2 [4] [2] [3]
Molecular Formula C₉H₂₀O [4] [2]
Molecular Weight 144.26 g·mol⁻¹ [2]
Physical Form Clear liquid [2]
Boiling Point ~208-215 °C [4] [2]
Density ~0.83 g/cm³ (at 20°C) [2] [3]
Water Solubility ~245-460 mg/L (at 20-25°C) [4] [3]
Log P (est.) 3.22-3.23 [4] [3]
Vapor Pressure ~0.0198 mm Hg (at 25°C) [4] [2]
Primary Industrial Use Production of plasticizers (e.g., DINP) for PVC [1] [3]
Reported Fragrance Use 1-10 metric tons per annum [4]

Framework for Plasticizer Evaluation and Selection

In pharmaceutical film coating, the choice of plasticizer is critical and is evaluated through standardized experimental protocols. The following workflow outlines a general methodology for assessing plasticizer performance in enteric coatings.

Start Plasticizer Evaluation Workflow F1 Formulation Preparation Start->F1 S1 Select plasticizers (e.g., Citrates, Phthalates, PEGs) F1->S1 F2 Coating Process S3 Apply coating to core tablets via spray coating in auto coater F2->S3 F3 Performance Testing S5 Acid Uptake Test (0.1 N HCl for 2 hours) F3->S5 S6 In Vitro Dissolution Study (Stage 1: pH 1.2, Stage 2: pH 6.8) F3->S6 S2 Incorporate into polymer dispersion (e.g., Methacrylic acid copolymer) S1->S2 S2->F2 S4 Control key parameters: Inlet Temp (~55°C), Product Temp (~41°C), Feed Rate S3->S4 S4->F3 S7 Analyze: Coating integrity & Drug release profile S5->S7 S6->S7

A relevant study on enteric coatings provides concrete experimental data comparing different plasticizers, which serves as an excellent benchmark for the kind of testing this compound would need to undergo [5].

Experimental Protocol Overview [5]:

  • Objective: To evaluate the influence of plasticizer selection on the performance of an enteric coating (DRUGCOAT L 100-55) on Diclofenac Sodium tablets.
  • Core Formulation: Prepared via wet granulation.
  • Coating Method: Aqueous dispersion of polymer and plasticizer applied using an auto coater to achieve a target weight gain.
  • Key Parameters: Inlet temperature (53-56°C), product temperature (40-42°C), atomization air pressure (1.0 bar).
  • Evaluation Tests:
    • Acid Uptake: Measured weight increase of coated tablets after 2 hours in 0.1 N HCl.
    • Drug Release: Used a dissolution apparatus following USP monograph for delayed-release tablets (acid stage at pH 1.2 for 2 hours, then buffer stage at pH 6.8).

Comparative Results from Literature: The table below summarizes the performance of various plasticizers tested in the aforementioned study, which can be used as a reference point [5].

Plasticizer Chemical Class Key Finding in Enteric Coatings
Triethyl Citrate (TEC) Citrate ester Optimal performance; fast and consistent drug release in intestine.
Diethyl Phthalate (DEP) Phthalate ester Moderately slower release than TEC, but still effective.
Triacetin Glyceride ester Performance dependent on coating thickness; faster release with thinner coats.
PEG 400 & PEG 6000 Polyethylene Glycol Hydrophilic, acted as pore-formers; slower drug release.

Research Considerations and Data Gaps

For your objective guide, it is important to contextualize the available information on this compound:

  • Primary Use is Industrial: The robust safety and toxicology data for this compound and its primary derivative DINP are largely tied to their use in high-volume industrial applications like PVC plastics for flooring, cables, and automotive parts [1] [6] [7]. Its documented use as a direct additive in pharmaceutical formulations is not established in the searched literature.
  • Toxicity Data is Fragmented: A review of its use as a fragrance ingredient noted a lack of available data for several health endpoints like skin irritation and acute toxicity [4]. A separate developmental toxicity study in rats suggested a potential "no observed adverse effect level" (NOAEL) for one isomeric mix, but noted differential effects compared to another [4]. A comprehensive toxicological profile for pharmaceutical use would need to be established.
  • Performance is Tied to Final Ester: The performance benefits of this compound (e.g., permanence, heat resistance) are realized in its final plasticizer form, DINP [3]. DINP is a high-molecular-weight phthalate, a class generally chosen for applications requiring low volatility and good migration resistance [8].

References

DINP vs. DEHP: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of DINP and DEHP based on the information gathered.

Feature Diisononyl Phthalate (DINP) Di(2-ethylhexyl) Phthalate (DEHP)
Molecular Weight 418.6 g/mol [1] 370.6 g/mol (as inferred from comparative data) [2]
Primary Use Plasticizer for PVC [3] [4] Plasticizer for PVC [2] [3] [4]
Flexibility & Durability Imparts flexibility, heat stability, and durability [3] Imparts flexibility, temperature tolerance, and clarity [2]
Key Performance Advantages Superior heat stability and lower volatility compared to DEHP [3] High flexibility and durability; cost-effective [3]
Migration Potential Information missing Higher migration potential from PVC [2]
Health & Environmental Notes High molecular weight phthalate; concerns exist but profile differs from DEHP [4] Classified as a low molecular weight phthalate; established endocrine disruptor [2] [4]
Common Applications Flooring, automotive interiors, construction materials [3] Medical devices (tubing, storage bags), consumer goods [2] [3] [4]

Performance and Experimental Data Gaps

The search results confirm that both DINP and DEHP effectively soften rigid PVC by embedding between polymer chains, reducing intermolecular forces and increasing chain mobility [3]. However, critical details for a scientific guide are absent:

  • Supporting Experimental Data: The search results do not contain quantitative experimental data (e.g., tensile strength, elongation at break, modulus) that directly compares the mechanical performance of PVC plasticized with DINP versus DEHP.
  • Detailed Experimental Protocols: While the results mention standard tests like the Modified Sturm test (OECD 301B) for biodegradation [1], they do not provide the detailed methodologies needed to replicate key experiments on performance properties.
  • Drug Development Context: The available information is general and not specific to pharmaceutical applications, such as compatibility with drug formulations or extraction studies.

A Generalized Experimental Workflow for Comparison

For researchers aiming to conduct their own comparison, the following diagram outlines a logical workflow based on standard materials testing approaches.

G Start Start: Formulate PVC with DINP vs DEHP A Mechanical Testing Start->A B Thermal Analysis Start->B C Migration/Leaching Start->C D Data Analysis & Comparison A->D e.g., Tensile Strength Data B->D e.g., TGA, Volatility Data C->D e.g., Leachate Analysis End Report Conclusions D->End

To execute this workflow, you would typically investigate:

  • Mechanical Testing: Evaluate properties like tensile strength, elongation at break, and hardness according to standards like ASTM D638 [3].
  • Thermal Analysis: Use Thermogravimetric Analysis (TGA) to assess thermal stability and volatility, a noted advantage of DINP [3].
  • Migration/Leaching Studies: Design experiments to simulate real-world conditions, measuring the migration of plasticizers into various media, which is a critical factor in medical and pharmaceutical applications [2].

References

environmental footprint of isononyl alcohol vs alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Isononyl Alcohol Overview and Alternatives

The table below summarizes this compound and common alternative plasticizers based on the available information.

Product Name Primary Applications Environmental & Market Notes
This compound (INA) [1] [2] Plasticizer production (e.g., DINP, non-phthalates), lubricants, surfactants [1] [3] [4] Petroleum-derived; key concern is environmental impact of production [1]. Market shift towards bio-based INA alternatives [1] [5].
DINCH [6] Plasticizer (alternative to phthalates) Considered an emerging alternative; environmental transformation products require further study [6].
DEHA [6] Plasticizer (alternative to phthalates) Considered an emerging alternative; environmental transformation products require further study [6].
ATBC [6] Plasticizer (alternative to phthalates) Considered an emerging alternative; environmental transformation products require further study [6].

A Framework for Assessing Environmental Transformation

For a comprehensive safety assessment, it is crucial to study not just the original chemical but also the transformation products it creates in the environment. One scientific paper outlines a methodological framework for this purpose, which you can adapt for your own comparative studies [6].

The workflow below illustrates this integrated approach for identifying and assessing transformation products of alternative chemicals.

Start Select Alternative Chemical InSilico In Silico Prediction Start->InSilico ExpTesting Experimental Biodegradation Testing Start->ExpTesting Identify Identify Transformation Pathways and Products InSilico->Identify Predicted Pathways SuspectScreen Suspect Screening Analysis ExpTesting->SuspectScreen Experimental Data SuspectScreen->Identify Confirmed Products Evaluate Evaluate Tool Performance and Product Risk Identify->Evaluate

The methodology involves three main technical components [6]:

  • In Silico Tools: Use software to computationally predict potential transformation pathways and products.
  • Biodegradation Testing: Conduct laboratory experiments to observe the chemical's breakdown under environmental conditions.
  • Suspect Screening Analysis: Use analytical techniques (like high-resolution mass spectrometry) to detect and identify the predicted transformation products in experimental samples.

References

Performance and Migration Resistance Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key properties and migration resistance data for DINP and its common alternatives, DOP and DOTP.

Property DINP DOP (DEHP) DOTP
Chemical Class Ortho-phthalate (HMW) [1] Ortho-phthalate (LMW) [1] Terephthalate [1]
Low-Temp Performance Maintains > -20.5°C after 1000h UV aging [2] Falls below -20°C after 1000h UV aging [2] Information not in search results
Volatility Higher than DOTP [1] Highest [1] Lowest volatility [1]
Migration Resistance Good; lower mass loss than DOP in thermal aging [2] Poor; higher mass loss in thermal aging [2] Excellent; 70% lower migration than DINP/DEHP [3]
Key Migration Data Mass loss (80°C, 15 days): Significantly lower than DOP [2] Mass loss (80°C, 15 days): Higher than DINP [2] Excellent resistance to leaching in soapy water [1]

Experimental Protocols for Evaluating Migration

The following are key experimental methodologies cited in the research for assessing plasticizer migration resistance.

Long-term Thermal Aging Test

This test evaluates the volatility and migration resistance of plasticizers under high temperatures.

  • Objective: To determine mass loss due to plasticizer migration under accelerated aging conditions [2].
  • Method: Plasticized PVC samples are placed in an aging oven at a constant temperature of 80°C for 15 days [2].
  • Measurement: The samples are weighed before and after the test period. The percentage mass loss is calculated, with a lower value indicating superior resistance to migration and volatility [2].
UV Aging and Low-Temperature Brittleness Test

This protocol assesses how weathering affects the flexibility of the plasticized material at low temperatures.

  • Objective: To study the impact of UV aging on the low-temperature performance of PVC membranes [2].
  • Method: Samples are exposed to UV aging for 1,000 hours. Following this, the low-temperature brittleness test is conducted to determine the temperature at which the material becomes brittle [2].
  • Measurement: The brittleness temperature is recorded. A lower value indicates better performance. Studies show DINP-maintained performance (> -20.5°C) better than DOP after UV exposure [2].

Understanding Migration: Mechanisms and Factors

Migration is the process where plasticizer molecules diffuse out of the PVC polymer matrix over time. This occurs because plasticizers are not chemically bonded to the polymer chains but are held in place by physical interactions [4]. The free volume theory is a key principle explaining this phenomenon, where the plasticizer increases the space between polymer chains, allowing them to move more freely. Over time, plasticizer molecules can move through this free volume and escape to the material's surface [4].

The following diagram illustrates the experimental workflow for evaluating plasticizer migration resistance based on the protocols above.

G Start Start: Prepare PVC Test Samples A1 Thermal Aging Test Start->A1 A2 UV Aging Test Start->A2 B1 Measure Mass Loss A1->B1 B2 Perform Low-Temp Brittleness Test A2->B2 C1 Analyze Data for Migration Resistance B1->C1 C2 Analyze Data for Weathering Resistance B2->C2 End Compare Results and Draw Conclusions C1->End C2->End

Several factors influence the rate of plasticizer migration:

  • Molecular Structure: High Molecular Weight (HMW) phthalates like DINP generally migrate less than Low Molecular Weight (LMW) phthalates like DOP [1]. Non-phthalates like DOTP, with a different molecular structure, exhibit even lower migration [3].
  • Temperature: Higher temperatures significantly accelerate migration, which is why thermal aging tests are used for accelerated assessment [2] [5].
  • Adjacent Materials: Contact with other materials, such as EPS insulation boards, can act as a sink, drawing the plasticizer out of the PVC [2].

Emerging Alternatives and Regulatory Notes

While DINP shows better performance than DOP, research is actively exploring bio-based alternatives.

  • Bio-based Plasticizers: Recent studies have synthesized plasticizers from succinic acid, oleic acid, and propylene glycol. These have demonstrated excellent migration resistance, with results up to 70% lower than both DINP and DEHP in migration tests, presenting a promising green alternative [3].
  • Regulatory Status for DINP: It is important to note that regulatory agencies have raised concerns about DINP. The U.S. EPA, in a 2025 evaluation, determined that DINP presents an unreasonable risk to human health under specific conditions of use, particularly for workers inhaling mists from spraying adhesives or coatings. The evaluation cited risks of developmental toxicity, harm to the liver, and male reproductive system [6]. Consequently, its use is restricted in toys and childcare articles in the European Union [1] [4].

Conclusion and Comparative Outlook

For researchers and scientists, the choice of plasticizer involves a trade-off between performance, migration resistance, and regulatory compliance.

  • DINP is a robust general-purpose plasticizer with superior migration resistance and low-temperature flexibility compared to DOP [2].
  • DOTP offers a performance advantage in migration resistance and lower volatility over DINP, along with a more favorable regulatory profile as a non-phthalate [1].
  • Bio-based succinates represent the cutting edge, showing the highest potential for ultra-low migration in experimental studies and are positioned as environmentally friendly options [3].

References

cost-benefit analysis of isononyl alcohol plasticizers

Author: Smolecule Technical Support Team. Date: February 2026

Performance and Characteristics Comparison

The table below summarizes key data on plasticizers based on Isononanol (INA) and common alternatives.

Plasticizer Type Common Examples Key Performance Characteristics Primary Applications Regulatory & Toxicity Status
Isononanol (INA) Derivatives [1] [2] DINP, DINCH, DINA, TINTM Good low-temperature flexibility [3], low volatility [1] [2], high stability [2], excellent migration resistance [4] Universal PVC applications [2], wires & cables [5] [2], automotive interiors [1], flooring [2] Increasingly used as phthalate substitutes [6]; some INA-based alternatives (DINCH) show potential endocrine disruption [6]
Traditional Phthalates [6] DEHP, DBP, BBP Cost-effective, good plasticizing properties Medical devices, flooring, various PVC products Banned/restricted in many regions due to endocrine disruption and toxicity [5] [6]
Other Emerging Alternatives [6] ATBC, DEHT, ESBO Varies by type: e.g., ESBO and GTA are considered less toxic [6] Food contact materials, medical devices, adhesives Mixed evidence; some (e.g., ATBC, DEHT) show potential endocrine disruption or aquatic toxicity [6]
Adipates [6] DEHA, DINA Excellent low-temperature resistance [3] Food packaging, cling films Data gap for some (e.g., DINA); others (DEHA) show potential aquatic toxicity [6]

Production and Experimental Insights

Synthesis of INA-Based Plasticizers

Isononanol serves as a key alcohol component in synthesizing various plasticizers via esterification. The following diagram illustrates the general production workflow for di-isononyl phthalate (DINP), a common INA-based plasticizer.

dinp_synthesis PA Phthalic Anhydride (PA) Monoester Mono-isononyl Phthalate PA->Monoester  Reacts with INA Isononanol (INA) INA->Monoester DINP Di-isononyl Phthalate (DINP) INA->DINP Monoester->DINP  Further reacts with Catalyst Titanium Catalyst Catalyst->DINP Vacuum Vacuum Distillation DINP->Vacuum Heat Heat (120°C) Heat->Monoester Heat2 Heat (225-235°C) Heat2->DINP Pure DINP Pure DINP Vacuum->Pure DINP

Diagram 1: Simplified chemical synthesis process for DINP plasticizer. Based on a modern synthesis method using a titanium-based catalyst system [4].

Experimental Protocol for Enzymatic Synthesis

Research explores greener synthesis methods. The following is a summarized protocol for producing diisononyl adipate (DINA) using an immobilized lipase, suitable for a solvent-free system [3].

  • Objective: To synthesize DINA via enzymatic catalysis under optimized conditions.
  • Reagents: Adipic Acid, Isononyl Alcohol (INA), Immobilized Eversa Lipase (from Thermomyces lanuginosus on Lewatit VP OC 1600 carrier).
  • Equipment: Reaction vessel with temperature and vacuum control, stirring mechanism.
  • Procedure:
    • Charge the reactor with Adipic Acid and This compound at a molar ratio of 1:3.
    • Add the immobilized lipase at a loading of 10% (by total substrate weight).
    • Set the reactor temperature to 50°C and apply a vacuum of 13.3 kPa.
    • Maintain reaction with stirring for 6 hours.
    • Recover the enzyme by filtration and purify the crude DINA product.
  • Key Parameters & Outcome: This method achieved a 100% conversion rate of adipic acid to DINA within the 6-hour reaction time. The application of vacuum was identified as a critical factor for achieving complete conversion by removing water, a byproduct of the reaction [3].

Benefits and Considerations for Researchers

Based on the available information, here is an analysis of the key factors for evaluation:

  • Performance Benefits: INA-based plasticizers like DINP and DINA are valued for their low volatility, excellent migration resistance, and good low-temperature flexibility [4] [1] [3]. This makes them suitable for demanding applications such as high-temperature cables and automotive interiors where material consistency is critical.
  • Regulatory and Health Considerations: INA-based plasticizers (e.g., DINP, DINCH) are primarily used as substitutes for restricted phthalates. However, it is crucial to note that scientific reviews classify them as "emerging plasticizers" with limited peer-reviewed toxicological data. Some studies suggest that several of these alternatives, including DINCH, show potential as endocrine disruptors [6]. There is a significant data gap for others like DINA, calling for more research into their long-term health and environmental impacts [6].
  • Market and Application Trends: The market for INA is growing, driven by demand in the construction and automotive sectors, particularly in the Asia-Pacific region [1] [7]. The development of bio-based INA presents a future opportunity for more sustainable production [7].

References

Performance Comparison of Isononyl Alcohol-based Surfactants

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings from recent studies, comparing the performance of isononyl alcohol-derived surfactants against a linear alternative.

Surfactant Type Surface Tension at CMC (γCMC, mN/m) Wetting Ability (Initial Contact Angle) Fast Defoaming (Foam Volume after 30s) Key Features
Branched (C9B1E6) [1] Information missing 54° [1] < 0.1% [1] Superior wetting, rapid defoaming, high alkali resistance [1] [2]
Branched (C9P1En) [1] Lower than C9En [1] Lower than C9E6 [1] Information missing Lower surface tension, improved wetting vs. linear [1]
Linear Reference (C9E6) [1] Higher than branched C9P1En/C9B1En [1] 80° [1] 50.1% [1] Standard for performance comparison [1]

Experimental Protocols for Performance Validation

To ensure the reproducibility of the data, here are the methodologies commonly used in the cited research to evaluate surfactant performance.

  • 1. Surfactant Synthesis

    • Hydrophobic Tail Extension: Isononanol's chain is first extended by grafting one unit of Propylene Oxide (PO) or Butylene Oxide (BO) to create precursors like C9P1-OH and C9B1-OH [1].
    • Ethoxylation: The extended alcohols then undergo a reaction with Ethylene Oxide (EO) to attach the hydrophilic head group, producing the final nonionic surfactants (e.g., C9P1En and C9B1En, where 'n' is the number of EO units) [1].
    • Structure Confirmation: The chemical structures of the synthesized surfactants are confirmed using Fourier-transform infrared (FT-IR) spectroscopy and Proton Nuclear Magnetic Resonance ('H NMR) spectroscopy [1].
  • 2. Critical Performance Tests

    • Surface Tension Measurement: The surface tension of surfactant solutions is measured across a range of concentrations. The Critical Micelle Concentration (CMC) is identified as the point after which surface tension no longer decreases significantly. The surface tension value at this point (γCMC) is recorded [1].
    • Wettability Test (Contact Angle): A droplet of the surfactant solution is placed on a solid, hydrophobic surface. The static contact angle is measured immediately using a contact angle goniometer. A lower contact angle indicates better wetting ability [1].
    • Foaming & Defoaming Test: A foam column is generated, often by mechanical agitation or gas sparging. The initial foam volume is recorded. The test then measures the rate of foam collapse by tracking the remaining foam volume after a specific time (e.g., 30 seconds) [1].
    • Alkaline Resistance Test: The surfactant is placed in a high-pH (alkaline) solution. Its stability and the retention of its performance properties (like surface tension) are evaluated over time to assess resistance to hydrolysis and degradation [2].

Surfactant Synthesis and Testing Workflow

The following diagram maps the experimental workflow from surfactant synthesis to performance validation.

Start Start: Performance Validation Workflow Synth Synthesis Start->Synth Step1 Hydrophobic Tail Extension (Graft PO/BO onto Isononanol) Synth->Step1 Step2 Ethoxylation (Attach EO Head Group) Step1->Step2 Step3 Structure Confirmation (FT-IR, ¹H NMR) Step2->Step3 Testing Performance Testing Step3->Testing Test1 Surface Tension Measurement (Find γCMC) Testing->Test1 Test2 Wettability Test (Contact Angle on Surface) Test1->Test2 Test3 Foaming Test (Foam Volume & Collapse Rate) Test2->Test3 Test4 Alkaline Resistance Test (Stability at High pH) Test3->Test4 Results Analysis & Comparison vs. Linear Surfactants Test4->Results

Key Performance Advantages and Industry Context

The experimental data confirms several distinct advantages of surfactants derived from this compound:

  • Superior Wetting: The hyperbranched, "hedgehog-like" structure rich in methyl groups allows the surfactant to pack more effectively at interfaces, dramatically reducing surface tension and enabling rapid wetting of hydrophobic surfaces [1] [2]. This makes them ideal for industrial cleaning and textile processing.
  • Rapid Defoaming: The branched architecture disrupts foam stability more effectively than linear chains. This results in very fast defoaming, which is a critical property for high-speed industrial processes where foam can interfere with efficiency [1].
  • High Alkaline Resistance: Certain hyperbranched anionic surfactants made from isobutene upgradation (closely related to this compound feedstocks) demonstrate exceptional stability in high-pH environments [2]. This is a valuable trait for use in heavy-duty cleaning formulations.

This compound itself is a key C4-based oxo alcohol primarily used in plasticizers but is also a crucial hydrophobic raw material for high-performance, biodegradable surfactants [3]. The global market for this compound is experiencing steady growth, with the surfactants & detergents segment projected to be the fastest-growing application, highlighting its increasing industrial importance [4] [5].

References

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Physical Description

Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

3.5

Boiling Point

206.0 °C
193-202 °C

Flash Point

93 °C o.c.

Vapor Density

Relative vapor density (air = 1): 5.0

Density

Relative density (water = 1): 0.83

Melting Point

64.5 °C
-70 °C

UNII

KY36Z95MC2

GHS Hazard Statements

Aggregated GHS information provided by 525 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 525 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 524 of 525 companies with hazard statement code(s):;
H315 (81.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (54.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (27.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (29.39%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C: 30

Pictograms

Irritant

Corrosive;Irritant

Other CAS

27458-94-2
68526-84-1
2430-22-0
3452-97-9

Wikipedia

Isononanol

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Alcohols, C8-10-iso-, C9-rich: ACTIVE

Dates

Last modified: 08-15-2023

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